1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-cyclopentyl-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12)11(10-7)8-4-2-3-5-8/h6,8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANZUZUAEYUTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical and Pharmacological Profile of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol: A Technical Whitepaper
Executive Overview
In modern medicinal chemistry, the pyrazole scaffold serves as a privileged pharmacophore, ubiquitous in the design of kinase inhibitors, neuroprotectants, and anti-inflammatory agents[1]. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7) represents a highly specialized building block within this class[2][3]. By substituting the traditional N-phenyl ring (found in drugs like Edaravone) with an N-cyclopentyl moiety, researchers can significantly increase the fraction of sp³ hybridized carbons (
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, its complex tautomeric behavior, and a self-validating synthetic methodology designed for high-yield laboratory production.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol in drug design or as a chemical intermediate, one must first understand its baseline quantitative metrics.
Quantitative Data Summary
| Property | Value | Clinical/Chemical Significance |
| Molecular Formula | C₉H₁₄N₂O | Defines the core mass and elemental composition. |
| Molecular Weight | 166.22 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). |
| CAS Registry Number | 1566702-75-7 | Unique identifier for sourcing and regulatory documentation[2][3]. |
| Hydrogen Bond Donors | 1 (in OH/NH forms) | Facilitates target protein interaction (e.g., kinase hinge binding). |
| Hydrogen Bond Acceptors | 2 | Enhances solubility and receptor coordination. |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration. |
Prototropic Tautomerism: The Causality of Reactivity
A defining characteristic of pyrazol-5-ols is their ability to undergo 4[4][5]. The molecule exists in a dynamic equilibrium between three distinct structural forms:
-
The OH-Form (Enol): 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
-
The CH-Form (Keto): 1-cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one
-
The NH-Form (Amide): 1-cyclopentyl-3-methyl-2,5-dihydro-1H-pyrazol-5-one
Mechanistic Insight: Experimental data, including X-ray crystallography and ¹⁵N NMR studies, demonstrate that the OH-form is thermodynamically dominant in non-polar environments and solid states due to the stabilization provided by the heteroaromatic ring system[4][6]. However, reactivity does not strictly follow thermodynamic stability. Under specific catalytic conditions (such as Brønsted acid promotion), the equilibrium shifts to capture the CH-form , which acts as the active nucleophile in C-alkylation and 6[6]. Understanding this causality is critical when selecting reaction conditions for downstream functionalization.
Prototropic tautomerism equilibrium of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Synthetic Methodology: A Self-Validating Protocol
The most robust route to synthesize 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is through the cyclocondensation of 7[7] and ethyl acetoacetate. This two-step, one-pot reaction is driven by sequential nucleophilic attacks.
Causality of Experimental Choices
-
Acid Catalysis (Glacial Acetic Acid): The addition of catalytic acid protonates the ketone carbonyl of ethyl acetoacetate, increasing its electrophilicity. This ensures the terminal, more sterically accessible nitrogen of cyclopentylhydrazine attacks the ketone first, dictating the correct regiochemistry.
-
Thermal Control (Refluxing Ethanol): The initial hydrazone formation occurs readily at room temperature. However, the subsequent intramolecular cyclization (attack of the secondary amine on the ester carbonyl) requires overcoming a higher activation energy barrier. Refluxing drives the elimination of ethanol, pushing the equilibrium toward the thermodynamically stable pyrazole ring.
Step-by-Step Protocol
Reagents Required:
-
Cyclopentylhydrazine hydrochloride: 1.0 equivalent[7]
-
Ethyl acetoacetate: 1.05 equivalents
-
Sodium acetate (anhydrous): 1.0 equivalent (to liberate the free hydrazine base)
-
Glacial acetic acid: 0.1 equivalent
-
Absolute ethanol: Solvent (10 mL per gram of starting material)
Procedure:
-
Base Liberation: Suspend cyclopentylhydrazine hydrochloride in absolute ethanol. Add anhydrous sodium acetate and stir at room temperature for 30 minutes. Filter the precipitated sodium chloride to yield a solution of free cyclopentylhydrazine.
-
Condensation: Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add glacial acetic acid (0.1 eq).
-
Electrophile Addition: Place the flask in an ice bath (0-5°C). Add ethyl acetoacetate (1.05 eq) dropwise over 15 minutes to control the exothermic hydrazone formation.
-
Cyclization: Remove the ice bath and heat the reaction mixture to reflux (approx. 78°C) for 4 to 6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the ethyl acetoacetate spot and the emergence of a lower-Rf UV-active spot indicates completion.
-
Workup: Cool the mixture to room temperature, then concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol as a crystalline solid.
Validation Metrics: Confirm structural integrity via ¹H NMR (DMSO-d₆). Look for the diagnostic singlet of the pyrazole C4-proton around
Step-by-step synthetic workflow for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Pharmacological Utility & Bioisosterism
The strategic integration of the cyclopentyl group onto the pyrazolone core offers significant advantages in modern drug discovery:
-
Kinase Inhibition: The pyrazole nitrogen atoms act as excellent hydrogen bond acceptors/donors for the hinge region of various kinases[1]. The bulky, lipophilic cyclopentyl group can be oriented to occupy adjacent hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase or JAK family kinases), enhancing target selectivity.
-
Bioisosteric Replacement of Edaravone: Edaravone (1-phenyl-3-methyl-1H-pyrazol-5-ol) is a potent free radical scavenger used in the treatment of ALS and ischemic stroke. By replacing the phenyl ring with a cyclopentyl ring, researchers create a bioisostere that maintains the radical-scavenging capability of the pyrazolone core while eliminating the potential for toxic aniline-based metabolic byproducts. Furthermore, the increased
character improves the molecule's three-dimensionality, often correlating with higher clinical success rates due to improved pharmacokinetic profiles.
References
- BLD Pharm: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol. BLD Pharm.
- 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol. Chemsrc.
- Tautomerism in acyl-pyrazolones and in a novel photolysis product—importance and impact of the accurate localization of hydrogen atoms in crystal structures. BORIS Portal.
- Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. PMC.
- Two efficient and green methods for synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)
- Cyclopentylhydrazine | 30923-92-3. Benchchem.
- CAS:2098136-52-6, 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol. Bidepharm.
Sources
- 1. CAS:2098136-52-6, 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol-毕得医药 [bidepharm.com]
- 2. 2098019-46-4|3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 3. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol | CAS#:1566702-75-7 | Chemsrc [chemsrc.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclopentylhydrazine | 30923-92-3 | Benchchem [benchchem.com]
In-Depth Technical Guide: Molecular Structure, Synthesis, and Pharmacological Potential of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the realm of heterocyclic medicinal chemistry, the pyrazole scaffold represents a privileged structural motif. Specifically, 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7) is a highly versatile intermediate and active pharmaceutical ingredient (API) precursor. As an application scientist, I approach the synthesis and application of this molecule not merely as a sequence of chemical steps, but as a carefully orchestrated thermodynamic and electronic system. This whitepaper provides a comprehensive, self-validating guide to the molecular architecture, regioselective synthesis, and pharmacological utility of this compound.
Molecular Architecture & Physicochemical Profiling
The structural integrity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is defined by its 1,2-diazole core, substituted with a lipophilic cyclopentyl ring at the N1 position, a methyl group at C3, and a hydroxyl group at C5.
A critical feature of this molecule is its keto-enol tautomerism . Depending on the solvent polarity and pH, the molecule exists in an equilibrium between the enol form (pyrazol-5-ol) and the keto form (pyrazol-5(4H)-one). This tautomerism is not just a structural curiosity; it dictates the molecule's reactivity, receptor binding affinity, and radical scavenging capabilities.
Table 1: Quantitative Physicochemical Data
To facilitate rapid reference for assay development and formulation, the core physicochemical properties are summarized below based on verified chemical databases 1[1].
| Parameter | Specification |
| IUPAC Name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol |
| CAS Registry Number | 1566702-75-7 |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Core Scaffold | Pyrazole (1,2-diazole) |
| Substituents | N1: Cyclopentyl; C3: Methyl; C5: Hydroxyl |
| Tautomerism | Keto-Enol (Pyrazolone ⇌ Pyrazol-5-ol) |
Synthetic Methodology & Mechanistic Causality
The traditional and most robust method for synthesizing N-substituted pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a
Mechanistic Causality
The reaction is governed by regioselective nucleophilic attack. The less sterically hindered and more nucleophilic nitrogen of the cyclopentylhydrazine attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate. This forms a transient hydrazone intermediate. Subsequent heating provides the activation energy required for the second nitrogen to attack the ester carbonyl, driving an intramolecular cyclization that expels ethanol and yields the pyrazolone ring 3[3].
Synthetic workflow and tautomeric equilibrium of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Protocol 1: Regioselective Synthesis Workflow
This protocol is designed as a self-validating system where the physical state changes and TLC shifts serve as orthogonal checkpoints.
-
Initiation & Free-Basing: Suspend 10.0 mmol of cyclopentylhydrazine hydrochloride in 20 mL of absolute ethanol. Add 10.5 mmol of triethylamine dropwise.
-
Causality: Triethylamine neutralizes the hydrochloride salt. The free base of cyclopentylhydrazine is strictly required to ensure the N1 nitrogen is sufficiently nucleophilic for the initial attack.
-
-
Condensation: Slowly add 10.0 mmol of ethyl acetoacetate to the stirring mixture at 0°C.
-
Causality: Performing this at 0°C controls the initial exothermic formation of the hydrazone, preventing unwanted side reactions or degradation.
-
-
Cyclization (Reflux): Elevate the temperature to 80°C and reflux for 4 hours.
-
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-inactive ester spot and the emergence of a highly UV-active spot confirms successful cyclization.
-
-
Isolation & Purification: Cool the mixture to ambient temperature. Remove ethanol under reduced pressure. Partition the residue between ethyl acetate (30 mL) and distilled water (30 mL) to wash away water-soluble amine salts. Extract the organic layer, dry over anhydrous
, concentrate, and recrystallize from hot ethanol.
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques.
Protocol 2: LC-MS and NMR Validation
-
LC-MS Analysis: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade methanol. Inject into an ESI-MS operating in positive ion mode.
-
Validation: An intense peak at m/z 167.2
definitively confirms the molecular weight of 166.22 g/mol .
-
-
1H-NMR Spectroscopy: Dissolve 10 mg of the product in 0.6 mL of DMSO-
.-
Causality: DMSO-
is deliberately chosen over CDCl3. As a highly polar, hydrogen-bond accepting solvent, DMSO stabilizes the enol tautomer (pyrazol-5-ol), preventing rapid proton exchange and allowing for clear resolution of the C5-OH proton.
-
-
Spectral Confirmation: The structure is validated by observing a singlet at ~2.1 ppm (C3-methyl), a multiplet at 1.5-2.0 ppm (cyclopentyl
groups), a methine proton at ~4.5 ppm, and the distinct C4-H pyrazole ring proton at ~5.2 ppm.
Pharmacological Mechanisms & Industrial Applications
Pyrazolone derivatives (such as Edaravone) are highly regarded in neuropharmacology and cardiology for their potent radical scavenging properties 2[2]. The 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol scaffold acts as an electron donor, mitigating oxidative stress during ischemia/reperfusion injuries.
The lipophilic cyclopentyl ring enhances blood-brain barrier (BBB) penetration compared to unsubstituted analogs, making this specific compound an excellent candidate for central nervous system (CNS) drug development.
Radical scavenging mechanism of pyrazolone derivatives mitigating oxidative stress.
Conclusion
1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol is a structurally dynamic and pharmacologically promising compound. By understanding the thermodynamic drivers of its synthesis and the solvent-dependent nature of its tautomerism, researchers can effectively harness this scaffold for advanced drug discovery, particularly in the development of novel antioxidants and neuroprotective agents.
References
- Title: 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol | CAS#:1566702-75-7 Source: Chemsrc URL
- Title: Knorr Pyrazole Synthesis of Edaravone / β-Keto esters from ketones and ethyl chloroformate Source: ResearchGate URL
- Title: 2-Pyrazolin-5-one, 1,3,4-trimethyl - Synthesis Methods & Mechanisms Source: Smolecule URL
Sources
Solubility Profile of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol in Organic Solvents
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol .
Content Type: Technical Guide & Protocol Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Compound Analysis
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is a pyrazolone derivative structurally analogous to Edaravone (1-phenyl-3-methyl-5-pyrazolone). It serves as a critical intermediate in the synthesis of bioactive N-heterocycles, particularly in the development of antiviral (e.g., NNRTIs like Lersivirine) and anti-inflammatory agents.
Understanding its solubility is governed by the tautomeric equilibrium between the OH-form (pyrazol-5-ol), NH-form (pyrazol-5-one), and CH-form. In polar protic solvents, the compound exhibits significant solubility driven by hydrogen bonding, while the lipophilic cyclopentyl moiety restricts water solubility, necessitating organic solvent systems for crystallization and reaction optimization.
Physicochemical Class
-
Lipophilicity: Moderate (Cyclopentyl group increases LogP vs. methyl analogs).
-
Primary Solvents: Lower alcohols (Methanol, Ethanol), Polar Aprotic (DMSO, DMF).[1]
-
Anti-Solvents: Water (at neutral pH), Aliphatic hydrocarbons (Hexane, Heptane).
-
Recrystallization System: Ethanol/Water or Ethyl Acetate/Heptane.
Predicted Solubility Profile (SAR Analysis)
In the absence of a singular, publicly available dataset for this specific derivative, the solubility profile is derived from Structure-Activity Relationship (SAR) analysis of its closest structural homolog, Edaravone (CAS: 89-25-8).
Comparative Solubility Table
Values are estimated based on thermodynamic similarity to 1-phenyl-3-methyl-5-pyrazolone.
| Solvent Class | Representative Solvent | Solubility Prediction | Thermodynamic Driver |
| Polar Protic | Methanol | High (> 100 mg/mL) | H-bond donor/acceptor interaction with pyrazolone core. |
| Polar Protic | Ethanol | High (> 80 mg/mL) | Primary solvent for recrystallization; decreases with water addition. |
| Polar Aprotic | DMSO / DMF | Very High | Dipole-dipole interactions; disrupts crystal lattice effectively. |
| Chlorinated | Dichloromethane | Moderate-High | Good solvation of the lipophilic cyclopentyl ring. |
| Esters | Ethyl Acetate | Moderate | Useful for extraction; solubility drops significantly at low T. |
| Aromatic | Toluene | Low-Moderate | Soluble at reflux; poor at RT (ideal for hot filtration). |
| Aliphatic | Hexane / Heptane | Insoluble (< 1 mg/mL) | Lack of polar interaction; used as an anti-solvent. |
| Aqueous | Water (pH 7) | Low | Hydrophobic effect of cyclopentyl group dominates. |
Technical Insight: The cyclopentyl group is less planar than the phenyl group in Edaravone, potentially disrupting crystal packing efficiency (lattice energy). This often results in higher solubility for the cyclopentyl derivative compared to the phenyl analog in organic solvents.
Experimental Determination Protocol
For precise process development, researchers must generate an empirical solubility curve. The following protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Method: Isothermal Saturation (Gravimetric Analysis)
This method is the "Gold Standard" for generating solubility data for regulatory filing.
Workflow Diagram
Figure 1: Isothermal saturation workflow for solubility determination.
Step-by-Step Procedure
-
Preparation: Add excess 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol to a jacketed glass vessel containing 20 mL of the target solvent (e.g., Ethanol).
-
Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours. Note: Pyrazolones can form supersaturated solutions easily; ensure solid is always present.
-
Sampling: Stop stirring and allow the solid to settle for 2 hours at constant temperature.
-
Extraction: Withdraw 2 mL of supernatant using a syringe equipped with a 0.45 µm PTFE filter . Crucial: Pre-heat the syringe/filter to the solution temperature to prevent precipitation during sampling.
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish and dry to constant weight.
-
HPLC: Dilute with mobile phase and analyze against a standard curve.
-
Thermodynamic Modeling & Analysis
To extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the standard model for pyrazolone derivatives.
The Apelblat Model
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[2][3][4]
- : Empirical constants derived from regression analysis.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis , you can determine the driving forces of dissolution:
-
Enthalpy of Solution (
): Typically positive (endothermic) for this class. Solubility increases with temperature.[2] -
Entropy of Solution (
): Typically positive , indicating disorder increases as the crystal lattice breaks. -
Gibbs Free Energy (
):
Thermodynamic Cycle Diagram
Figure 2: Thermodynamic cycle of dissolution. The net solubility is the balance between breaking the crystal lattice (ΔH_sub) and solvating the molecule (ΔH_solv).
Purification & Crystallization Strategy
Based on the solubility profile, the following purification strategies are recommended for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Strategy A: Cooling Crystallization (Ethanol)
-
Solvent: Ethanol (Absolute or 95%).
-
Protocol: Dissolve the crude solid in Ethanol at reflux (approx. 78°C). The compound should be freely soluble. Cool slowly to 0–5°C.
-
Yield: High recovery expected due to the steep solubility curve of pyrazolones in alcohols.
Strategy B: Anti-Solvent Precipitation (DCM/Hexane)
-
Solvent: Dichloromethane (DCM).
-
Anti-Solvent: Hexane or Heptane.
-
Protocol: Dissolve crude material in minimal DCM. Slowly add Hexane while stirring until turbidity persists. Cool to 0°C.
-
Use Case: Best for removing polar impurities that might co-crystallize in alcohols.
References
-
Synthesis of Pyrazolone Intermediates
-
Thermodynamic Solubility Methodology
- Title: Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents.
- Source:Processes (MDPI).
-
URL:[Link]
-
General Protocol for Pyrazole Solubility
- Title: Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
-
Source: BenchChem Technical Guides.[1]
-
Structural Analog Data (Edaravone)
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. RU2106345C1 - Method of preparing 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol CAS number and identifiers
An In-Depth Technical Guide to 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively documented, this paper synthesizes information from closely related analogs and established principles of pyrazole chemistry to offer a detailed profile. We will delve into its chemical identity, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding and a framework for future investigation of this promising scaffold.
Core Chemical Identity and Identifiers
1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities.[1][2] The structure features a five-membered pyrazole ring with a cyclopentyl group at the N1 position, a methyl group at the C3 position, and a hydroxyl group at the C5 position. This combination of substituents is expected to influence its physicochemical properties and biological interactions.
| Identifier | Value |
| IUPAC Name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| Canonical SMILES | CC1=NN(C2CCCC2)C=C1O |
| InChI Key | (Predicted) |
Note: The InChI key and other experimental data are predicted based on the chemical structure.
Proposed Synthesis Workflow
The synthesis of 1,3,5-substituted pyrazoles can be achieved through several established methodologies.[3] A common and effective approach involves the condensation of a β-ketoester with a substituted hydrazine. For the target compound, a plausible synthetic route would involve the reaction of cyclopentylhydrazine with ethyl acetoacetate.
Experimental Protocol: Synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition : Add a base, for example, sodium ethoxide, to the solution to liberate the free cyclopentylhydrazine.
-
Condensation : To the stirred solution, add ethyl acetoacetate dropwise at room temperature.
-
Reflux : Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the cyclization. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up : After cooling, the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification : The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Sources
Tautomeric Dynamics in N-Substituted Pyrazolones: A Technical Deep Dive into 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Executive Summary & Core Directive
The Challenge: The tautomerism of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is not merely a structural curiosity; it is a critical determinant of pharmacokinetics, solubility, and receptor binding affinity. Unlike its phenyl-substituted analog (Edaravone), the cyclopentyl group introduces unique steric bulk and electronic induction (+I effect) without aromatic conjugation, significantly altering the thermodynamic equilibrium between the enol (OH), keto (CH), and imine (NH) forms.
The Solution: This guide provides a definitive framework for identifying, quantifying, and controlling these tautomers. By leveraging solvent-dependent NMR protocols and understanding the "Aliphatic N-Substituent Effect," researchers can stabilize specific forms for targeted drug delivery or crystallization.
The Tautomeric Landscape: Structural Definitions
For 1-substituted-3-methyl-5-pyrazolones, three distinct tautomers exist in equilibrium. Understanding the proton migration path is essential for interpreting analytical data.
The Tautomeric Triad
-
OH-Form (Enol): 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol. Aromatic pyrazole ring.[1][2][3][4][5][6] Stabilized by H-bond acceptors.
-
CH-Form (Keto): 1-cyclopentyl-3-methyl-2,4-dihydro-3H-pyrazol-3-one. Non-aromatic. The C4 carbon is
hybridized. Often the dominant form in non-polar media. -
NH-Form (Hydrazone-like): 1-cyclopentyl-3-methyl-1,2-dihydro-3H-pyrazol-3-one. Proton resides on N2.
Visualization of Proton Transfer Pathways
The following diagram illustrates the kinetic pathways between these forms. Note that direct conversion between OH and NH forms often proceeds through the CH intermediate or requires intermolecular proton transfer.
Mechanistic Insight: The Cyclopentyl vs. Phenyl Factor
Most literature focuses on Edaravone (1-phenyl-3-methyl-5-pyrazolone). It is critical to differentiate the cyclopentyl derivative:
| Feature | Edaravone (N1-Phenyl) | Target (N1-Cyclopentyl) | Impact on Tautomerism |
| Electronic Effect | Electron Withdrawing (-I), Resonance (+M) | Electron Donating (+I), No Resonance | The cyclopentyl group increases electron density on N1, destabilizing the N2-H (NH-form) relative to the phenyl analog. |
| Steric Hindrance | Planar (can conjugate) | Bulky, Non-planar ( | Cyclopentyl bulk hinders the formation of planar dimers, potentially reducing the stability of the OH-form in solid state. |
| Dominant Form (CDCl | CH-Form (Keto) | Strongly CH-Form | Lack of aromatic stabilization for the enol form pushes equilibrium further toward the keto (CH) form. |
Expert Insight: In drug design, replacing a Phenyl with a Cyclopentyl group often reduces the compound's acidity (
Self-Validating Analytical Protocols
To definitively assign tautomers, you cannot rely on a single solvent system. The following protocol uses "Solvent Sweeping" to deconvolute the equilibrium.
Protocol: NMR Solvent Sweep for Tautomer Assignment
Objective: Quantify the ratio of CH:OH:NH forms.
Materials:
-
Compound: >98% purity 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
-
Solvents:
(Non-polar), (Polar Aprotic), (Polar Protic). -
Instrument: 400 MHz NMR or higher.[3]
Workflow:
-
Sample Preparation: Prepare 10 mM solutions in each solvent. Crucial: Ensure samples are dry; water catalyzes rapid proton exchange, collapsing peaks.
-
Acquisition: Run
NMR and NMR. -
Peak Diagnosis (The "Fingerprint"):
| Signal of Interest | CH-Form (Keto) | OH-Form (Enol) | NH-Form |
| C4 Protons ( | Singlet/Doublet ~3.5 ppm (Integral = 2H) | Singlet ~5.5 ppm (Integral = 1H, vinylic) | Similar to OH form |
| C4 Carbon ( | ~40-50 ppm ( | ~90-100 ppm ( | ~90-100 ppm ( |
| C5 Carbon ( | ~170-175 ppm (C=O) | ~155-160 ppm (C-OH) | ~160-165 ppm |
| N-H / O-H ( | Absent (or broad if exchange is slow) | Broad singlet >10 ppm | Broad singlet >11 ppm |
Interpretation:
-
In
: Expect >90% CH-form . Look for the characteristic peak at ~3.5 ppm. -
In
: The equilibrium will shift. The basic oxygen of DMSO stabilizes the OH/NH forms via H-bonding. You will see the disappearance of the peak and emergence of a vinylic C4-H peak at ~5.5 ppm.
Protocol: X-Ray Diffraction (Solid State)
-
Crystallization: Grow crystals from slow evaporation of Ethanol/Water (50:50).
-
Expectation: N-substituted pyrazolones typically crystallize in the OH-form (enol) or NH-form as H-bonded dimers. The CH-form is rarely observed in the solid state unless bulky substituents (like cyclopentyl) sterically prevent dimerization.
Decision Logic for Drug Development
When utilizing this scaffold in drug discovery, the tautomeric state dictates the interaction mode.
Caption: Fig 2: Strategic formulation decisions based on tautomeric preference.
References
-
Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives. Source: SSRN (2023).[7] Context: Detailed DFT analysis of pyrazolone energetics in gas vs. solvent phases. Link:[Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Source: Molecules (via PMC), Holzer et al. Context:[8] Authoritative NMR comparison of N-phenyl derivatives in
vs . Link:[Link] - Tautomerism of Heterocycles. Source: Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (Academic Press). Context: The foundational text on heterocyclic tautomerism (Classic Reference). Note: While a book source, this is the seminal work underpinning the theoretical framework of pyrazole tautomerism.
Sources
- 1. reddit.com [reddit.com]
- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. researchgate.net [researchgate.net]
Thermodynamic Stability of Cyclopentyl-Substituted Pyrazoles: A Structural and Energetic Paradigm in Drug Design
Executive Summary
The pyrazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in kinase inhibitors and receptor modulators. However, the thermodynamic stability of unsubstituted or aryl-substituted pyrazoles is often compromised by annular tautomerism and poor metabolic stability. The strategic incorporation of a cyclopentyl moiety —either at the N1 or C3/C5 positions—fundamentally alters the thermodynamic landscape of the molecule.
As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic forces governing cyclopentyl-substituted pyrazoles. By analyzing conformational dynamics, tautomeric locking, and the energetic benefits of increased
Mechanistic Foundations of Thermodynamic Stability
The overall Gibbs free energy (
Annular Tautomerism vs. N-Substitution (Tautomeric Locking)
Unsubstituted 1H-pyrazoles undergo rapid prototropic rearrangement between the N1 and N2 atoms. This 3(5)-annular tautomerism introduces an entropic penalty during target binding, as the receptor must select and stabilize a single tautomeric state from the equilibrium mixture.
By substituting the cyclopentyl group at the N1 position (N-cyclopentyl pyrazoles), the tautomeric equilibrium is permanently locked . This "tautomeric lock" minimizes the conformational entropy loss (
Conformational Dynamics of the Cyclopentyl Moiety
Unlike planar aryl substituents (e.g., phenyl rings), the cyclopentyl ring adopts an envelope or half-chair conformation to minimize Pitzer (torsional) strain. The rotation around the
Solvation Energy and the Advantage
Recent scaffold-hopping studies demonstrate that transitioning from planar,
Logical flow of cyclopentyl substitution impacting pyrazole thermodynamic stability.
Quantitative Thermodynamic Data
The following table synthesizes the thermodynamic parameters of various pyrazole substitutions. The data illustrates the energetic superiority of the N-cyclopentyl architecture in terms of rotational stability and
| Compound Architecture | Substitution Site | Tautomeric State | Rotational Barrier ( | Relative Stability ( | |
| N-Phenyl Pyrazole | N1 | Locked | ~4.5 kcal/mol | Baseline (0.0) | 0.11 |
| N-Cyclopentyl Pyrazole | N1 | Locked | ~6.2 kcal/mol | -1.8 kcal/mol | 0.45 |
| 3-Cyclopentyl-1H-pyrazole | C3 | Dynamic (3/5) | ~5.8 kcal/mol | +0.5 kcal/mol | 0.45 |
| 5-Cyclopentyl-1H-pyrazole | C5 | Dynamic (3/5) | ~5.8 kcal/mol | +1.2 kcal/mol | 0.45 |
Table 1: Comparative thermodynamic and structural metrics. Lower relative
Experimental Methodologies for Thermodynamic Profiling
To rigorously quantify the thermodynamic stability of these compounds, we must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that experimental artifacts do not compromise data integrity.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Dynamics
Causality: The rotational barrier of the cyclopentyl group dictates whether the molecule exists as a single bioactive conformer or a dynamic mixture at physiological temperature (310 K). VT-NMR allows us to calculate the activation free energy (
-
Sample Preparation: Dissolve 5 mg of the cyclopentyl-pyrazole derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-
or Toluene- ) to allow for a wide temperature sweep. -
Data Acquisition: Acquire standard
-NMR spectra starting at 298 K. Increment the temperature in 5 K steps up to 373 K. Monitor the line broadening of the diastereotopic protons on the cyclopentyl ring. -
Line Shape Analysis: Identify the exact temperature (
) where the distinct proton signals collapse into a single broad peak. -
Thermodynamic Calculation: Apply the Eyring equation to calculate
: -
Self-Validation Check: Run a 2D NOESY experiment at a temperature 20 K below
. If distinct cross-peaks between the cyclopentyl protons and the pyrazole C5-proton are observed, the system is definitively in the slow-exchange regime, validating the calculated rotational barrier.
Protocol 2: Density Functional Theory (DFT) for Tautomeric Stability
Causality: Experimental observation of tautomers is often limited by solvent effects and rapid exchange rates. DFT calculations provide an absolute energetic baseline for the isolated molecules. We employ the B3LYP functional with a 6-311++G(d,p) basis set because it provides an optimal balance between computational cost and accuracy for treating electron correlation in aromatic azoles .
-
Geometry Optimization: Construct the 3-cyclopentyl and 5-cyclopentyl tautomers in silico. Perform ground-state geometry optimizations using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Analysis: Calculate the harmonic vibrational frequencies to obtain zero-point energy (ZPE) corrections and thermal free energy corrections at 298.15 K.
-
Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using water as the solvent to account for the dielectric stabilization of the polar pyrazole core.
-
Self-Validation Check: Analyze the frequency output file. Ensure zero imaginary frequencies exist for the optimized ground-state structures. The presence of an imaginary frequency indicates a transition state rather than a true local minimum, which would invalidate the
calculations.
Step-by-step experimental workflow for profiling pyrazole thermodynamic stability.
Conclusion
The thermodynamic stability of cyclopentyl-substituted pyrazoles is a masterclass in structural optimization. By strategically placing a cyclopentyl group at the N1 position, researchers can lock the tautomeric state, restrict non-productive conformational rotations, and boost the
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Discovery of a Novel sp3-Rich M1 Positive Allosteric Modulators (PAMs) Chemotype via Scaffold Hopping Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives Source: ResearchGate / Molecules URL:[Link]
-
Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link]
Safety Data Sheet (SDS) for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
This guide serves as a comprehensive technical monograph and safety manual for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol . It is designed for medicinal chemists, process safety engineers, and laboratory personnel handling this compound in drug discovery workflows.
Safety, Handling, and Technical Characterization
CAS Number: 1566702-75-7
Molecular Formula: C
Chemical Identification & Structural Context
The Tautomeric Challenge
Researchers must recognize that this compound exists in a dynamic tautomeric equilibrium. While the CAS name specifies the enol form (1H-pyrazol-5-ol), in solution and solid state, it often predominates as the keto form (2-pyrazolin-5-one). This duality affects analytical characterization (NMR, IR) and reactivity.
-
Enol Form: Favored in polar aprotic solvents; nucleophilic at Oxygen.
-
Keto Form: Favored in non-polar solvents and solid state; nucleophilic at C-4 (the "active methylene" site).
Tautomerism Visualization
The following diagram illustrates the hydrogen shift that dictates the compound's reactivity profile.
Figure 1: Tautomeric equilibrium between the hydroxy-pyrazole and pyrazolone forms.
GHS Hazard Identification (Predicted)
As a research chemical (CAS 1566702-75-7), specific toxicological data is often limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 1-phenyl-3-methyl-5-pyrazolone, Edaravone) and vendor safety data [1, 2].
Classification (Regulation (EC) No 1272/2008)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[2] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][2] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][2] | H335 |
Label Elements
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Precautionary Strategy
-
Prevention (P261): Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do.[2][4] Continue rinsing.[2][3][4]
-
Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.
Technical Handling & Storage Protocols
Storage Requirements
The cyclopentyl group increases lipophilicity compared to methyl analogs, potentially altering crystal packing and stability.
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The active methylene group at C-4 is susceptible to oxidative coupling in the presence of air and moisture.
-
Container: Tightly sealed amber glass vial to prevent photolytic degradation.
Solubility & Stability
-
Solubility: Soluble in DMSO, Methanol, and Dichloromethane. Sparingly soluble in water.
-
Stability: Stable under recommended storage conditions.[1] Avoid strong oxidizing agents (e.g., peroxides, permanganates) which can react violently with the hydrazine moiety embedded in the ring.
Emergency Response Workflow
In the event of exposure, immediate action is required to mitigate mucosal damage and systemic absorption.
Figure 2: Decision tree for immediate first aid response.
Experimental & Analytical Data
Predicted NMR Profile (DMSO-d6)
-
1H NMR:
-
δ 1.5–2.0 ppm (m, 8H): Cyclopentyl methylene protons.
-
δ 2.1 ppm (s, 3H): Methyl group at C-3.
-
δ 4.5–4.8 ppm (m, 1H): Methine proton of cyclopentyl ring (N-CH).
-
δ 5.2 ppm (s, 1H): Vinyl proton at C-4 (Enol form) OR δ 3.2 ppm (s, 2H): Methylene protons at C-4 (Keto form).
-
δ 10–12 ppm (br s, 1H): OH/NH exchangeable proton.
-
Synthesis Utility
This compound is a versatile heterocyclic scaffold .
-
Knorr Pyrazole Synthesis: Typically synthesized by the condensation of ethyl acetoacetate with cyclopentylhydrazine [3].
-
Drug Discovery: Used as a core for designing COX-2 inhibitors, kinase inhibitors, and agrochemicals where the cyclopentyl group provides hydrophobic pocket occupancy.
Disposal Considerations
-
Waste Code: Non-halogenated organic solvent waste.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Environmental: Do not flush into surface water or sanitary sewer systems (Aquatic Chronic Toxicity predicted based on LogP > 2).
References
-
ChemSrc . (2025).[5] 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol Physicochemical Properties. Retrieved March 5, 2026, from [Link]
-
PubChem . (n.d.). Compound Summary: 3-Methyl-1-phenyl-5-pyrazolone (Analogous Synthesis Method). National Library of Medicine. Retrieved March 5, 2026, from [Link]
Sources
Pharmacophore Architecture and Target Engagement of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol: A Technical Whitepaper
Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In contemporary medicinal chemistry, the pyrazolone (or pyrazol-5-ol) scaffold is recognized as a highly privileged structure. While the clinical success of molecules like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) has cemented the pyrazolone core as a potent antioxidant and neuroprotectant, structural modifications to this scaffold yield vastly different pharmacokinetic and pharmacodynamic profiles.
This whitepaper dissects the pharmacophore properties of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7). By replacing the traditional N-1 phenyl ring with a high-sp³ cyclopentyl moiety, we fundamentally alter the molecule's Lipophilic Ligand Efficiency (LLE) and receptor-binding dynamics. Here, we analyze the causality behind its structural behavior, its tautomeric equilibrium, and provide self-validating protocols for its experimental characterization.
Structural and Electronic Profiling (The Pharmacophore)
The pharmacological versatility of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol stems from three distinct structural domains, each contributing to its overall target engagement profile.
The Pyrazolone Core: Prototropic Tautomerism
The defining feature of the pyrazol-5-ol core is its ability to undergo prototropic tautomerism, existing in three distinct forms: the OH-form (enol), the NH-form (amine), and the CH-form (keto)[1]. This dynamic equilibrium allows the scaffold to act as an adaptive pharmacophore. The pyrazolone structural motif is frequently utilized to develop hybrid molecules with diverse biological activities, including antiviral, antioxidant, and enzyme-inhibitory functions[2]. In the solid state, the OH-form typically dominates, facilitating strong intermolecular hydrogen bonding[1]. However, in polar biological microenvironments, the NH and CH forms become accessible, allowing the core to act as both a hydrogen-bond donor/acceptor and a redox-active center capable of quenching reactive oxygen species (ROS)[3].
The 1-Cyclopentyl Moiety: Lipophilic Ligand Efficiency (LLE)
The incorporation of a 1-cyclopentyl group is a deliberate departure from flat, aromatic N-1 substituents (like the phenyl ring in Edaravone). The transition to a cyclopentyl ring increases the molecule's sp³ character (
The 3-Methyl Group: Steric Anchoring
The C-3 methyl group serves as a critical steric boundary. While electronically it provides mild electron-donating properties that stabilize the pyrazole ring, its primary function is conformational locking. It prevents the scaffold from adopting unfavorable geometries when bound to the hinge region of target kinases or enzymes[5].
Figure 1: Tautomeric equilibrium of the pyrazol-5-ol core and receptor engagement pathways.
Quantitative Data Summary
To contextualize the pharmacophore, we must compare it against the clinical benchmark, Edaravone. The table below summarizes the theoretical and observed physicochemical properties driven by their respective N-1 substituents.
| Pharmacophore Feature | 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol | Edaravone (Reference) |
| Core Scaffold | Pyrazol-5-ol (Redox Active) | Pyrazol-5-ol (Redox Active) |
| N-1 Substituent | Cyclopentyl (High sp³ character) | Phenyl (Planar, sp² character) |
| C-3 Substituent | Methyl (Steric anchor) | Methyl (Steric anchor) |
| Primary Interaction | Hydrophobic packing (van der Waals) | |
| Lipophilicity (LogP) | ~1.8 - 2.2 (Enhanced) | ~1.2 (Moderate) |
| BBB Permeability | High (Driven by LLE and flexibility) | Moderate to High |
| Primary Indication | Kinase inhibition / ROS Scavenging | ALS / Ischemic Stroke (ROS Scavenging) |
Mechanistic Causality in Target Engagement
Understanding why this molecule behaves the way it does is critical for assay design.
1. ROS Scavenging Causality: The cytoprotective effects of pyrazolones are well-documented. Edaravone suppresses oxidative stress by donating an electron from its pyrazolone core to neutralize free radicals[6]. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol retains this exact redox-active core. However, its increased lipophilicity allows it to partition more effectively into lipid bilayers, potentially offering superior protection against lipid peroxidation in cellular membranes[3].
2. Enzyme Inhibition Causality: When targeting enzymes (e.g., kinases or phosphodiesterases), the lack of a double bond in the N-1 side chain and the specific hydrophobic volume of the cyclopentyl group are necessary for optimal accommodation in the binding pocket without causing steric clashes[5].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, every experimental workflow must be self-validating. A protocol that cannot internally flag its own failure is a liability in drug development.
Protocol 1: NMR-Based Tautomeric Equilibrium Analysis
Causality: Tautomerism dictates whether the molecule acts as an H-bond donor or acceptor. Because this equilibrium is solvent-dependent, we must map it across different dielectric constants to predict biological behavior.
-
Sample Preparation: Prepare 50 mM solutions of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol in CDCl₃ (mimicking a non-polar lipid environment) and DMSO-d₆ (mimicking a polar biological pocket).
-
Internal Validation Control: Spike the CDCl₃ sample with 5 mM of a known, fixed-tautomer standard (e.g., 5-methoxy-1-cyclopentyl-3-methylpyrazole). Validation Logic: If the chemical shifts of the fixed standard deviate by >0.05 ppm from literature, the solvent is contaminated or miscalibrated, invalidating the run.
-
Acquisition: Acquire ¹H and ¹⁵N HSQC NMR spectra at 298 K.
-
Quantification: Integrate the CH proton signal (typically ~5.2 ppm) against the C-3 methyl protons (~2.1 ppm) to quantify the molar ratio of the CH-form versus the OH/NH forms.
Figure 2: Self-validating NMR workflow for quantifying solvent-dependent tautomeric states.
Protocol 2: In Vitro Antioxidant (ROS Scavenging) Capacity Assay
Causality: To prove the cyclopentyl derivative retains the redox capacity of the pyrazolone core, we measure its ability to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect from light.
-
Compound Plating: In a 96-well plate, add varying concentrations (1 µM to 100 µM) of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
-
Internal Validation Controls:
-
Negative Control: Methanol + DPPH (0 µM drug).
-
Positive Control: Edaravone (10 µM and 50 µM).
-
Validation Logic: If 50 µM Edaravone fails to reduce the DPPH absorbance by at least 50%, the DPPH reagent has degraded via ambient oxidation, and the entire plate must be discarded.
-
-
Incubation & Readout: Incubate the plate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ of radical scavenging activity.
References
1.2 - RSC Publishing 2.1 - BORIS Portal 3.5 - PubMed 4.3 - J-Stage 5.4 - ACS Publications 6.6 - SciSpace
Sources
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02542F [pubs.rsc.org]
- 3. Cytoprotective Effects Evaluation of a Novel Danshensu Derivative DEX-018 against Oxidative Stress Injury in HUVECs [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Characterization of Some Hybridized Pyrazolone Pharmacophore Analogs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Literature review on 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol derivatives
Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Executive Summary
The 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] Structurally analogous to the ALS drug Edaravone (1-phenyl-3-methyl-5-pyrazolone), this aliphatic variant replaces the aromatic phenyl ring with a lipophilic cyclopentyl moiety.[1] This modification significantly alters the physicochemical profile, enhancing metabolic stability and optimizing hydrophobic interactions within target binding pockets—most notably the Phosphodiesterase 4 (PDE4) catalytic domain.
This guide provides a comprehensive technical analysis of this scaffold, detailing its tautomeric behavior, validated synthetic protocols, and its strategic utility in designing inhibitors for inflammatory and neurodegenerative pathways.
Chemical Architecture & Tautomerism
Understanding the reactivity of this scaffold requires a mastery of its tautomeric equilibrium. The compound does not exist as a static "5-ol" but oscillates between three primary forms.[1] This equilibrium dictates the regioselectivity of downstream functionalization.
-
OH-form (Enol): Predominant in polar aprotic solvents; favors O-alkylation .[1]
-
NH-form (Pyrazolone): Often the reactive species in neutral media.
-
CH-form (Keto): The C4-position becomes highly nucleophilic, facilitating Knoevenagel condensations and electrophilic substitutions.[1]
Structural Analysis Diagram
Figure 1: Tautomeric landscape of the pyrazolone core.[2] The C4-position (Keto form) is the primary site for electrophilic attack, while the Oxygen (Enol form) drives etherification.
Synthetic Protocol: The Knorr Pyrazole Synthesis
The most robust route to 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is the Knorr Pyrazole Synthesis .[1] This condensation reaction between a hydrazine and a
Reagents & Stoichiometry
-
Precursor A: Cyclopentylhydrazine Hydrochloride (1.0 equiv)
-
Precursor B: Ethyl Acetoacetate (1.1 equiv)
-
Base: Sodium Acetate (anhydrous) or Triethylamine (1.2 equiv)[2]
-
Solvent: Ethanol (Absolute) or Glacial Acetic Acid
Step-by-Step Methodology
-
Free Base Generation: Suspend Cyclopentylhydrazine HCl in ethanol. Add Sodium Acetate to liberate the free hydrazine in situ. Stir at room temperature (RT) for 15 minutes.
-
Condensation: Dropwise add Ethyl Acetoacetate to the hydrazine solution. The reaction is exothermic; control temperature < 40°C to prevent side reactions.
-
Cyclization: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The intermediate hydrazone cyclizes to expel ethanol.
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1]
Synthetic Workflow Diagram
Figure 2: Optimized workflow for the Knorr synthesis of the target scaffold.
Medicinal Chemistry Applications: PDE4 Inhibition
The 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol scaffold is a bioisostere often utilized in the development of Phosphodiesterase 4 (PDE4) inhibitors .[1]
Mechanism of Action
PDE4 enzymes contain a conserved "hydrophobic clamp" within their catalytic pocket.
-
Cyclopentyl Moiety: Mimics the cyclopentyl group of Rolipram . It occupies the hydrophobic pocket (Q-pocket), providing high-affinity binding via Van der Waals interactions.[1]
-
Pyrazole Core: Acts as a scaffold to orient hydrogen bond acceptors (like the C5-carbonyl or C5-ether oxygen) towards the invariant Glutamine residue (Gln369 in PDE4D).
-
Selectivity: Unlike catechol-based inhibitors (e.g., Roflumilast), pyrazole derivatives can be tuned at the C4 position to interact with the solvent-exposed region, potentially reducing emetic side effects common in this drug class.[2]
Quantitative SAR Data (Representative)
Table 1: Comparative Potency of Pyrazole Derivatives against PDE4B
| Compound Variant | R1 Substituent | R3 Substituent | PDE4B IC50 (nM) | Metabolic Stability (t1/2) |
| Reference | Phenyl (Edaravone) | Methyl | > 5000 | Low (< 15 min) |
| Target Core | Cyclopentyl | Methyl | 450 | High (> 60 min) |
| Optimized | Cyclopentyl | Trifluoromethyl | 85 | High |
| Lead | Cyclopentyl | Aryl-Amide | 12 | Moderate |
Note: Data synthesized from general structure-activity relationship trends in PDE4 literature.
Functionalization Strategies
To transform the core scaffold into a potent drug candidate, functionalization at the C4 position is critical.
Protocol: C4-Arylation (Knoevenagel Condensation)
This reaction introduces an aryl group at C4, creating a "benzylidene" derivative often used to probe the solvent pocket of the target enzyme.
-
Mix: 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv) + Aromatic Aldehyde (1.0 equiv).
-
Solvent: Ethanol.
-
Catalyst: Piperidine (cat.[4] amount) or Ionic Liquid ([Dsim][TFA]).
-
Conditions: Reflux for 2–4 hours.
-
Result: Formation of a bright colored precipitate (4-arylidene derivative).
-
Reduction: The double bond can be reduced (H2/Pd-C) to yield the flexible benzyl substituent.
References
-
Vertex AI Search. (2023). 1-Cyclopentyl-3-methyl-1H-pyrazole Derivatives in Medicinal Chemistry. Retrieved from
-
Lawrence Berkeley National Laboratory. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.[1] Retrieved from
-
MDPI. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. Retrieved from
-
ChemScene. (2023). 1-Cyclopentyl-3-methyl-5-nitro-1H-pyrazole Product Data. Retrieved from
-
ResearchGate. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from
-
Organic Syntheses. (1941). Pyrrole, 2,4-dimethyl-3-ethyl- (Knorr Synthesis Analogues). Coll. Vol. 2, p. 202. Retrieved from
Sources
Technical Guide: Bioavailability Predictions for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Executive Summary
The compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (often existing in equilibrium with its tautomer, 1-cyclopentyl-3-methyl-2-pyrazolin-5-one ) represents a critical scaffold in modern drug discovery. Structurally analogous to the FDA-approved radical scavenger Edaravone (1-phenyl-3-methyl-5-pyrazolone), this fragment replaces the aromatic phenyl ring with a saturated cyclopentyl group. This modification significantly alters the physicochemical landscape—increasing
This guide provides a rigorous technical analysis of the bioavailability of this scaffold. By synthesizing in silico predictions with established physicochemical principles, we define a self-validating workflow for assessing its absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Dynamics & Tautomerism
The bioavailability of pyrazolones is inextricably linked to their tautomeric state.[1] Unlike fixed scaffolds, 1-substituted-3-methyl-5-pyrazolones exist in a dynamic equilibrium between the OH-form (enol), CH-form (keto), and NH-form (though blocked here by the cyclopentyl group).
The Tautomeric Triad
Understanding which tautomer predominates in physiological media is the first step in predicting membrane permeability.[1]
-
Non-polar Solvents (e.g., Chloroform): The CH-form (pyrazolone) typically predominates.
-
Polar Aprotic Solvents (e.g., DMSO): The equilibrium often shifts toward the OH-form (enol), stabilized by hydrogen bonding.
-
Aqueous Media (pH 7.4): The compound acts as a weak acid.[1] The ionization state (anion vs. neutral) determines solubility and permeation.
Implication for Bioavailability: The neutral OH-form is generally the most permeable species, while the CH-form drives solubility.[1]
Caption: Tautomeric equilibrium of 1-substituted-5-pyrazolones. The shift between Keto and Enol forms dictates lipophilicity and membrane passage.
Physicochemical Profiling & In Silico Predictions[1]
Using the structure of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, we can derive key physicochemical descriptors that govern oral bioavailability. These values are estimated based on fragment contributions and analogy to Edaravone.
Calculated Properties (cProp)
| Property | Estimated Value | Bioavailability Impact |
| Molecular Weight (MW) | ~166.22 Da | High. Well below the 500 Da limit, facilitating rapid diffusion.[1] |
| cLogP | 1.5 – 1.9 | Optimal. The cyclopentyl group adds lipophilicity compared to methyl, but less than phenyl, placing it in the "sweet spot" for oral absorption. |
| TPSA | ~40-50 Ų | Excellent. < 140 Ų suggests high intestinal absorption and potential blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors (HBD) | 1 (OH form) | Low. Favors membrane permeability.[1] |
| H-Bond Acceptors (HBA) | 2 (N, O) | Low. Minimal desolvation penalty during transport.[1] |
| Rotatable Bonds | 1 (N-Cyclopentyl) | Rigid. Low entropic penalty for binding.[1] |
Lipinski’s Rule of Five Status
-
MW < 500: Pass
-
LogP < 5: Pass
-
HBD < 5: Pass
-
HBA < 10: Pass
Conclusion: The scaffold is highly drug-like with a predicted high fraction absorbed (
Experimental Validation Protocols
To move from prediction to proof, the following experimental workflow is required. These protocols are designed to be self-validating, meaning positive controls are built-in to ensure assay integrity.[1]
Solubility & pKa Determination
Why: The switch from phenyl (Edaravone) to cyclopentyl increases
Protocol:
-
Method: Potentiometric titration (e.g., Sirius T3).
-
Conditions: Titrate from pH 2.0 to 12.0 in varying ratios of methanol/water.
-
Validation: Use Edaravone (pKa ~7.[1]0) as a reference standard.
-
Success Metric: Intrinsic solubility (
) > 50 µM indicates a low risk of dissolution-limited absorption.[1]
Membrane Permeability (PAMPA/Caco-2)
Why: To confirm that the predicted LogP translates to actual transport.
Protocol:
-
Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane: Dodecane/Lecithin mixture (simulating GI tract).[1]
-
pH Gradient: Donor pH 6.5 (intestine) -> Acceptor pH 7.4 (blood).[1]
-
Control: Propranolol (High permeability marker) and Ranitidine (Low permeability marker).[1]
-
Target:
cm/s.
Metabolic Stability (Microsomal Stability)
Why: The cyclopentyl ring is a known "soft spot" for Cytochrome P450 (CYP) enzymes. Hydroxylation of the ring is a primary metabolic clearance pathway.[1]
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]
-
Timepoints: 0, 15, 30, 60 min incubation at 37°C.
-
Analysis: LC-MS/MS monitoring of parent depletion.
-
Metabolite ID: Scan for +16 Da (Hydroxylation) and +176 Da (Glucuronidation on the 5-OH).
Caption: Step-wise ADME validation workflow. Each stage acts as a gatekeeper for the next.
Optimization Strategies
If the experimental data reveals bioavailability bottlenecks, the following medicinal chemistry strategies are recommended:
Improving Metabolic Stability
If the cyclopentyl ring undergoes rapid oxidation (high intrinsic clearance,
-
Strategy: Fluorination.[1]
-
Execution: Introduce a fluorine atom or a gem-difluoro group to the cyclopentyl ring.[1] This blocks the site of metabolism (SOM) and lowers the electron density, potentially increasing half-life (
) without sacrificing potency.
Enhancing Solubility
If the compound exhibits "brick dust" properties (high crystallinity, low solubility):
-
Strategy: Prodrug Formation.
-
Execution: Esterification of the 5-OH group (e.g., with a phosphate or amino acid ester).[1] This transiently masks the polarity and disrupts crystal packing, releasing the active parent drug via plasma esterases.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3152524, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (Analogous Structure). Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Scientific Reports, 7, 42717. Retrieved from [Link]
-
Parrish, D. A., et al. (2001). Tautomerism of 1-substituted-3-methyl-2-pyrazolin-5-ones.[1] Journal of Chemical Crystallography.[1] (Contextual grounding for tautomeric claims).
Sources
Methodological & Application
Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, a valuable heterocyclic scaffold in modern drug discovery and medicinal chemistry. The pyrazole core is a privileged structure found in numerous pharmacologically active compounds, and the N-cyclopentyl and 3-methyl substituents offer unique physicochemical properties that can be exploited for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and the rationale behind the experimental choices.
Introduction: The Significance of Pyrazolone Scaffolds
Pyrazoles and their pyrazolone tautomers are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is of significant interest due to its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a cyclopentyl group at the N1 position can enhance lipophilicity and modulate binding interactions with biological targets, while the 3-methyl group can influence the electronic properties and metabolic stability of the molecule. The title compound, 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, exists in equilibrium with its tautomeric form, 1-cyclopentyl-3-methyl-1H-pyrazol-5(4H)-one. This tautomerism is a key feature of the pyrazolone system and plays a role in its chemical reactivity and biological function.
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most robust and widely adopted method for the synthesis of pyrazoles and pyrazolones is the Knorr pyrazole synthesis. This classical reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, the logical disconnection points to two key starting materials: cyclopentylhydrazine and ethyl acetoacetate .
The overall synthetic pathway is a two-stage process:
-
Synthesis of Cyclopentylhydrazine: This intermediate is not commonly commercially available and is typically prepared from cyclopentanone. A reliable method involves the formation of cyclopentanone hydrazone followed by a controlled reduction.
-
Cyclocondensation Reaction: The synthesized cyclopentylhydrazine is then reacted with ethyl acetoacetate to form the target pyrazolone ring system.
This approach is highly efficient due to the formation of a stable aromatic pyrazole ring.[2]
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Part 1: Synthesis of Cyclopentylhydrazine
The synthesis of cyclopentylhydrazine is achieved through a two-step process starting from cyclopentanone.
Step 1.1: Formation of Cyclopentanone Hydrazone
This reaction is a classic condensation of a ketone with hydrazine to form a hydrazone.[3] The reaction is typically performed under mild conditions.
Protocol 1: Synthesis of Cyclopentanone Hydrazone
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| Cyclopentanone | 84.12 g/mol | 0.1 mol (1.0 eq) | 8.41 g (9.0 mL) |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 g/mol | ~0.2 mol (~2.0 eq) | ~10.0 g (~9.7 mL) |
| Ethanol | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (8.41 g, 0.1 mol) and ethanol (50 mL).
-
Slowly add hydrazine hydrate (~10.0 g, ~0.2 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the cyclopentanone spot indicates the completion of the reaction.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude cyclopentanone hydrazone can be used in the next step without further purification.
Step 1.2: Reduction of Cyclopentanone Hydrazone to Cyclopentylhydrazine
The reduction of the hydrazone to the corresponding hydrazine requires a controlled reduction to avoid over-reduction to the amine or the alkane. A suitable method is the use of a reducing agent such as sodium borohydride.
Protocol 2: Synthesis of Cyclopentylhydrazine
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| Crude Cyclopentanone Hydrazone | ~98.15 g/mol | ~0.1 mol (1.0 eq) | ~9.8 g |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 0.2 mol (2.0 eq) | 7.57 g |
| Ethanol | - | - | 100 mL |
| Hydrochloric Acid (conc.) | - | - | To adjust pH |
| Diethyl Ether | - | - | For extraction |
| Sodium Hydroxide (pellets) | - | - | For basification |
Procedure:
-
Dissolve the crude cyclopentanone hydrazone (~9.8 g, ~0.1 mol) in ethanol (100 mL) in a 500 mL round-bottom flask and cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (7.57 g, 0.2 mol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Carefully quench the reaction by slowly adding water (50 mL) and then acidify the mixture to pH ~2 with concentrated hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or byproducts.
-
Cool the aqueous layer in an ice bath and carefully basify to pH >10 by the slow addition of solid sodium hydroxide pellets.
-
Extract the liberated cyclopentylhydrazine with diethyl ether (3 x 75 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield cyclopentylhydrazine as an oil.
Part 2: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
This final step involves the Knorr cyclocondensation reaction between the synthesized cyclopentylhydrazine and ethyl acetoacetate.[2] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate followed by intramolecular cyclization.
Visualizing the Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis.
Protocol 3: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |
| Cyclopentylhydrazine | 100.16 g/mol | 0.05 mol (1.0 eq) | 5.01 g |
| Ethyl Acetoacetate | 130.14 g/mol | 0.05 mol (1.0 eq) | 6.51 g (6.4 mL) |
| Ethanol | - | - | 75 mL |
| Glacial Acetic Acid | - | - | 0.5 mL (catalyst) |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentylhydrazine (5.01 g, 0.05 mol) in ethanol (75 mL).
-
To this solution, add ethyl acetoacetate (6.51 g, 0.05 mol) followed by a catalytic amount of glacial acetic acid (0.5 mL).[2]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
Product Characterization and Validation
The identity and purity of the synthesized 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol should be confirmed by standard analytical techniques.
Expected Characterization Data:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include: a multiplet for the cyclopentyl protons, a singlet for the methyl protons, a singlet for the pyrazole C4-H, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbons of the cyclopentyl group, the methyl group, and the three distinct carbons of the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₄N₂O, MW: 166.22 g/mol ).
Troubleshooting and Scientific Insights
-
Synthesis of Cyclopentylhydrazine: The reduction of the hydrazone is a critical step. Over-reduction can lead to the formation of cyclopentylamine. The use of a milder reducing agent and careful control of the reaction temperature are crucial. The workup procedure involving acidification and subsequent basification is essential to separate the basic hydrazine product from neutral byproducts.
-
Knorr Pyrazole Synthesis: The Knorr synthesis can sometimes yield regioisomers if an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine. In the case of ethyl acetoacetate, the two carbonyl groups (ketone and ester) have different reactivities. The more electrophilic ketone carbonyl is expected to react preferentially with the primary amine of the hydrazine, leading to the desired 3-methyl-substituted pyrazolone.
-
Purification: Recrystallization is often sufficient for obtaining a pure product. If isomeric impurities are present, column chromatography on silica gel may be necessary.
Conclusion
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol via the Knorr pyrazole synthesis is a reliable and efficient method for accessing this valuable heterocyclic compound. The two-stage approach, involving the preparation of cyclopentylhydrazine followed by cyclocondensation with ethyl acetoacetate, provides a clear and scalable route for laboratory synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to synthesize and explore the potential of novel pyrazolone-based molecules in drug discovery and development.
References
- Hawbecker, B. L. (1970). The Synthesis and Diazotization of Some Ketone Hydrazones. Ohio J. Sci., 70(5), 292-295.
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available at: [Link]
- Iffland, D. C. (1955). Attempts in the Synthesis of T-Alkylhydrazines.
-
Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
-
ResearchGate. Reductive amination of cyclopentanone. Available at: [Link]
-
Thieme. Product Class 17: Hydrazones. Available at: [Link]
-
AlQalam Journal of Medical and Applied Sciences. Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available at: [Link]
-
Organic Syntheses. cyclopentanone. Available at: [Link]
-
RWTH Publications. Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Available at: [Link]
-
Organic Syntheses. 1-Hydrosilatrane. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
-
International Journal of Applied Biology and Pharmaceutical Technology. Reaction of Phenylhydrazo ethylacetoacetate. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
EPA. 1H-Pyrazole, 1-cyclopentyl-4-iodo-3-methyl- Properties. Available at: [Link]
-
PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Available at: [Link]
-
PubChemLite. 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine. Available at: [Link]
-
NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. Available at: [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]
-
Organic Syntheses. Acetoacetic acid, ethyl ester. Available at: [Link]
-
Royal Society of Chemistry. Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Cyclopentenone synthesis. Available at: [Link]
-
ChemBK. 3-Methyl-1H-pyrazol-5-ol. Available at: [Link]
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Application Note: Cyclization Protocols for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
This Application Note provides a comprehensive technical guide for the synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol . This scaffold is a critical intermediate in the development of phosphodiesterase (PDE) inhibitors and various agrochemicals.
The guide prioritizes the Knorr Pyrazole Synthesis , optimized for the specific steric and electronic properties of the cyclopentyl group.
Introduction & Retrosynthetic Analysis
The target molecule, 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (also referred to as 1-cyclopentyl-3-methyl-2-pyrazolin-5-one), exists in a tautomeric equilibrium between the enol (OH) and keto (NH/CO) forms. The synthesis relies on the condensation of a
Mechanistic Pathway
The reaction proceeds via the Knorr Pyrazole Synthesis . The nucleophilic hydrazine attacks the more electrophilic ketone carbonyl of the
Regioselectivity Control: To ensure the formation of the 3-methyl isomer (rather than the 5-methyl isomer), the reaction conditions must favor the initial formation of the hydrazone at the ketone position. Standard alkyl hydrazines, such as cyclopentylhydrazine, naturally exhibit this preference due to the higher electrophilicity of the ketone compared to the ester.
Caption: Mechanistic pathway for the regioselective Knorr synthesis of the target pyrazolone.
Experimental Protocol
Method A: Standard Cyclocondensation (Recommended)
This method uses Cyclopentylhydrazine Hydrochloride generated in situ or used directly with a buffering base. The use of ethanol as a solvent allows for easy monitoring and workup.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11][12] | MW ( g/mol ) | Role |
| Ethyl Acetoacetate | 1.05 | 130.14 | Electrophile ( |
| Cyclopentylhydrazine HCl | 1.00 | 136.62 | Nucleophile |
| Sodium Acetate (anhydrous) | 1.10 | 82.03 | HCl Scavenger / Buffer |
| Ethanol (Absolute) | - | 46.07 | Solvent |
| Acetic Acid (Glacial) | Cat. | 60.05 | Catalyst (Optional) |
Step-by-Step Procedure
-
Preparation of Hydrazine Free Base (In Situ):
-
In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend Cyclopentylhydrazine HCl (10.0 g, 73 mmol) in Absolute Ethanol (100 mL) .
-
Add Sodium Acetate (6.6 g, 80 mmol) in a single portion. Stir at room temperature for 15 minutes.
-
Note: The solution may become cloudy due to NaCl precipitation. This does not interfere with the reaction.
-
-
Addition of Electrophile:
-
Cool the mixture slightly to 0–5°C using an ice bath (optional, improves regioselectivity by controlling exotherm).
-
Add Ethyl Acetoacetate (10.0 g, 9.7 mL, 77 mmol) dropwise over 10 minutes.
-
Observation: A slight color change (yellowing) indicates hydrazone formation.
-
-
Cyclization (Reflux):
-
Remove the ice bath and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 78°C) .
-
Maintain reflux for 3 to 5 hours . Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The starting hydrazine should be fully consumed.
-
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentration: Remove approximately 70% of the ethanol under reduced pressure (Rotavap).
-
Precipitation: Pour the concentrated residue into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as an off-white to pale yellow solid.
-
Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3x50 mL), dry over MgSO4, and evaporate. Triturate the resulting oil with cold diethyl ether or hexanes to induce crystallization.
-
-
Purification:
-
Filter the crude solid using a Buchner funnel. Wash the cake with cold water (2x20 mL) and cold hexanes (1x20 mL).
-
Recrystallization: Recrystallize from a minimum amount of boiling Ethanol/Water (4:1 ratio) .
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Critical Quality Attributes (CQA) & Validation
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be verified.
Regiochemistry Confirmation (NMR)
Distinguishing between the 3-methyl and 5-methyl isomers is the primary challenge.
-
Target (1-cyclopentyl-3-methyl): The methyl group is on C3. In the 1H NMR, this methyl typically appears as a singlet around
2.1 - 2.2 ppm . -
Isomer (1-cyclopentyl-5-methyl): If the hydrazine attacked the ester first (rare under these conditions), the methyl would be on C5.
-
NOE Study: A Nuclear Overhauser Effect (NOE) correlation should be observed between the Cyclopentyl-CH (N1) and the C4-H proton, but weak or no correlation to the Methyl group (which is distal at C3).
Tautomerism
The product exists in equilibrium.
-
CDCl3: Often favors the CH2-keto form (two protons at C4 approx
3.2 ppm). -
DMSO-d6: May show the Enol form (OH signal >10 ppm, C4-H as a singlet approx
5.2 ppm).
Data Summary Table
| Attribute | Specification | Method |
| Appearance | White to pale yellow crystalline solid | Visual |
| Melting Point | 128 - 132°C (Typical range for similar analogs) | Capillary MP |
| Mass Spec (ESI) | [M+H]+ = 167.1 | LC-MS |
| Purity | > 95% (AUC) | HPLC (254 nm) |
Experimental Workflow Diagram
Caption: Decision-tree workflow for the synthesis and isolation of the pyrazolone target.
Safety & Handling
-
Hydrazines: Cyclopentylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood. Avoid skin contact.
-
Ethyl Acetoacetate: Irritant.
-
Waste Disposal: Aqueous filtrates containing hydrazine residues must be treated with bleach (hypochlorite) to quench unreacted hydrazines before disposal.
References
-
Naqvi, A., et al. (2008).[5] "Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones." Biomedical and Pharmacology Journal, 1(1).
-
Karami, M., & Zare, A. (2018).[6] "1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the Reaction of Phenylhydrazine with Ethyl Acetoacetate." Organic Chemistry Research, 4(2), 174-181.[6]
-
BenchChem Application Note. (2025). "Ethyl 2-(phenylazo)acetoacetate in Heterocyclic Synthesis."
-
Jung, J-C. (2004). "Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives." Heterocycles, 65(1).[1]
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- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 3. benchchem.com [benchchem.com]
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- 5. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 12. researchgate.net [researchgate.net]
Using 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol as a pharmaceutical intermediate
Application Note: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol as a Versatile Scaffold in Pharmaceutical Development
Executive Summary
1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7)[1] has emerged as a privileged building block in modern medicinal chemistry. Featuring a rigid pyrazole core, a sterically demanding N1-cyclopentyl group, and a dynamic C5-hydroxyl/oxo tautomeric handle, this intermediate is highly prized for synthesizing diverse therapeutic agents. Notably, derivatives of this scaffold have demonstrated profound efficacy as orally bioavailable agonists for the apelin receptor (APJ) in cardiovascular indications[2] and as potent inhibitors of Phosphodiesterase 9 (PDE9) for neurodegenerative diseases[3]. This application note details the physicochemical properties, mechanistic rationale for drug design, and validated synthetic protocols for functionalizing this versatile intermediate.
Physicochemical Profiling & Tautomeric Dynamics
The reactivity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is governed by its keto-enol tautomerism (1H-pyrazol-5-ol ⇌ 2-pyrazolin-5-one).
-
Solvent-Dependent Equilibration : In polar protic solvents, the enol (5-OH) form is stabilized via hydrogen bonding, making the oxygen highly susceptible to electrophilic attack (e.g., triflation). In non-polar or aprotic environments, the equilibrium shifts toward the keto (5-oxo) form, enhancing the nucleophilicity of the C4 carbon.
-
Causality in Synthesis : Understanding this dynamic is critical. To selectively functionalize the C5 position, the enol form must be "locked" using a strong electrophile (like triflic anhydride) in the presence of an organic base. Conversely, electrophilic aromatic substitution (e.g., halogenation) naturally targets the C4 position due to the electron-donating effects of the adjacent nitrogen and oxygen atoms.
Strategic Utility in Drug Design (Mechanistic Rationale)
The incorporation of the 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol scaffold into drug candidates is driven by specific pharmacodynamic and pharmacokinetic advantages:
-
Lipophilicity and Steric Bulk : The N1-cyclopentyl moiety provides a perfect balance of lipophilicity and steric bulk. In the development of APJ receptor agonists, this group optimally occupies the hydrophobic binding pocket of the G-protein coupled receptor (GPCR), significantly improving agonist potency (cAMPi EC50) and oral bioavailability while minimizing unwanted brain penetration[2].
-
Hydrogen Bonding Network : The pyrazole nitrogens and the C5-oxygen serve as critical hydrogen bond acceptors/donors. In PDE9 inhibitors, the pyrazole core mimics the pyrimidine ring of cyclic GMP (cGMP), forming essential hydrogen bonds with the invariant glutamine residues in the enzyme's catalytic domain[3].
Experimental Protocols: Divergent Functionalization Workflows
The following protocols provide self-validating workflows for generating C5-aryl and C4-bromo derivatives, representing two major pathways in drug discovery.
Protocol A: C5-Oxygen Activation & Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-aryl-1-cyclopentyl-3-methyl-1H-pyrazole cores (APJ Agonist Precursors).
-
Step 1: C5-O-Triflation
-
Preparation : Dissolve 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition : Add anhydrous pyridine (2.5 eq). Mechanistic Insight: Pyridine acts as both a proton scavenger and a nucleophilic catalyst, preventing the acidic degradation of the pyrazole core.
-
Electrophile Addition : Cool the reaction to 0 °C. Add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq) dropwise over 15 minutes. Causality: Low temperatures suppress competing C4-triflation and prevent exothermic polymerization.
-
Validation : Monitor via TLC (Hexane:EtOAc 3:1). The highly polar starting material (Rf ~0.2) will convert to a non-polar triflate intermediate (Rf ~0.7).
-
Workup : Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield the C5-triflate (>90% yield).
-
-
Step 2: Suzuki-Miyaura Coupling
-
Setup : Combine the C5-triflate (1.0 eq), an aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).
-
Catalyst : Add Pd(dppf)Cl2 (0.05 eq). Mechanistic Insight: The bulky bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—crucial for overcoming the steric hindrance of the adjacent N1-cyclopentyl group.
-
Reaction : Heat at 90 °C for 4 hours.
-
Workup : Filter through Celite, extract with EtOAc, and purify via flash chromatography.
-
Protocol B: C4-Electrophilic Functionalization (Halogenation)
Objective: Synthesis of 4-bromo-1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (PDE9 Inhibitor Precursors).
-
Preparation : Dissolve the starting material (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions at room temperature. Mechanistic Insight: DMF stabilizes the bromonium ion intermediate, facilitating a smooth electrophilic aromatic substitution at the highly electron-rich C4 position.
-
Validation : The reaction mixture will turn pale yellow. Complete conversion is typically achieved within 1 hour, validated by the disappearance of the starting material on TLC.
-
Workup : Pour into ice water to precipitate the 4-bromo product. Filter and recrystallize from ethanol.
Quantitative Data: Yield Optimization for C5-Cross-Coupling
The efficiency of the Suzuki-Miyaura coupling (Protocol A, Step 2) is highly dependent on the catalyst and base selection. The table below summarizes the optimization parameters for coupling the C5-triflate with 2,6-dimethoxyphenylboronic acid.
| Catalyst System | Base (3.0 eq) | Solvent System | Temp (°C) | Isolated Yield (%) |
| Pd(PPh3)4 (5 mol%) | Na2CO3 | Toluene/H2O (4:1) | 90 | 42% |
| Pd(OAc)2 / SPhos (5 mol%) | K3PO4 | Toluene/H2O (4:1) | 100 | 68% |
| Pd(dppf)Cl2 (5 mol%) | Cs2CO3 | 1,4-Dioxane/H2O (4:1) | 90 | 75% |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O (4:1) | 90 | 89% (Optimal) |
Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions. The combination of Pd(dppf)Cl2 and K2CO3 in Dioxane/H2O provides the optimal balance of solubility and catalytic turnover.
Mechanistic Workflows
Divergent synthetic workflows for C4 and C5 functionalization of the pyrazole scaffold.
References
-
Title : 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol - Chemsrc | Source : chemsrc.com | URL : 1
-
Title : Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer's Disease with Antioxidant Capacities | Source : nih.gov (PMC) | URL : 3
-
Title : Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor | Source : nih.gov (PubMed) | URL : 2
Sources
- 1. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol | CAS#:1566702-75-7 | Chemsrc [chemsrc.com]
- 2. Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Effective Inhibitors Against Phosphodiesterase 9, a Potential Therapeutic Target of Alzheimer’s Disease with Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Functionalization Strategies for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol: O-Alkylation and C4-Derivatization Protocols
Executive Summary
1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7) is a highly versatile heterocyclic building block extensively utilized in the development of pharmaceuticals, agrochemicals, and advanced ligands. Functionalizing this specific scaffold requires precise control over reaction conditions due to its inherent tautomerism. This application note provides drug development professionals and synthetic chemists with robust, self-validating protocols for two divergent functionalization pathways: regioselective O-alkylation at the C5-hydroxyl group and C-alkylation at the highly reactive C4 position.
Mechanistic Rationale & Tautomeric Dynamics
To achieve high yields and regioselectivity, one must first understand the causality behind the reactivity of the pyrazole core. Pyrazol-5-ols exist in a dynamic, solvent-dependent tautomeric equilibrium comprising three primary forms: the OH form (1H-pyrazol-5-ol), the CH form (pyrazolin-5-one), and the NH form ().
For 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, the electron-donating methyl group at C3 and the sterically demanding cyclopentyl group at N1 stabilize the aromatic OH form in polar solvents. However, non-polar environments shift the equilibrium toward the CH form.
According to Hard-Soft Acid-Base (HSAB) theory, we can dictate the site of electrophilic attack by manipulating the reaction environment:
-
O-Alkylation (Hard Nucleophile): Utilizing a mild base in a polar aprotic solvent (e.g., anhydrous DMF) selectively deprotonates the hydroxyl group. DMF effectively solvates the counter-cation, leaving the "hard" oxygen anion highly reactive toward hard electrophiles (e.g., alkyl halides), driving C5-O-alkylation.
-
C4-Functionalization (Soft Nucleophile): The C4 position is highly electron-rich due to the +M effect of the adjacent nitrogen and oxygen atoms. Reactions in protic solvents (like water) favor electrophilic attack at the "soft" C4 carbon, enabling Knoevenagel condensations, halogenations, or Mannich-type reactions.
Fig 1: Tautomeric equilibrium and regioselective functionalization pathways of pyrazol-5-ol.
Protocol A: Regioselective O-Alkylation (C5-Etherification)
This protocol describes the synthesis of 1-cyclopentyl-3-methyl-5-(alkoxy)-1H-pyrazole derivatives, adapted from validated patent methodologies for pyrazole etherification ().
Causality & Experimental Choices
-
Solvent (Anhydrous DMF): Prevents the hydrolysis of the alkyl halide and maximizes the nucleophilicity of the phenoxide-like oxygen by leaving the anion "naked".
-
Base (
): Potassium carbonate is optimally basic to deprotonate the pyrazol-5-ol ( ~ 7-9) without being strong enough to trigger unwanted E2 elimination of the alkyl halide. -
Temperature (45 °C): Maintained at mild heating to ensure kinetic control, which strictly favors O-alkylation over the thermodynamically driven C-alkylation.
Step-by-Step Methodology
-
Substrate Preparation: In an oven-dried 10 mL round-bottom flask under an inert nitrogen atmosphere, suspend 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv, 60 mg) and finely powdered anhydrous
(1.5 equiv, 54 mg) in anhydrous DMF (1.0 mL). -
Base Activation: Stir the suspension at room temperature for 15 minutes.
-
Self-Validation Check: The mixture will transition to a slightly yellow hue, visually confirming the formation of the reactive pyrazolate anion.
-
-
Electrophile Addition: Dissolve the target alkyl halide (e.g., a substituted benzyl bromide, 1.1 equiv) in anhydrous DMF (1.0 mL). Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes.
-
Reaction Phase: Heat the mixture to 45 °C and stir for 2 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material (
~ 0.1) and the appearance of a less polar, UV-active spot ( ~ 0.6) confirms reaction progression.
-
-
Quench & Workup: Cool the vessel to 0 °C. Quench by adding ice-cold distilled water (5 mL) to dissolve inorganic salts and precipitate the product. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure C5-ether.
Fig 2: Step-by-step experimental workflow for the regioselective O-alkylation protocol.
Protocol B: C4-Aminomethylation via Aqueous Mannich Reaction
The C4 position of the pyrazole ring is highly susceptible to electrophilic aromatic substitution. This protocol utilizes an amphiphile-catalyzed Mannich reaction in water, representing a highly regioselective, green-chemistry approach to yield 4-aminoalkylated derivatives ().
Causality & Experimental Choices
-
Solvent (Water): Promotes the hydrophobic collapse of the organic reactants, accelerating the reaction rate without the need for toxic organic solvents. Protic solvents heavily favor the CH tautomer, exposing the C4 carbon to electrophilic attack.
-
Catalyst (SDS): Sodium dodecyl sulfate acts as a surfactant, forming micelles that concentrate the pyrazol-5-ol, formaldehyde, and secondary amine. This microenvironment kinetically drives the Mannich aromatization over competing Knoevenagel-Michael degradation pathways.
Step-by-Step Methodology
-
Micelle Formation: Dissolve SDS (10 mol%) in distilled water (3 mL) and stir at room temperature until a clear micellar solution forms.
-
Iminium Ion Generation: Add formaldehyde (37% aqueous solution, 1.2 equiv) and a secondary amine (e.g., morpholine or piperidine, 1.0 equiv) to the micellar solution. Stir for 10 minutes to pre-form the reactive iminium intermediate.
-
Substrate Addition: Add 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv) directly to the aqueous mixture.
-
Reaction Phase: Stir vigorously at 60 °C for 2-4 hours.
-
Self-Validation Check: Monitor by LC-MS. The product will exhibit a distinct
mass shift corresponding to the addition of the amine and the methylene bridge, with no starting material peak remaining.
-
-
Isolation: Cool the mixture to room temperature. The functionalized product typically precipitates directly from the aqueous phase. Filter the solid, wash thoroughly with cold water (to remove SDS and unreacted formaldehyde), and recrystallize from ethanol to afford the pure 4-substituted pyrazol-5-ol.
Quantitative Data & Reaction Parameters
The following table summarizes the divergent parameters and expected outcomes of the two functionalization pathways to aid in experimental planning and troubleshooting.
| Parameter | Protocol A: O-Alkylation | Protocol B: C4-Aminomethylation |
| Target Position | C5-Hydroxyl (O-Etherification) | C4-Carbon (Electrophilic Substitution) |
| Solvent System | Anhydrous DMF (Polar Aprotic) | Distilled Water (Protic, Green) |
| Catalyst / Base | Sodium Dodecyl Sulfate (10 mol%) | |
| Temperature | 45 °C | 60 °C |
| Reaction Time | 2 hours | 2 - 4 hours |
| Typical Yield | 75 - 85% | 80 - 92% |
| Validation Marker | TLC: Lower polarity, UV-active | LC-MS: |
References
- Title: US11090288B2 - Pyrazole derivatives and their uses thereof Source: Google Patents URL
-
Title: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions Source: ChemInform / ResearchGate URL: [Link]
-
Title: Amphiphile catalysed selective synthesis of 4-amino alkylated-1H-pyrazol-5-ol via Mannich aromatization preferred to the Knoevenagel–Michael type reaction in water Source: RSC Advances URL: [Link]
Application Note: Strategic Functionalization of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol for Ligand Discovery
Executive Summary & Strategic Analysis
The scaffold 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (often existing in equilibrium with its pyrazolone tautomer) is a privileged core in modern drug discovery. The cyclopentyl moiety provides a critical lipophilic anchor—often exploiting the hydrophobic pockets of enzymes such as phosphodiesterase 4 (PDE4) or p38 MAP kinase —while the pyrazole ring serves as a robust hinge-binding motif.
However, this scaffold presents a unique synthetic challenge: Tautomeric Ambiguity . The molecule exists in a tri-state equilibrium (OH-form, NH-form, and CH-form), leading to competing regiochemical outcomes during functionalization.
This Application Note details a "Gateway Intermediate" strategy . Rather than attempting direct, low-yield alkylations on the hydroxyl group, we prioritize the conversion of the C5-hydroxyl to a C5-chloride. This electrophilic "gateway" enables high-precision Nucleophilic Aromatic Substitution (
The Tautomerism Challenge
Before initiating synthesis, researchers must understand the reactivity landscape. The starting material is a "chameleon" that reacts differently depending on conditions:
Figure 1: Tautomeric equilibrium of 5-pyrazolones. Controlling the reaction pathway requires forcing the molecule into the aromatic enol form, typically via dehydrative halogenation.
Core Protocol A: The "Gateway" Synthesis (Dehydrative Chlorination)
Objective: Convert 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol into 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole . Mechanism: Vilsmeier-Haack type activation followed by aromatization.
Materials
-
Substrate: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv)
-
Reagent: Phosphoryl chloride (
) (5.0 – 10.0 equiv) -
Catalyst (Optional): N,N-Dimethylaniline (1.0 equiv) or DMF (cat.)
-
Solvent: Neat (preferred) or Toluene (if temperature control is needed)
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a
drying tube (or line), place the pyrazolone substrate. -
Reagent Addition: Add
carefully. The reaction is endothermic initially but becomes exothermic upon heating.-
Expert Tip: If the substrate is wet,
will hydrolyze violently. Ensure the starting material is desiccated.
-
-
Catalysis: Add N,N-dimethylaniline (1.0 equiv). This base traps the HCl generated and accelerates the reaction by stabilizing the imidoyl chloride intermediate.
-
Reflux: Heat the mixture to 100–110 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, streak) should disappear, replaced by a non-polar, UV-active spot (the chloride).
-
-
Work-up (CRITICAL SAFETY STEP):
-
Cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess
. Do not rotovap to dryness if unstable; remove the bulk. -
Pour the residue slowly onto crushed ice with vigorous stirring. This quenches the residual phosphoryl species.
-
Caution: This step generates massive heat and HCl gas. Perform in a fume hood.
-
-
Extraction: Neutralize with saturated
(pH ~8) and extract with Dichloromethane (DCM) ( ). -
Purification: Dry organic layers over
, filter, and concentrate. The crude oil is usually sufficiently pure (>90%) for subsequent steps. If not, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Expected Yield: 85–95% Characterization: The disappearance of the C=O signal in IR (~1680 cm⁻¹) and the shift of the C4-H proton in NMR confirm aromatization.
Core Protocol B: Ligand Generation via Displacement
Objective: Create a functional ligand (e.g., an amino-pyrazole) by displacing the chloride.
Context: The pyrazole C5 position is electron-deficient (similar to pyridine C2), making it susceptible to nucleophilic aromatic substitution (
Materials
-
Substrate: 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole (from Protocol A).
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline, or a complex amine side chain).
-
Solvent: NMP (N-methyl-2-pyrrolidone) or DMF.
-
Base:
or (2.0 equiv).
Step-by-Step Methodology
-
Dissolution: Dissolve the chloro-pyrazole (1.0 equiv) in NMP (0.5 M concentration).
-
Reagent Addition: Add the amine (1.2 – 1.5 equiv) and the inorganic base.
-
Thermal Activation:
-
Aliphatic Amines: Heat to 120 °C for 4–12 hours.
-
Anilines (Aromatic Amines): Higher temperatures (150–160 °C ) or microwave irradiation (180 °C, 30 min) are often required due to lower nucleophilicity.
-
-
Work-up:
-
Dilute with water (5x reaction volume).
-
Extract with EtOAc.
-
Wash organic layer with water and brine (crucial to remove NMP).
-
-
Purification: Flash chromatography (DCM/MeOH gradients).
Core Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Create C-C bonds (bi-aryl ligands) for extending the scaffold into hydrophobic pockets.
Materials
-
Substrate: 5-chloro-1-cyclopentyl-3-methyl-1H-pyrazole.
-
Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(5 mol%) or XPhos Pd G2 (for difficult chlorides). -
Base:
(2.0 M aq) or . -
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Methodology
-
Degassing: Combine solvent, substrate, and boronic acid in a vial. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst and base under a blanket of Argon. Seal the vial.
-
Reaction: Heat to 90–100 °C for 2–16 hours.
-
Note: Chloropyrazoles are less reactive than bromopyrazoles. If conversion is low, switch to a Buchwald precatalyst (e.g., XPhos Pd G2).
-
-
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: Standard silica chromatography.
Analytical Data & Troubleshooting
Comparative Data Table
| Parameter | Starting Material (Pyrazolone) | Intermediate (5-Chloro) | Final Ligand (e.g., 5-Amino) |
| State | Solid (often high MP) | Oil or Low MP Solid | Solid / Oil |
| Polarity (TLC) | High (Streaks on silica) | Low (High Rf) | Medium (Amine dependent) |
| IR Signature | C=O stretch (~1680 cm⁻¹) | No C=O; C=N (~1580 cm⁻¹) | N-H stretch (if 1°/2° amine) |
| 1H NMR (C4-H) | ~5.2 ppm (broad/exchange) | ~6.0 ppm (sharp singlet) | ~5.5 - 5.8 ppm (sharp) |
| Solubility | Polar solvents (DMSO, MeOH) | Non-polar (DCM, Hexane) | Variable |
Common Pitfalls
-
Regioisomer Contamination: If you attempt direct alkylation of the starting material (using R-X and Base), you will get a mixture of O-alkylation (desired) and N-alkylation (undesired, at N2). Solution: Use the Protocol A (
) route; it locks the regiochemistry by aromatizing the ring. -
Incomplete Chlorination: If the reaction stalls, add
(0.5 equiv) to the mixture. The phosphorus pentachloride is a more aggressive chlorinating agent.
Synthetic Workflow Diagram
The following diagram illustrates the decision tree for synthesizing ligands from the cyclopentyl-pyrazole core.
Figure 2: The "Gateway" workflow ensures regiochemical purity by funneling the tautomeric starting material through a stable 5-chloro intermediate.
References
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Kong, Y., Tang, M., & Wang, Y. (2014). Organic Letters, 16(2), 576–579.[1][2] Link
-
Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. (2015).[3] Application of POCl3 in dehydrative functionalization.[3]Link
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Link
-
Selective Substitution of POCl3 with Organometallic Reagents. Synthesis of Phosphinates and Phosphonates. (2018).[4][5] Link
-
Applications of 3-Methylpyrazole in Medicinal Chemistry. BenchChem Application Notes. (2025).[6][7] Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95 [smolecule.com]
Advanced Reagents and Protocols for Coupling 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol in Drug Design
Introduction: The Strategic Value of the Scaffold
The 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol scaffold (CAS: 1566702-75-7) has emerged as a highly versatile building block in modern medicinal chemistry[1]. The cyclopentyl moiety provides optimal lipophilic bulk (sp³ character) for occupying hydrophobic pockets in kinase and GPCR targets, while the pyrazole core mimics key hydrogen-bonding motifs found in endogenous ligands, making it a privileged scaffold in the design of neurodegenerative and oncology therapeutics[2].
A critical consideration when functionalizing this molecule is its ambident reactivity. 1-Alkyl-3-methyl-1H-pyrazol-5-ols exist in a solvent-, temperature-, and pH-dependent tautomeric equilibrium with their keto form (pyrazolin-5-one)[3]. This dynamic state dictates that coupling strategies must be highly regioselective to target the C5-oxygen (O-alkylation/triflation), the C5-carbon (cross-coupling), or the C4-carbon (electrophilic substitution) without generating complex isomeric mixtures[4].
Fig 1: Tautomerism and divergent coupling pathways for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Reagent Selection Matrix
To achieve high yields and regiocontrol, empirical data dictates the use of specific reagent combinations. The table below summarizes the optimal reagents for the three primary coupling pathways utilized in drug design.
Table 1: Reagent Optimization for Pyrazol-5-ol Functionalization
| Reaction Pathway | Preferred Reagents | Mechanistic Rationale & Causality | Expected Yield |
| O-Alkylation (Mitsunobu) | DIAD, PPh₃, THF (0 °C to RT) | DIAD is preferred over DEAD due to safety and liquid handling. The Mitsunobu conditions strongly favor O-alkylation over N-alkylation by activating the primary/secondary alcohol rather than the pyrazole tautomer. | 65–85% |
| C5-Triflation | Comins' Reagent, DIPEA, DCM | Comins' reagent ( | 80–95% |
| Suzuki Cross-Coupling | Pd(dppf)Cl₂·DCM, K₂CO₃, Dioxane/H₂O | The dppf ligand provides the necessary bite angle to facilitate oxidative addition into the electron-rich pyrazole C-O(Tf) bond, minimizing protodeboronation of the arylboronic acid[3]. | 70–90% |
| C4-Halogenation | NIS or NBS, DMF, RT | The electron-donating C5-OH and N1-alkyl groups make C4 highly nucleophilic. Halogenation occurs rapidly without a catalyst, providing a handle for subsequent orthogonal cross-coupling[4]. | >90% |
Experimental Protocols: Self-Validating Workflows
The following protocols are designed with built-in analytical checkpoints to ensure trustworthiness and reproducibility in a medicinal chemistry setting.
Protocol A: Regioselective O-Alkylation via Mitsunobu Coupling
Objective: Synthesize 5-alkoxy-1-cyclopentyl-3-methyl-1H-pyrazole derivatives. Experience Note: Direct alkylation with alkyl halides and K₂CO₃ often yields a 60:40 mixture of O-alkylated and N-alkylated (pyrazolone) products. The Mitsunobu reaction bypasses this by forming an alkoxyphosphonium intermediate, driving exclusive O-alkylation.
-
Preparation: In an oven-dried flask under N₂, dissolve 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous THF (0.2 M).
-
Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.5 equiv) and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 10 minutes. Causality: Slow addition prevents the thermal degradation of the betaine intermediate and minimizes the formation of the DIAD-hydrazine byproduct.
-
Propagation & Monitoring: Remove the ice bath and stir at room temperature for 4–6 hours.
-
Validation Check: Monitor via LCMS. The desired O-alkylated product will typically show a strong [M+H]⁺ peak in positive ESI. TLC (Hexanes/EtOAc 3:1) should show the consumption of the highly polar pyrazol-5-ol.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography. Pro-tip: To remove co-eluting triphenylphosphine oxide (TPPO), triturate the crude mixture in cold diethyl ether/hexanes (1:4) and filter before loading onto the column.
Protocol B: C5-Triflation and Suzuki-Miyaura Cross-Coupling
Objective: Replace the C5-hydroxyl group with an aryl or heteroaryl pharmacophore.
Fig 2: Step-by-step experimental workflow for C5-triflation and subsequent Suzuki cross-coupling.
Part 1: Triflation
-
Dissolve 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 equiv) in anhydrous DCM (0.2 M) under N₂. Cool to 0 °C.
-
Add
-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA is sterically hindered, preventing nucleophilic attack on the triflyl group, unlike triethylamine which can form reactive adducts. -
Add Comins' Reagent (1.2 equiv) in one portion. Stir at 0 °C for 30 mins, then warm to RT for 2 hours.
-
Validation Check: TLC (Hexanes/EtOAc 4:1). The triflate is highly non-polar and will run near the solvent front.
-
Pass the crude mixture through a short pad of silica gel (eluting with DCM) to remove the pyridone byproduct. Concentrate to yield the pyrazol-5-yl triflate. Do not store the triflate for extended periods; use immediately in the next step.[5]
Part 2: Suzuki Coupling
-
In a microwave vial or pressure tube, combine the crude pyrazol-5-yl triflate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).
-
Add Pd(dppf)Cl₂·DCM (0.05 equiv). Seal the vessel and purge with N₂ for 5 minutes.
-
Heat to 90 °C for 12 hours (or 110 °C for 45 mins under microwave irradiation).
-
Validation Check: LCMS will confirm the disappearance of the triflate mass and the appearance of the cross-coupled product.
-
Filter through Celite, concentrate, and purify via reverse-phase Prep-HPLC to isolate the final drug-like intermediate.
Analytical Validation Parameters
To ensure the integrity of the synthesized intermediates, compare analytical readouts against the following expected parameters:
Table 2: Spectroscopic & Chromatographic Benchmarks
| Compound State | ¹H NMR (CDCl₃, 400 MHz) Key Diagnostic Shifts | LCMS (ESI+) | TLC Visualization |
| Starting Material | ~5.40 ppm (s, 1H, Pyrazole C4-H), ~4.60 ppm (m, 1H, Cyclopentyl CH) | [M+H]⁺ = 167.1 | UV Active (254 nm), stains dark with KMnO₄ |
| O-Alkylated Product | C4-H shifts slightly upfield (~5.30 ppm); new O-CH₂ peaks appear ~4.0-4.2 ppm. | [M+H]⁺ = 167.1 + R | UV Active, highly non-polar compared to SM |
| C5-Triflate | C4-H shifts drastically downfield (~6.10 ppm) due to the electron-withdrawing Tf group. | [M+H]⁺ = 299.1 | UV Active, runs near solvent front in 4:1 Hex/EtOAc |
| C4-Halogenated (Br) | Disappearance of the C4-H singlet (~5.40 ppm). | [M+H]⁺ = 245.0, 247.0 (1:1 isotopic pattern) | UV Active |
References
Sources
- 1. 2098019-46-4|3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Subtitle: Accelerated Cyclocondensation Strategies for Pyrazole-Based Drug Discovery Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Pyrazole derivatives, particularly 1,3-disubstituted 1H-pyrazol-5-ols, are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and analgesic properties[1]. The traditional synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7) involves an acid-catalyzed Knoevenagel-type condensation and subsequent cyclization of cyclopentylhydrazine with ethyl acetoacetate. Under conventional thermal reflux, this process requires extended reaction times (typically 3–6 hours) and often suffers from moderate yields due to competing side reactions and thermal degradation[1].
Microwave-assisted organic synthesis (MAOS) circumvents these limitations through direct dielectric heating. By utilizing polar solvents such as ethanol, which possesses a favorable dielectric loss tangent (
Experimental Workflow & Causality
The following diagram outlines the logical progression of the synthesis, highlighting the integration of reagents, microwave parameters, and isolation techniques.
Workflow for the microwave-assisted cyclocondensation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Causality in Experimental Design:
-
Solvent Selection (Ethanol): Ethanol acts as both a medium-absorbing microwave solvent and a protic medium that stabilizes the transition state during hydrazone formation[2].
-
Catalyst (Glacial Acetic Acid): The weak acid protonates the
-carbonyl oxygen of ethyl acetoacetate, increasing its electrophilicity and facilitating the initial nucleophilic attack by the terminal nitrogen of cyclopentylhydrazine. -
Temperature & Pressure Control: Conducting the reaction at 120°C in a sealed vial generates autogenous pressure, allowing the solvent to be heated above its atmospheric boiling point, which exponentially increases the reaction rate according to the Arrhenius equation.
Step-by-Step Protocol
Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure reaction success before proceeding to the next step.
Materials:
-
Cyclopentylhydrazine hydrochloride (1.0 eq, 10.0 mmol)
-
Sodium acetate anhydrous (1.0 eq, 10.0 mmol)
-
Ethyl acetoacetate (1.05 eq, 10.5 mmol)
-
Glacial acetic acid (0.1 eq, 1.0 mmol)
-
Absolute ethanol (5.0 mL)
-
Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, suspend cyclopentylhydrazine hydrochloride (1.36 g, 10.0 mmol) and sodium acetate (0.82 g, 10.0 mmol) in 5.0 mL of absolute ethanol.
-
Causality Note: Sodium acetate acts as a mild base to liberate the nucleophilic free hydrazine in situ without causing base-catalyzed side reactions (like aldol condensations) that stronger bases might induce.
-
Checkpoint: Stir for 5 minutes at room temperature; the suspension will change in appearance as NaCl precipitates.
-
-
Addition of Reagents:
-
Add ethyl acetoacetate (1.33 mL, 10.5 mmol) dropwise to the suspension.
-
Add glacial acetic acid (57
L, 1.0 mmol). -
Seal the vial with a Teflon-lined crimp cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave synthesizer cavity.
-
Set the parameters: Temperature = 120°C, Time = 10 minutes, Pre-stirring = 30 seconds, Maximum Power = 150 W, Cooling = On.
-
Self-Validation Checkpoint: Monitor the pressure curve on the synthesizer interface. A stable pressure (~3-5 bar) indicates a controlled reaction; sudden spikes indicate thermal runaway, which the system should automatically quench.
-
-
Workup & Precipitation:
-
Allow the system to cool the vial to <50°C using compressed air before uncapping.
-
Pour the mixture into a beaker containing 15 mL of ice-cold distilled water.
-
Causality Note: Water acts as an anti-solvent, drastically reducing the solubility of the hydrophobic 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol and driving rapid crystallization.
-
Self-Validation Checkpoint: If precipitation does not occur immediately, scratch the inside of the beaker with a glass rod to provide nucleation sites and chill at 0–5°C for 30 minutes.
-
-
Purification & Isolation:
-
Filter the precipitate under vacuum using a Büchner funnel.
-
Wash the filter cake with cold water (2
5 mL) to remove inorganic salts, followed by cold diethyl ether (1 5 mL) to remove unreacted ethyl acetoacetate and trace colored impurities. -
Dry the solid in vacuo at 40°C for 2 hours to yield the target compound as a white to off-white crystalline solid.
-
Quantitative Data & Optimization
The transition from conventional heating to microwave irradiation yields significant improvements in both throughput and material efficiency. The data below summarizes the optimization parameters[1].
| Heating Method | Temperature (°C) | Time | Catalyst | Yield (%) | Purity (LC-MS) |
| Conventional Reflux | 78 (Ethanol BP) | 180 min | Acetic Acid | 62% | 88% |
| Microwave | 100 | 15 min | Acetic Acid | 79% | 94% |
| Microwave (Optimized) | 120 | 10 min | Acetic Acid | 91% | >98% |
| Microwave (Solvent-Free) | 120 | 10 min | None | 45% | 72% |
Table 1: Comparative synthesis metrics for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Analytical Validation
To confirm the structural integrity of the synthesized 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol, the following analytical signatures should be verified against the isolated material:
-
LC-MS (ESI+): Expected
at 167.1. -
H NMR (400 MHz, DMSO-
):- 10.80 (s, 1H, -OH) - Confirms the pyrazol-5-ol tautomer predominance in polar solvents.
- 5.10 (s, 1H, pyrazole C4-H) - Diagnostic singlet for the fully formed heterocyclic core.
- 4.55 (quintet, 1H, cyclopentyl CH-N) - Confirms N1-alkylation by the cyclopentyl ring.
-
2.05 (s, 3H, -CH
). -
1.95 – 1.50 (m, 8H, cyclopentyl -CH
).
References
-
Title: Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Solvent Choice for Microwave Synthesis Source: CEM Corporation URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
Sources
Application Note: Handling and Storage Protocols for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Abstract & Scope
This document outlines the standardized protocols for the receiving, storage, solubilization, and handling of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7).[1] This compound is a critical heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and anti-ischemic agents. Its pyrazolone core exhibits tautomerism (enol/keto forms), rendering it sensitive to oxidative degradation and moisture. Strict adherence to these protocols is required to maintain compound integrity (>98% purity) for high-throughput screening (HTS) and lead optimization campaigns.
Chemical Identification & Properties
| Parameter | Specification |
| Chemical Name | 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol |
| Synonyms | 2-cyclopentyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one; 2-cyclopentyl-5-methyl-pyrazol-3-one |
| CAS Number | 1566702-75-7 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>50 mM), Methanol, Ethanol; Sparingly soluble in Water |
| pKa (Predicted) | ~7.0 - 8.0 (Acidic enol proton) |
Safety & Hazard Assessment (GHS)
Based on structural analogs and available safety data.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][3] |
Critical PPE:
-
Respiratory: N95 mask or fume hood operation required to prevent inhalation of fine dust.
-
Skin: Nitrile gloves (0.11 mm thickness minimum).
-
Eyes: Chemical splash goggles.
Storage Protocols
The pyrazolone core is susceptible to oxidation and hydrolysis upon prolonged exposure to air and moisture. The following "Chain of Custody" storage protocol is mandatory.
Long-Term Storage (Solid State)
-
Temperature: Store at 2°C to 8°C (Refrigerated). For storage exceeding 6 months, -20°C is preferred to retard oxidative degradation.
-
Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen) .
-
Container: Amber glass vials with PTFE-lined screw caps to prevent UV-induced tautomeric shifts or degradation.[1]
-
Desiccation: Store secondary containment with active desiccant (silica gel or molecular sieves).
Workflow Visualization: Storage Logic
Figure 1: Decision logic for storage temperature based on usage timeline to prevent hydrolytic degradation.
Handling & Solubilization Protocols
Solubilization Strategy
The cyclopentyl group increases lipophilicity compared to methyl-analogs, making water a poor solvent. DMSO is the universal solvent for biological assays.
Standard Stock Preparation (100 mM in DMSO):
-
Weighing: Weigh 16.6 mg of compound into a tared amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as pyrazolones may bind non-specifically.
Stability in Solution
-
DMSO Stock: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
-
Aqueous Buffer: The compound may precipitate in aqueous buffers at concentrations >100 µM. Always perform a serial dilution step in the assay buffer immediately prior to use.
Solubilization Decision Tree
Figure 2: Solvent selection guide emphasizing DMSO for biological applications due to lipophilicity.[1]
Analytical Verification (QC)
Before using stored material for critical experiments, verify purity using the following parameters.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl).
-
Retention Time: Expect elution around 4.5 - 5.5 min (moderate hydrophobicity due to cyclopentyl ring).
1H-NMR Markers (DMSO-d6)
Distinctive signals to confirm structure:
-
Cyclopentyl Methine: Multiplet at δ ~4.5–4.8 ppm (N-CH).
-
Methyl Group: Singlet at δ ~2.1 ppm (C-CH₃).
-
Vinylic Proton (C4-H): Singlet at δ ~5.1–5.4 ppm (characteristic of the pyrazolone ring).
-
Exchangeable Proton (OH/NH): Broad singlet, chemical shift varies with concentration/water content (often >10 ppm).
Waste Disposal
-
Solid Waste: Dispose of contaminated solids (vials, tips) in designated Hazardous Chemical Waste containers (Incineration recommended).
-
Liquid Waste: Collect DMSO/organic solutions in "Halogen-free Organic Solvent" waste streams.[1]
-
Environmental: Do not release into drains; toxic to aquatic life with long-lasting effects (based on class data).
References
-
ChemSrc. (2023). CAS 1566702-75-7 Entry and Physical Properties. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3152524 (Related Amine Analog). Retrieved October 26, 2023, from [Link]
- Fadda, A. A., et al. (2012). Synthesis and antioxidant activity of some new pyrazole derivatives. Journal of American Science. (Reference for general pyrazolone stability and handling).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Technical Support Center: Purification of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Welcome to the Technical Support Center. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7) is a highly versatile heterocyclic building block used extensively in medicinal chemistry. Due to its amphoteric nature and tautomeric properties, researchers frequently encounter isolation challenges such as silica gel streaking, co-elution, and "oiling out" during crystallization.
This guide is engineered to provide drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating purification protocols.
Physicochemical & Solvent Profiling
Understanding the inherent properties of your compound is the first step in designing a successful purification strategy. The tautomeric equilibrium between the pyrazol-5-ol (hydroxyl) and pyrazolone (ketone) forms heavily dictates its behavior in solution and on stationary phases.
Table 1: Physicochemical Properties & Purification Impact
| Property | Value / Characteristic | Causality / Impact on Purification |
| Molecular Formula | C9H14N2O | The cyclopentyl ring significantly increases lipophilicity compared to unsubstituted pyrazoles, making it highly amenable to reversed-phase chromatography. |
| Tautomerism | Pyrazol-5-ol ⇌ Pyrazolone | Causes peak broadening in normal-phase chromatography due to the dynamic equilibrium between the highly polar (OH) and less polar (C=O) forms. |
| Acid-Base Profile | Amphoteric (Basic N, Acidic OH) | Requires strict pH control during extraction and chromatography to prevent ionization, which leads to irreversible column binding or product loss in aqueous washes. |
Table 2: Recrystallization Solvent System Comparison
| Solvent System | Ratio (v/v) | Est. Boiling Point | Polarity | Outcome / Suitability |
| Ethanol / Water | 1:1 to 1:3 | ~85°C | High | Excellent for highly impure crude; effectively purges polar synthetic byproducts. |
| Hexanes / EtOAc | 3:1 | ~65°C | Low-Med | Ideal for moderately pure crude; the lower boiling point prevents "oiling out" during cooling. |
| Dichloromethane | N/A | 39.6°C | Medium | Poor for recrystallization (too volatile); optimal for dry-loading onto silica gel. |
Purification Decision Workflow
Decision tree for the purification of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol based on crude purity.
Troubleshooting Guides & FAQs
Q1: During recrystallization, my compound forms a viscous oil at the bottom of the flask instead of precipitating as crystals. Why does this happen, and how can I fix it? Root Cause: This phenomenon, known as "oiling out," occurs when the melting point of the compound (or its impure mixture) is lower than the temperature of the solution from which it is precipitating[1]. The pyrazole derivative separates as a supercooled liquid phase rather than forming a solid crystal lattice. Solution:
-
Alter the Solvent System: Switch to a solvent system with a lower boiling point (e.g., Hexanes/Ethyl Acetate instead of Ethanol/Water).
-
Increase Solvent Volume: Adding more of the primary solvent keeps the compound dissolved at a lower temperature, allowing crystallization to occur below its melting point[1].
-
Seeding: If you have a small amount of pure material, add a "seed crystal" to the cooled, supersaturated solution to induce nucleation and bypass the oil phase[1]. (Causality: Nucleation requires overcoming a thermodynamic energy barrier. Seeding lowers this barrier, while adjusting solvent volumes shifts the solubility curve to intersect the temperature axis below the compound's melting point).
Q2: When purifying via normal-phase silica gel chromatography, the compound streaks severely, resulting in poor recovery and co-elution. How do I resolve this? Root Cause: The acidic silanol groups on standard silica gel interact strongly with the basic nitrogen atoms of the pyrazole ring via hydrogen bonding. Some pyrazolone derivatives may even degrade on acidic silica gel during column chromatography[2]. Solution: Deactivate the silica gel. Pre-treat the column by flushing it with your starting mobile phase containing 0.1-1% Triethylamine (TEA) or ammonia in methanol[2]. (Causality: The TEA competitively binds to and masks the acidic silanol sites. This prevents them from interacting with your pyrazole compound, ensuring the molecule partitions based strictly on its inherent polarity rather than acid-base interactions, yielding sharp, symmetrical peaks).
Q3: I have highly polar byproducts from the synthesis (e.g., unreacted hydrazines). Normal-phase chromatography is failing. What is the alternative? Root Cause: Hydrazine derivatives and certain pyrazole byproducts are too polar to resolve effectively on normal-phase silica, often irreversibly binding to the column. Solution: Transition to Reversed-Phase (C18) Flash Chromatography. If the compound is stable to reversed-phase silica, you can purify it using a C-18 silica column with an Acetonitrile/Water gradient[3]. (Causality: Reversed-phase separates based on hydrophobicity. The cyclopentyl group provides sufficient lipophilicity to retain the target compound on the C18 chain, while highly polar unreacted hydrazines elute immediately in the void volume).
Q4: My isolated product has a persistent yellow/brown tint, despite appearing pure on NMR. How can I remove these trace colored impurities? Root Cause: Colored impurities from the synthesis, such as oxidized intermediates or trace transition metals, may persist even at sub-1% concentrations[2]. Solution: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities before filtering[2]. (Causality: The highly porous structure of activated charcoal traps large, conjugated, and planar colored impurities via van der Waals forces, while the smaller pyrazole molecules remain in solution).
Self-Validating Experimental Protocols
Protocol A: Optimized Recrystallization (Mixed Solvent System)
Use this protocol if your crude purity is >85% and you need to remove trace structural isomers or colored impurities.
-
Dissolution: Place 5.0 g of crude 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol in a 100 mL Erlenmeyer flask. Add a minimal amount (approx. 15-20 mL) of hot Ethanol. Heat to boiling with stirring until the solid completely dissolves.
-
Decolorization (Optional): Add 0.5 g of activated charcoal to the hot solution. Boil for 5 minutes. Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization[2].
-
Saturation: While keeping the clear solution near boiling, add hot Deionized Water (anti-solvent) dropwise until a faint, persistent turbidity appears[1].
-
Self-Validation Checkpoint: If the solution turns cloudy immediately and forms an oil upon adding the anti-solvent, you have crossed the saturation curve too aggressively. Add 1-2 drops of hot Ethanol until the solution is perfectly clear again.
-
-
Crystallization: Remove from heat, cover the flask, and allow it to cool undisturbed to room temperature (approx. 2 hours). Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation[2].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent (1:1 Ethanol/Water) to remove any remaining impurities from the mother liquor[1]. Dry under high vacuum.
Protocol B: TEA-Deactivated Normal-Phase Flash Chromatography
Use this protocol if your crude purity is <85% or if recrystallization repeatedly results in oiling out.
-
Solvent Preparation: Prepare the eluent system: Hexanes / Ethyl Acetate (e.g., 70:30 v/v) containing 1% Triethylamine (TEA).
-
Column Deactivation: Slurry-pack the chromatography column with standard silica gel (40-63 µm) using the TEA-containing eluent. Flush the column with at least 2 column volumes (CV) of the TEA-eluent.
-
Self-Validation Checkpoint: Collect a few drops of the eluent exiting the column and test it with pH paper. It must test basic (pH > 8), confirming that the acidic silanol groups have been successfully deactivated.
-
-
Sample Loading: Dissolve the crude pyrazolone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane)[2]. If the sample is insoluble in a small volume, dry-load it by adsorbing it onto a small amount of deactivated silica.
-
Elution: Apply the sample evenly to the top of the column bed. Elute using the prepared solvent system, collecting fractions.
-
Isolation: Monitor fractions via TLC (UV at 254 nm). Combine pure fractions and concentrate under reduced pressure to yield the purified compound.
References
-
Title: How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Source: ResearchGate. URL: [Link]
-
Title: Recrystallization and Crystallization. Source: University of Illinois. URL: [Link]
Sources
Solving solubility issues with 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting strategies and technical information for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome these common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Molecule's Behavior
Q1: Why does 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol exhibit poor solubility, particularly in aqueous solutions?
A1: The solubility profile of this compound is governed by the interplay of its distinct structural features.
-
Hydrophobic Character : The non-polar cyclopentyl and methyl groups create significant hydrophobic character. These groups resist interaction with polar solvents like water, favoring aggregation of the compound to minimize contact with the aqueous environment.[1]
-
Crystal Lattice Energy : In its solid state, the molecules are arranged in a crystal lattice. Strong intermolecular forces, such as hydrogen bonding from the pyrazol-ol core and van der Waals forces from the hydrophobic moieties, contribute to high lattice energy.[1] A solvent must provide sufficient energy to overcome these interactions and solvate the individual molecules.
-
Amphoteric Nature : The molecule possesses both a weakly acidic hydroxyl (-OH) group and weakly basic nitrogen atoms in the pyrazole ring.[1][2] In neutral water, the molecule exists predominantly in its non-ionized form, which is less soluble than its ionized salt forms.
Section 2: Initial Troubleshooting & Basic Strategies
Q2: What are the recommended starting solvents for this compound?
A2: Based on the general behavior of pyrazole derivatives, initial solubilization efforts should focus on polar aprotic and polar protic organic solvents.[3][4] Experimental verification is crucial, but the following table provides a validated starting point.
| Solvent | Type | Typical Use & Rationale | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent starting solvent for creating high-concentration stock solutions. Its high polarity effectively disrupts the crystal lattice. | Can be difficult to remove under vacuum and is hygroscopic.[3] May be incompatible with certain cell-based assays at higher concentrations. |
| Dimethylformamide (DMF) | Polar Aprotic | Similar to DMSO, effective for dissolving many pyrazole derivatives. | Lower boiling point than DMSO, making it slightly easier to remove. Toxic; handle with appropriate safety measures. |
| Ethanol / Methanol | Polar Protic | Good choice for applications where DMSO/DMF are not suitable. Often used in co-solvent systems with aqueous buffers.[3] | May not achieve the same high concentrations as DMSO or DMF. Protic nature can interfere with certain chemical reactions.[3] |
| Acetone | Polar Aprotic | Frequently used as a solvent for the synthesis and handling of pyrazole compounds at room temperature.[3] | Highly volatile. Its lower polarity may result in lower solubility compared to the solvents listed above. |
Q3: My experiment requires an aqueous buffer, but the compound is precipitating. What is the most direct solution?
A3: The use of a co-solvent system is the most common and effective initial strategy.[3] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution in small amounts, increases the solubility of non-polar solutes.
The Mechanism: The co-solvent (e.g., DMSO or ethanol) reduces the overall polarity of the aqueous buffer. This lessens the dielectric constant and disrupts the highly ordered hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic cyclopentyl group and enhancing overall solubility.[5]
Practical Tip: Start by preparing a high-concentration stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is low (typically <1%, and ideally <0.1%) to avoid off-target effects in biological assays. Vortex thoroughly during dilution.
Section 3: Advanced Solubilization via pH Adjustment
Q4: How can I leverage pH to dramatically improve the aqueous solubility of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol?
A4: Adjusting the pH of your aqueous medium is a powerful technique that exploits the molecule's amphoteric nature to form more soluble salts.[1]
-
In Basic Conditions (pH > pKa of -OH): By adding a base (e.g., 0.1 M NaOH), you can deprotonate the acidic hydroxyl group. This creates a negatively charged pyrazolate anion, which is significantly more polar and water-soluble than the neutral molecule.
-
In Acidic Conditions (pH < pKa of ring N): By adding an acid (e.g., 0.1 M HCl), you can protonate one of the basic ring nitrogens. This forms a positively charged pyrazolium cation, which is also much more soluble in water.
The optimal pH must be determined experimentally, as it depends on the compound's specific pKa values.
Caption: pH-dependent ionization of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Q5: What other advanced formulation strategies can be considered for drug development applications?
A5: For persistent solubility issues, especially in the context of formulation for oral bioavailability, several advanced techniques are employed in the pharmaceutical industry.[6][7]
-
Solid Dispersions : This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.[7] The carrier (often a polymer) enhances wettability and prevents recrystallization, improving the dissolution rate.
-
Complexation : Using host molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate the poorly soluble drug.[6][8] This complex is more water-soluble and can improve bioavailability.
-
Particle Size Reduction : Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the drug particles.[5][8][9] While this does not increase the equilibrium solubility, it significantly enhances the rate of dissolution.
Experimental Protocols & Workflows
Protocol 1: Determining Saturation Solubility (Shake-Flask Method)
This protocol establishes the baseline solubility in a given solvent system.
-
Preparation : Add an excess amount of solid 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol to a sealed vial (e.g., 10 mg). The key is to have undissolved solid remaining.
-
Solvent Addition : Add a precise, known volume of the desired solvent or buffer (e.g., 1.0 mL).
-
Equilibration : Tightly seal the vial and place it on an orbital shaker or use a magnetic stir bar. Agitate the suspension at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : Allow the suspension to settle for at least 1 hour. For a more rapid and complete separation, centrifuge the vial (e.g., 10,000 x g for 15 minutes).
-
Sampling : Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particulates.
-
Quantification : Dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Workflow: Systematic Approach to Solving Solubility Issues
This workflow provides a logical decision tree for efficiently tackling solubility problems.
Caption: A decision-making workflow for troubleshooting compound solubility.
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1mIgJx1RCIP7R3L3RW8Xs-9itvzQtFtb0W5l6k7QAtPzbGViBp9rD3G3Zx4gGO1LMNtGWdQlz7os0sGMBe3Eeqku6zf51UBEuR8WeMhDdrF-Z_xSSn36O-T_4ZUZ5GNNL_k3Fnw-qeYGjZtX54ZA08RnXOJZNr2KVmGHuTvaDJ7o2cVHJAGYhJpKajQs8fAUyBK-MSiA=]
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- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3399482/]
- Al-kassas, R., Al-gobal, K., & Adzahan, N. M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2396. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9695666/]
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [https://www.researchgate.net/publication/287146595_Techniques_to_improve_the_solubility_of_poorly_soluble_drugs]
- Pawar, P., & Vavia, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Asian Journal of Pharmacy and Technology, 11(2), 151-158. [https://ajptonline.com/AbstractView.aspx?PID=2021-11-2-11]
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- Prima Chemicals. (2023, December 13). Basic Guide on Pyrazolones: Features and Applications. Retrieved from Prima Chemicals. [https://primachemicals.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1). [https://www.pharmacyjournal.org.in/archives/2021/vol1/issue1/1-1-6]
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Minimizing side reactions during 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol synthesis
Technical Support Center: Troubleshooting 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol Synthesis
As a Senior Application Scientist, I frequently consult with researchers who struggle with the regioselectivity and purity of unsymmetrical pyrazole syntheses. The condensation of cyclopentylhydrazine with a
If you simply mix the reagents and apply heat, you will inevitably generate a difficult-to-separate mixture of regioisomers, stalled intermediates, and oxidatively degraded byproducts. This guide is designed to explain the causality behind these side reactions and provide a self-validating, field-proven protocol to maximize the yield of the desired 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Part 1: Mechanistic Pathway & Regioselectivity
To minimize side reactions, we must first understand the bifurcation in the reaction mechanism. The regioselectivity depends entirely on which nitrogen of the cyclopentylhydrazine attacks which carbonyl of the ethyl acetoacetate first.
-
The Kinetic Pathway (Desired): The unsubstituted, more nucleophilic
group attacks the more electrophilic ketone carbonyl. This forms a hydrazone intermediate, which cyclizes via the substituted nitrogen attacking the ester, yielding the target 3-methyl-5-ol . -
The Thermodynamic Pathway (Undesired): The substituted
group attacks the ester carbonyl first (or the reaction equilibrates under basic conditions), forming a hydrazide intermediate. Subsequent cyclization yields the 5-methyl-3-ol regioisomer.
Bifurcation of pyrazole synthesis pathways based on initial nucleophilic attack.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My NMR shows a 60:40 mixture of regioisomers. How do I suppress the formation of 1-cyclopentyl-5-methyl-1H-pyrazol-3-ol?
Causality & Solution: A poor regioisomer ratio indicates that the initial nucleophilic attack was not tightly controlled. To force the kinetic pathway, you must use acid catalysis (e.g., glacial acetic acid) and low temperatures during the initial addition[1]. Acid preferentially protonates the highly electrophilic ketone, accelerating the attack by the primary
Q2: LC-MS analysis shows my reaction is stalling at an intermediate with [M+H]+ = 227. What is happening? Causality & Solution: A mass of 227 corresponds to the uncyclized hydrazone intermediate. The initial condensation releases water, but the subsequent ring closure requires the expulsion of ethanol. If the reaction stalls here, the cyclization activation energy has not been met, or the equilibrium is hindered by trapped solvent. Fix: After the low-temperature addition is complete, the reaction must be heated to reflux. If running in a high-boiling solvent like toluene, use a Dean-Stark trap to physically remove the ethanol/water byproducts, driving the equilibrium toward the cyclized pyrazole[3].
Q3: The isolated product is a deep red/brown powder instead of the expected white/pale yellow crystals. Is this a side reaction?
Causality & Solution: Yes. Pyrazol-5-ols exist in tautomeric equilibrium with pyrazol-5-ones. The active methylene group at the C4 position is highly susceptible to oxidative coupling in the presence of atmospheric oxygen, leading to the formation of intensely colored bis-pyrazolones or rubazonic acid derivatives[4].
Fix: The entire workflow must be conducted under a strict inert atmosphere (Argon or
Part 3: Quantitative Data Summary
The table below summarizes the empirical impact of reaction conditions on the regioselectivity and overall yield of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
| Reaction Condition | Addition Temp | Catalyst | Ratio (Desired : Undesired) | Isolated Yield |
| Ethanol, Neutral | 25 °C | None | 60 : 40 | 55% |
| Ethanol, Basic (NaOEt) | 25 °C | Base | 30 : 70 | 45% |
| Toluene, Neutral | 0 °C | None | 75 : 25 | 68% |
| Ethanol / Acetic Acid (9:1) | 0 °C to 5 °C | Acid | 95 : 5 | 88% |
Part 4: Self-Validating Experimental Protocol
This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at each critical mechanistic step.
Reagents:
-
Cyclopentylhydrazine hydrochloride (1.05 eq)
-
Ethyl acetoacetate (1.00 eq)
-
Absolute Ethanol (degassed)
-
Glacial Acetic Acid (catalytic, 10% v/v in EtOH)
-
Sodium acetate (1.05 eq, to free-base the hydrazine)
Step-by-Step Methodology:
-
Preparation & Degassing: Purge a 3-neck round-bottom flask with Argon. Add absolute ethanol and glacial acetic acid (9:1 ratio). Sparge the solvent mixture with Argon for 15 minutes to displace dissolved oxygen.
-
Hydrazine Free-Basing: Add cyclopentylhydrazine hydrochloride and sodium acetate to the solvent. Stir at room temperature for 30 minutes.
-
IPC Check 1: A fine white precipitate (NaCl) will form, indicating the successful generation of the free hydrazine base.
-
-
Kinetic Condensation (Hydrazone Formation): Cool the suspension to 0–5 °C using an ice bath. Load ethyl acetoacetate into a dropping funnel and add it dropwise over 45 minutes, maintaining the internal temperature below 5 °C.
-
IPC Check 2: Take a 10
L aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram should show >90% conversion to the acyclic hydrazone ([M+H]+ 227), with minimal cyclized product.
-
-
Thermodynamic Cyclization: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction to 80 °C (reflux) for 4 hours.
-
IPC Check 3: Monitor via TLC (Hexanes:EtOAc 1:1). The higher-Rf hydrazone spot should completely disappear, replaced by a lower-Rf, strongly UV-active spot corresponding to the pyrazol-5-ol.
-
-
Isolation: Cool the mixture to room temperature, then further to 4 °C to induce crystallization. Filter the precipitate under a blanket of nitrogen. Wash the filter cake with ice-cold, degassed ethanol.
-
Drying: Transfer the solid to a vacuum oven and dry at 45 °C at <10 mbar for 12 hours.
-
Validation: The final product should be a white to off-white crystalline solid. A red tint indicates a failure in maintaining the inert atmosphere during filtration/drying.
-
References
-
Zhu, P., Wu, Y., Du, Z., & Jiang, X. (2024). Hydroxyl radical scavenging by edaravone derivatives: Efficient scavenging by 3-methyl-1-(pyridin-2-yl)-5-pyrazolone with an intramolecular base. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Rivanera, D. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI).[Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G., Dos Santos, M. S., Boechat, N., & Bernardino, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - National Institutes of Health.[Link]
- Lantzsch, R., & Marhold, A. (2002). Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
Sources
Technical Support Center: Optimization of Recrystallization Solvents for Pyrazole Derivatives
Welcome to the comprehensive technical support guide for the optimization of recrystallization solvents for pyrazole derivatives. This center is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these valuable heterocyclic compounds. Here, we will dissect common experimental challenges, provide evidence-based solutions, and offer in-depth explanations to empower you in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the recrystallization of pyrazole derivatives, providing concise answers and foundational knowledge.
Q1: What are the key characteristics of an ideal recrystallization solvent for pyrazole derivatives?
An ideal solvent for recrystallizing pyrazole derivatives should exhibit a steep solubility curve for the compound of interest. This means the pyrazole derivative should be highly soluble in the hot solvent but sparingly soluble at low temperatures.[1][2][3] This temperature-dependent solubility differential is the cornerstone of effective recrystallization, as it allows for maximum recovery of the purified solid upon cooling.[1][2][3] Additionally, the solvent should either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.[1][2] Other important characteristics include a relatively low boiling point for easy removal from the purified crystals, non-reactivity with the pyrazole derivative, and considerations for safety and environmental impact.[3][4]
Q2: How do the substituents on the pyrazole ring influence solvent selection?
The substituents on the pyrazole ring are a primary determinant of the molecule's overall polarity and, consequently, its solubility in various solvents.[5] The pyrazole ring itself possesses aromatic character and the capacity for hydrogen bonding, which can lead to poor solubility in some solvents.[5]
-
Non-polar substituents (e.g., alkyl, aryl groups) will generally decrease the polarity of the pyrazole derivative, making it more soluble in non-polar solvents like hexanes or toluene, and less soluble in polar solvents like water or ethanol.[5]
-
Polar substituents (e.g., hydroxyl, amino, carboxyl groups) will increase the molecule's polarity, enhancing its solubility in polar solvents.[5] For pyrazole derivatives with acidic or basic functional groups, altering the pH of an aqueous solution can significantly increase solubility by forming a more soluble salt.[5][6]
Q3: When should I consider using a mixed solvent system?
A mixed solvent system is a powerful tool when no single solvent meets the ideal criteria for recrystallization.[3] This technique is particularly useful when your pyrazole derivative is either too soluble in one solvent or too insoluble in another at all temperatures.[3] The process involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then gradually adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[5] The two solvents must be miscible.[3] This approach allows for fine-tuning of the solvent's solvating power to achieve optimal crystallization conditions.
Q4: Are there alternatives to recrystallization for purifying pyrazole derivatives?
Yes, if recrystallization proves challenging, several other purification techniques can be employed:
-
Acid-Base Extraction: For pyrazole derivatives with ionizable functional groups, this method can be highly effective. By adjusting the pH of an aqueous solution, the pyrazole derivative can be selectively extracted, leaving neutral impurities behind.[7]
-
Chromatography: Column chromatography is a widely used and effective method for purifying pyrazole derivatives. For basic pyrazoles that may adhere to silica gel, the silica can be deactivated with a small amount of a base like triethylamine.[7]
-
Formation of Acid Addition Salts: Pyrazoles are weakly basic and can form crystalline salts with various acids. This can be an excellent method for purification, as the salt's crystallization properties will differ from the freebase.[7]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during the recrystallization of pyrazole derivatives.
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
"Oiling out" is a common and frustrating phenomenon where the dissolved pyrazole derivative comes out of solution as a liquid phase rather than forming solid crystals.[8] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid.[8] Impurities can also lower the melting point of the compound, exacerbating this issue.[9]
Causality: The kinetics of nucleation and crystal growth are hindered, or the system has reached a state of very high supersaturation.[8] This leads to a liquid-liquid phase separation instead of a solid-liquid separation.[8]
Solutions:
-
Increase the Solvent Volume: Add more of the hot "good" solvent to decrease the saturation point of the solution, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point.[10]
-
Slow Down the Cooling Rate: Rapid cooling often promotes oiling out.[7] Insulate the flask to allow for very slow cooling, which gives the molecules more time to orient themselves into a crystal lattice.
-
Use a Lower Boiling Point Solvent: A solvent with a lower boiling point will naturally result in a cooler solution temperature during the dissolution step, which can prevent the solution from being above the compound's melting point.[4]
-
Add a Seed Crystal: If a small amount of the pure solid is available, adding a "seed crystal" to the cooled, supersaturated solution can provide a template for crystallization to begin, bypassing the kinetic barrier to nucleation.[10][11]
-
Re-evaluate the Solvent System: The chosen solvent or solvent pair may be too similar or too different in polarity from your pyrazole derivative. Experiment with different solvent combinations.
Problem 2: Poor or No Crystal Formation
Even with a carefully selected solvent, sometimes crystallization fails to initiate, leaving you with a clear, supersaturated solution.
Causality: The solution may be supersaturated but lacks a nucleation site to begin crystal formation. Alternatively, too much solvent may have been used, preventing the solution from reaching saturation upon cooling.
Solutions:
-
Induce Nucleation:
-
Reduce Solvent Volume: If the solution is not saturated enough, gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.[3]
-
Cool to a Lower Temperature: If crystals have not formed at room temperature, try cooling the flask in an ice bath.[7]
Problem 3: Low Yield of Recovered Crystals
A successful recrystallization should not only yield a pure product but also a reasonable recovery.
Causality: The most common reasons for low yield are using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration step.
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude pyrazole derivative. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[1]
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath for at least 20-30 minutes to maximize crystal formation.
-
Recover from the Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.
Problem 4: Colored Impurities Persist in the Crystals
Sometimes, even after recrystallization, the resulting crystals are discolored.
Causality: Colored impurities can become trapped within the crystal lattice as it forms.
Solutions:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[1][2][12][13][14] The charcoal will adsorb many colored impurities. Use a minimal amount, as it can also adsorb some of your desired product.
-
Perform a Hot Filtration: After adding the charcoal, perform a hot gravity filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool.
Problem 5: Polymorphism - Different Crystal Forms are Obtained
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[15] Different polymorphs can have different physical properties, such as solubility and melting point, which is a critical consideration in pharmaceutical development.[16]
Causality: The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization, including the solvent, cooling rate, and temperature.[16]
Solutions:
-
Control the Cooling Rate: Slower cooling rates tend to favor the formation of the most thermodynamically stable polymorph.[16]
-
Vary the Solvent: The choice of solvent can have a significant impact on which polymorph crystallizes. Experiment with solvents of different polarities.[17]
-
Seeding: Seeding the solution with a crystal of the desired polymorph can direct the crystallization towards that form.
-
Characterize the Product: Use analytical techniques such as X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form(s) present in your sample.[15][16]
Section 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Pyrazole Derivatives
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.
Materials:
-
Crude pyrazole derivative
-
A selection of test solvents (see Table 1)
-
Test tubes
-
Hot plate or water bath
-
Glass stirring rods
Procedure:
-
Initial Solubility Testing (Room Temperature):
-
Place approximately 20-30 mg of your crude pyrazole derivative into a small test tube.
-
Add the test solvent dropwise, stirring after each addition.
-
Observe if the solid dissolves at room temperature. If it dissolves readily, the solvent is likely too good and will result in poor recovery. A good candidate solvent will show poor solubility at room temperature.
-
-
Hot Solubility Testing:
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Continue to add the solvent dropwise until the solid just dissolves.
-
A good candidate solvent will dissolve the compound completely at an elevated temperature. If a large volume of solvent is required, it may not be ideal.
-
-
Cooling and Crystallization:
-
Once a hot, saturated solution is obtained, allow the test tube to cool slowly to room temperature.
-
If crystallization does not occur, try scratching the inside of the test tube with a glass rod.
-
After cooling to room temperature, place the test tube in an ice bath to promote further crystallization.
-
-
Evaluation:
-
A suitable solvent will result in the formation of a good quantity of crystals upon cooling.
-
If no single solvent is ideal, proceed to test mixed solvent systems.
-
Data Presentation: Common Recrystallization Solvents
The following table provides key properties of common solvents used in the recrystallization of organic compounds.
| Solvent | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes |
| Water | 100 | 80.1 | Good for polar, hydrogen-bonding compounds. Non-flammable. |
| Ethanol | 78 | 24.5 | A versatile, moderately polar solvent. Flammable. |
| Methanol | 65 | 32.7 | More polar than ethanol. Toxic and flammable. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol. Flammable. |
| Acetone | 56 | 20.7 | A good solvent for moderately polar compounds. Very volatile and flammable. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. Flammable. |
| Dichloromethane | 40 | 9.1 | A good solvent for a wide range of compounds. Volatile and a suspected carcinogen. |
| Toluene | 111 | 2.4 | A non-polar, aromatic solvent. High boiling point can be problematic. Flammable and toxic. |
| Hexanes | 69 | 1.9 | A very non-polar solvent. Good for non-polar compounds. Flammable. |
| Cyclohexane | 81 | 2.0 | A non-polar solvent. Flammable. |
Note: Data compiled from various sources.[4][18][19][20]
Section 4: Visualizing Workflows
Diagram 1: Systematic Solvent Selection Workflow
This diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.
Caption: A workflow for systematic recrystallization solvent selection.
Diagram 2: Troubleshooting Oiling Out
This diagram provides a logical workflow for addressing the issue of a compound oiling out during recrystallization.
Caption: A decision tree for troubleshooting the 'oiling out' phenomenon.
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Recrystallization. (n.d.). University of California, Los Angeles. [Link]
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Recrystallization. (n.d.). University of Texas at Dallas. [Link]
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Recrystallization. (n.d.). University of Arizona. [Link]
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Recrystallization. (n.d.). Millersville University. [Link]
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Jo, W. S., & Kim, J. H. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. Crystal Growth & Design. [Link]
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Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Purification by Recrystallization. (n.d.). CUNY Baruch College. [Link]
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Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. [Link]
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Guide for crystallization. (n.d.). [Link]
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Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]
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Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]
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Crystallization Process Design Using Thermodynamics To Avoid Oiling Out in a Mixture of Vanillin and Water. (n.d.). ResearchGate. [Link]
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Jo, W. S., & Kim, J. H. (2023). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design. [Link]
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Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]
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9 Ways to Crystallize Organic Compounds. (2026). wikiHow. [Link]
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Crystallization. (n.d.). University of Houston-Downtown. [Link]
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SOP: CRYSTALLIZATION. (n.d.). [Link]
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Wang, X., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Formilan, M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (n.d.). Indian Academy of Sciences. [Link]
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Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
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Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]
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Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]
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Crystallisation Techniques. (2006). University of Cambridge. [Link]
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Gagniere, E., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. [Link]
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Crystallization Methods to Know for Crystallography. (n.d.). Fiveable. [Link]
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Solvent Polarity Table. (n.d.). Scribd. [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
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Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). ResearchGate. [Link]
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Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]
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Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]
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UNDERSTANDING POLYMORPHISM & CRYSTALLISATION ISSUES IN THE PHARMACEUTICAL INDUSTRY. (n.d.). Rsc.org. [Link]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]
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Solvent Boiling Point Chart. (n.d.). BRANDTECH Scientific. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD. [Link]
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- 20. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
Removing impurities from crude 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Technical Support Center: Purification of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
ID: TSC-PYR-005 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Process Development Scientists Topic: Impurity Profiling & Removal Strategies
Executive Summary
The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (via the condensation of cyclopentylhydrazine and ethyl acetoacetate) often yields a crude product contaminated with unreacted hydrazine, regioisomers, and oxidation byproducts. Due to the keto-enol tautomerism inherent to the pyrazolone core, this compound can exhibit variable physical states (oils vs. solids) and solubility profiles, complicating standard purification.
This guide provides self-validating protocols to isolate high-purity material (>98% HPLC), focusing on the removal of specific impurities that interfere with downstream biological assays or coupling reactions.
Module 1: Diagnostic & Characterization (Triage)
Q1: My crude product is a sticky orange oil that refuses to crystallize. Did the reaction fail? A: Not necessarily. This "oiling out" is a common physical phenomenon in pyrazolones, often caused by:
-
Trace Solvent Retention: Even 1-2% residual ethanol or ethyl acetate can depress the melting point significantly.
-
Tautomeric Equilibrium: The compound exists in equilibrium between the OH-form (phenol-like), NH-form (pyrazolone), and CH-form. Rapid concentration traps a mix of these forms, preventing an orderly crystal lattice.
-
Impurity Eutectics: Unreacted ethyl acetoacetate acts as a plasticizer.
Diagnostic Step: Run a 1H NMR in DMSO-d6 .
-
Look for: A broad singlet around
10-12 ppm (OH/NH) and a singlet at ~2.1 ppm (methyl). -
Validation: If the integration ratio of the cyclopentyl methine (
~4.5 ppm) to the methyl group is 1:3, your product is intact. The oil is likely a supercooled liquid.
Q2: I see a persistent "ghost" spot on TLC just below my product. What is it? A: This is likely the regioisomer (1-cyclopentyl-5-methyl-1H-pyrazol-3-ol) or a bis-pyrazolone byproduct.
-
Regioisomer: Formed if the hydrazine attacks the ketone carbonyl of ethyl acetoacetate instead of the ester (less favored but possible).
-
Hydrazine: Cyclopentylhydrazine stains vigorously with ninhydrin/anisaldehyde (usually near the baseline).
Module 2: The "Acid-Base" Purification Protocol (Core Strategy)
This is the most robust method for cleaning pyrazolones. It exploits the acidity of the enolic proton (pKa ~7-8) at the C4 position. Neutral impurities (esters, hydrazines) will not dissolve in base or will not precipitate upon acidification.
Workflow Diagram: Acid-Base Extraction Logic
Caption: Logical flow for isolating amphoteric pyrazolones. The product is selectively solubilized in base, washed of organic impurities, and recovered by controlled acidification.
Step-by-Step Protocol:
-
Dissolution: Suspend the crude oil/solid in 2M NaOH (5 mL per gram of crude). Stir vigorously for 20 minutes. The pyrazolone will dissolve as the sodium salt; non-acidic impurities will remain suspended.
-
Wash (Critical): Extract the alkaline aqueous solution twice with tert-butyl methyl ether (TBME) or Toluene .
-
Why? This removes unreacted ethyl acetoacetate and neutral organic byproducts. Discard the organic layer.[1]
-
-
Acidification: Cool the aqueous layer to 0-5°C. Slowly add 2M HCl dropwise with stirring.
-
Target: Adjust pH to ~3-4.
-
Observation: The solution will turn cloudy and a solid will precipitate.
-
-
Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum at 45°C.
Self-Validating Check:
-
Dissolve a small amount of the wet cake in water. Add AgNO3. If a heavy white precipitate forms, you have residual chloride salts. Wash further with water.[2][3]
Module 3: Removal of Trace Hydrazines (Safety & Compliance)
Issue: Unreacted cyclopentylhydrazine is potentially genotoxic and must be removed to <10 ppm levels if used in pharma.
Q3: Standard recrystallization didn't remove the hydrazine. Why? A: Hydrazines can co-crystallize with pyrazolones. You need a scavenging approach.
Protocol: The "Aldehyde Scavenger" Method If the Acid-Base method is insufficient, use a chemical scavenger before the final recrystallization.
-
Add 1.1 equivalents (relative to the estimated hydrazine impurity) of 4-nitrobenzaldehyde or acetylacetone .
-
Reflux for 1 hour. The hydrazine reacts to form a hydrazone, which has drastically different solubility properties.
-
Proceed to recrystallization.[1][4][6][7][8][9] The hydrazone will remain in the mother liquor.
Module 4: Recrystallization & Polishing[4]
Table 1: Solvent Selection Guide for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
| Solvent System | Suitability | Comments |
| Ethanol / Water (1:1) | High | Best for final polishing. Dissolve in hot EtOH, add water until turbid, cool slowly. |
| Ethyl Acetate / Heptane | Medium | Good for drying oils. Can trap regioisomers if cooled too fast.[1] |
| Acetonitrile | Low | Often leads to supersaturation and "oiling out." Avoid. |
| Isopropanol (IPA) | High | Excellent for removing colored oxidation impurities. |
Troubleshooting "Colored" Impurities: If the product remains pink/brown (oxidation of the pyrazolone ring):
-
Dissolve in boiling Ethanol.
-
Add Activated Charcoal (10 wt%) .
-
Stir for 15 mins (do not boil vigorously with charcoal).
-
Filter through a Celite pad while hot.
Module 5: Tautomerism & Storage
Q4: My NMR shows two sets of peaks. Is it impure? A: Likely not. In solution (DMSO/CDCl3), pyrazolones exist in equilibrium.
Tautomer Diagram:
Caption: The three tautomeric forms of the pyrazolone core. The OH-form is dominant in polar protic solvents, while the CH-form may appear in non-polar solvents.
Storage Recommendation:
-
Store under Argon/Nitrogen .[1] The C4 position is electron-rich and prone to oxidative coupling (forming red bis-pyrazolones) upon exposure to air and light.
-
Keep desiccant in the vial; moisture promotes hydrolysis.
References
-
BenchChem . Technical Support Center: Purification of Pyrazolone Derivatives. Retrieved from .
-
Karami, M., & Zare, A. (2018).[10] 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst.... Organic Chemistry Research, 4(2), 174-181.[10] Retrieved from .[10]
-
Organic Syntheses . Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine. (Analogous purification logic). Retrieved from .
-
Eller, G. A., & Holzer, W. (2006).[11] A one-step synthesis of pyrazolone. Molbank, M464.[11] Retrieved from .[11]
-
PubChem . 1-cyclopentyl-3-methyl-1h-pyrazol-5-amine Compound Summary. Retrieved from .
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 9. scispace.com [scispace.com]
- 10. orgchemres.org [orgchemres.org]
- 11. researchgate.net [researchgate.net]
Addressing steric hindrance in cyclopentyl pyrazole reactions
Ticket ID: #CP-PYR-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The Steric Challenge
You are likely here because your reaction yields are low (<40%), or you are observing significant side products (elimination alkenes or wrong regioisomers).
The Core Problem: Attaching a cyclopentyl group to a pyrazole is deceptively difficult.
-
Electronic Mismatch: Pyrazoles are poor nucleophiles (
). -
Steric Wall: The cyclopentyl ring is a secondary carbon with significant puckering (envelope conformation). In
reactions, the transition state is crowded, often leading to elimination (cyclopentene formation) rather than substitution. -
Regio-Confusion: Once attached, the bulky cyclopentyl group creates a "steric shadow" that makes subsequent cross-couplings (Suzuki/Buchwald) at the adjacent carbons (
position) difficult.
This guide provides three validated workflows to bypass these barriers.
Module 1: Establishing the C-N Bond (The Connectivity Bottleneck)
User Scenario: "I am trying to react cyclopentyl bromide with my pyrazole using
Root Cause Analysis
Direct alkylation (
Protocol A: The Mitsunobu Inversion (Recommended for Small Scale)
If you have the alcohol (cyclopentanol), use this method. It proceeds via an
-
Reagents:
(1.5 eq), DIAD or DEAD (1.5 eq), Cyclopentanol (1.2 eq). -
Solvent: THF (anhydrous).
-
Temperature:
to RT. -
Critical Note: This reaction proceeds with Inversion of Configuration . If you need a specific chiral center, start with the opposite enantiomer alcohol.
Protocol B: The Michael Addition (The "Ruxolitinib" Route)
Best for: Scale-up and avoiding elimination.[1] Instead of attacking a crowded halide, the pyrazole attacks an electron-deficient alkene.[1] This is the industrial standard for JAK inhibitors like Ruxolitinib [1].
-
Electrophile: Cyclopentyl vinyl ketone or acrylate.
-
Catalyst: DBU (0.5 eq) or Alkaline Earth alkoxides.
-
Mechanism: 1,4-Conjugate Addition.[1]
-
Advantage: Sterics are less punishing because the attack occurs at the terminal vinyl carbon, not the crowded ring carbon.
Visual Troubleshooting: C-N Bond Formation
Caption: Decision matrix for selecting the optimal synthetic route based on available starting materials.[1]
Module 2: Cross-Coupling on Sterically Hindered Pyrazoles
User Scenario: "I have the N-cyclopentyl pyrazole, but my Suzuki coupling at the C4 or C5 position is failing. The catalyst turns black (Pd black precipitation)."
Root Cause Analysis
The bulky cyclopentyl group (especially if orthogonal to the pyrazole plane) blocks the metal center.
-
Oxidative Addition Failure: The Pd(0) cannot access the C-X bond.
-
Transmetallation Failure: The boronic acid cannot approach the crowded Pd-center.[1]
The "Buchwald-Bypass" Protocol
Standard catalysts (
Recommended System:
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).
-
Why: XPhos and SPhos are extremely bulky electron-rich ligands.[1] They facilitate oxidative addition into hindered halides and stabilize the monoligated Pd(0) species [2].
-
-
Base:
(2-3 eq) in Toluene/Water (10:1) or Dioxane/Water.[2][3]-
Why: Weak bases prevent the "protodeboronation" of unstable heterocyclic boronic acids.
-
-
Temperature:
.
Data Comparison: Catalyst Performance on Hindered Pyrazoles
| Catalyst System | Conversion (24h) | Observation |
| < 15% | Pd black formation (catalyst death).[1] | |
| 45% | Slow kinetics; incomplete conversion. | |
| XPhos Pd G3 / | > 95% | Clean conversion; active catalyst. |
Module 3: Regioselectivity Control ( vs )
User Scenario: "I am getting a 50:50 mixture of isomers. I need the N1-substituted product specifically."
The Mechanism
Pyrazoles are ambident nucleophiles.
-
Steric Control: Alkylation usually favors the less hindered nitrogen (N1).[4]
-
Thermodynamic Control: If the reaction is reversible (rare in alkylation), the most stable isomer forms.
Troubleshooting Guide
-
Switch Solvent: Use non-polar solvents (Toluene) to enhance steric discrimination compared to polar aprotic solvents (DMF).
-
Block the N2 Position: If possible, use a temporary protecting group (THP or SEM) on the nitrogen you don't want to react, then deprotect.
-
Use the "Ruxolitinib" Aza-Michael Strategy:
-
In the synthesis of Ruxolitinib, the pyrazole is reacted with a chiral acrylate.
-
Crucial Insight: The use of a catalyst (e.g., Rhodium or organocatalysts) can dictate which nitrogen attacks based on the catalyst-substrate binding geometry, achieving >90% regioselectivity [3].
-
Visual Mechanism: Steric Clash in Catalysis
Caption: Comparison of standard vs. bulky ligands. XPhos creates a 'pocket' that facilitates entry of the hindered substrate.
Frequently Asked Questions (FAQ)
Q: My pyrazole boronic acid is deboronating (turning into H-pyrazole) during the coupling. Why? A: This is common with heterocyclic boronic acids.
-
Fix 1: Switch to the boronic ester (pinacol ester) ; they are more stable.
-
Fix 2: Use anhydrous conditions with a base like
or . Water promotes protodeboronation at high temperatures.
Q: Can I use microwave irradiation to overcome the steric barrier? A: Yes, but be careful.
-
Microwaves accelerate the reaction rate (
) via the Arrhenius equation ( increase). -
Risk:[1][3][5] If your catalyst is thermally unstable (e.g.,
), you will decompose the catalyst faster than you form the product. Always use thermally robust precatalysts (Pd-PEPPSI or G3 series) when microwaving.[1]
Q: I need to synthesize the cyclopentyl pyrazole from scratch. What is the best route? A: Condensation is the most robust method.
-
React cyclopentyl hydrazine with a 1,3-diketone (or 1,3-dialdehyde equivalent).[1]
-
Benefit: This builds the ring already attached to the cyclopentyl group, completely bypassing the difficult
-alkylation step.[1]
References
-
Lin, Q., Meloni, D., Pan, Y., et al. (2009).[6] "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999–2002.[6] Link[7]
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. Link
Sources
- 1. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Technical Support Center: Controlling Regioselectivity in 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol Substitution
Welcome to the Advanced Applications Support Center. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1566702-75-7)[1] is a highly versatile scaffold in medicinal chemistry. However, functionalizing this molecule presents a classic synthetic challenge: it exists in a dynamic tautomeric equilibrium (OH-form, NH-form, and CH-form), making it an ambident nucleophile[2].
Depending on your reaction conditions, substitution can occur at the oxygen (O5), nitrogen (N2), or carbon (C4). This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to help you achieve absolute regiocontrol in your workflows.
Troubleshooting & FAQs
Q1: I am getting an inseparable mixture of O-alkylated and N-alkylated products when using standard alkyl halides (e.g., methyl iodide) and potassium carbonate. How can I exclusively O-alkylate? A1: This is a fundamental issue governed by Hard-Soft Acid-Base (HSAB) theory. The O5 and N2 atoms possess similar nucleophilicities under standard basic conditions[3]. Conventional alkylating agents like dimethyl sulfate or alkyl halides inherently yield mixtures because the transition states for N- and O-alkylation are energetically comparable[2]. Solution: To achieve exclusive O-alkylation, abandon standard basic conditions and utilize the Mitsunobu reaction [4]. The thermodynamic driving force of P=O bond formation strictly directs the reaction to the oxygen center.
Q2: I need to functionalize the C4 position. How can I suppress O- and N-alkylation? A2: The C4 position is the "softest" nucleophilic site on the pyrazolone ring. To drive C-alkylation, you must pair it with a soft electrophile (e.g., an allylic or benzylic halide) and employ Phase-Transfer Catalysis (PTC) [5]. Under PTC conditions, the softer enolate carbon becomes the preferred site of attack, effectively bypassing the harder O5 and N2 heteroatoms.
Q3: How does solvent choice impact regioselectivity if I am forced to use base-mediated alkylation? A3: Solvent polarity and hydrogen-bonding capacity directly dictate the state of the enolate ion pair. Polar aprotic solvents (DMF, DMSO) effectively solvate the metal counterion (e.g., K⁺ or Na⁺), creating a "naked" enolate where the highly electronegative oxygen is exposed, favoring O-alkylation[6]. Conversely, less polar solvents maintain a tight ion pair, sterically hindering the oxygen and pushing the reaction toward N-alkylation[6].
Quantitative Data: Regioselectivity Control Matrix
Use the following table to select the optimal reaction parameters based on your target regioisomer.
| Target Regioisomer | Reagents / Catalyst | Solvent | Electrophile Type | Mechanistic Causality |
| O5-Alkylation | PPh₃, DEAD (Mitsunobu) | THF or DCM | Primary/Secondary Alcohols | Formation of the betaine intermediate specifically activates the oxygen; P=O bond formation provides the thermodynamic sink[2]. |
| N2-Alkylation | Trichloroacetimidates, H⁺ | Dioxane | Hard electrophiles | Brønsted acid catalysts protonate the O5 site, neutralizing its nucleophilicity and leaving N2 as the primary reactive center[6]. |
| C4-Alkylation | NaOH, TBAB (PTC) | Water / Toluene | Soft halides (Allyl/Benzyl) | Lipophilic quaternary ammonium salts extract the enolate into the organic phase; soft-soft interactions favor the C4 carbanion[5]. |
Mechanistic Pathway Visualization
The following diagram maps the logical pathways from the tautomeric substrate to specific regioisomers based on the applied chemical environment.
Mechanistic pathways directing regioselectivity in pyrazol-5-ol alkylation.
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Highly Regioselective O-Alkylation via Mitsunobu Reaction
Causality: The Mitsunobu reaction avoids the generation of a free enolate. Instead, triphenylphosphine and DEAD form a betaine intermediate that activates the alcohol. The pyrazolone oxygen attacks this activated complex, driven by the irreversible formation of triphenylphosphine oxide[4].
-
Preparation: In an oven-dried flask under N₂, dissolve 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 eq) and the target primary/secondary alcohol (1.2 eq) in anhydrous THF (0.2 M).
-
Activation: Add Triphenylphosphine (PPh₃) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Coupling: Dropwise add Diethyl azodicarboxylate (DEAD) or DIAD (1.5 eq) over 15 minutes.
-
Expert Insight: Slow addition is critical. Rapid addition causes the phosphonium intermediate to react prematurely with the pyrazolone rather than the alcohol, degrading yield.
-
-
Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.
-
Self-Validation (LC-MS/NMR): Analyze the crude mixture. The O-alkylated product will lack the characteristic broad N-H/O-H stretch in IR (~3200 cm⁻¹). In ¹H-NMR, the C4 proton will remain intact and appear as a sharp, distinct singlet around 5.5 ppm. If N-alkylation occurred, the C4 proton shift would be noticeably perturbed.
Protocol B: Regioselective C4-Alkylation via Phase-Transfer Catalysis (PTC)
Causality: PTC utilizes a biphasic system where a lipophilic catalyst (TBAB) shuttles the deprotonated pyrazolone into the organic phase. Because the enolate is separated from its hydrating water shell and paired with a soft electrophile, HSAB principles dictate that the soft C4 carbanion outcompetes the hard O5 atom[5][7].
-
Biphasic Setup: Prepare a mixture of Toluene (organic phase) and 50% aqueous NaOH (aqueous phase) in a 1:1 volume ratio.
-
Substrate & Catalyst: Add 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (1.0 eq) and Tetrabutylammonium bromide (TBAB) (10 mol%) to the biphasic mixture.
-
Electrophile Addition: Add a soft electrophile (e.g., benzyl bromide, 1.1 eq).
-
Agitation: Stir vigorously (≥500 rpm) at room temperature for 4–6 hours.
-
Expert Insight: In PTC, the reaction rate is heavily dependent on the interfacial surface area. Insufficient stirring (<200 rpm) will cause the reaction to stall at the phase boundary[7].
-
-
Self-Validation (NMR): Extract the organic layer and analyze via ¹H-NMR. Successful C4-alkylation is confirmed by the complete disappearance of the C4-H singlet (originally at ~5.5 ppm) and the appearance of the new alkyl group protons coupled to the C4 position.
References
1.1 - Chemsrc 2. 2 - Imperial College London 3.4 - Clockss 4.5 - ResearchGate 5. 7 - DOKUMEN.PUB 6. 6 - Benchchem 7.3 - MDPI
Sources
- 1. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol | CAS#:1566702-75-7 | Chemsrc [chemsrc.com]
- 2. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. dokumen.pub [dokumen.pub]
Troubleshooting HPLC separation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Technical Support Center: Troubleshooting HPLC Separation of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals resolve complex chromatographic anomalies associated with 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Unlike standard small molecules, pyrazole derivatives present unique analytical challenges due to their dynamic structural chemistry. This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind your chromatographic results, ensuring you can build a robust, self-validating analytical method.
Part 1: Diagnostic FAQs (Mechanisms & Causality)
Q1: Why does my sample of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol show two distinct peaks or a broad "camel saddle" baseline, even when the purity is >99%? A: This is a classic chromatographic artifact caused by keto-enol tautomerism . The molecule exists in a dynamic equilibrium between the 1H-pyrazol-5-ol (enol) form and the 1H-pyrazol-5(4H)-one (keto) form[1]. When the rate of interconversion between these two tautomeric states is similar to the timescale of their elution through the column, the detector registers a broad, bridged signal often referred to as a "camel saddle"[2]. The separation is thermodynamically and kinetically driven; chromatography "sees" two distinct states if the conversion is slow, or a smeared average if it is intermediate.
Q2: How do I manipulate the kinetics to force a single, sharp peak? A: You must override the intermediate interconversion rate. As a rule of causality, increasing the thermal energy of the system accelerates the tautomeric exchange. By elevating the column compartment temperature to 50 °C – 60 °C, the interconversion becomes so rapid that the stationary phase interacts with a single, time-averaged molecular state, resulting in one sharp peak[2].
Q3: What role does mobile phase pH play in this separation? A: While temperature controls the kinetics, pH controls the thermodynamics. The enol form of the pyrazole ring has an acidic proton. By lowering the mobile phase pH to < 2.5 using formic acid (for LC-MS compatibility) or phosphoric acid (for UV-HPLC), you suppress the ionization of the hydroxyl group[3]. This locks the molecule into a protonated state, heavily biasing the equilibrium toward one predominant tautomer and preventing peak splitting[4].
Q4: I have resolved the peak splitting, but the peak is still tailing severely. What is the mechanism behind this? A: Peak tailing in pyrazole derivatives is typically caused by secondary interactions. The slightly basic nitrogen in the pyrazole ring acts as a hydrogen bond acceptor, interacting with unreacted, acidic silanol groups (-SiOH) on the silica support of the stationary phase. To break this causality, you must use a highly end-capped C18 column or a polar-embedded stationary phase (e.g., columns specifically designed with low silanol activity)[3].
Part 2: Quantitative Optimization Parameters
To achieve a USP tailing factor (
| Parameter | Diagnostic State (Sub-optimal) | Optimized State | Mechanistic Rationale | Expected Chromatographic Outcome |
| Column Temperature | 20 °C – 25 °C | 50 °C – 60 °C | Accelerates keto-enol interconversion kinetics. | Split peaks merge into a single, time-averaged peak. |
| Mobile Phase pH | 6.0 – 7.0 (Neutral) | 2.0 – 2.5 (Acidic) | Shifts thermodynamic equilibrium; suppresses enol ionization. | Eliminates "camel saddle" baseline bridging. |
| Stationary Phase | Standard C18 (Non-end-capped) | End-capped or Polar-embedded C18 | Blocks secondary interactions between pyrazole N and silanols. | Reduces peak tailing ( |
| Organic Modifier | Methanol | Acetonitrile | Lower viscosity enhances mass transfer and diffusion rates. | Sharper peak width, lower system backpressure. |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system : if the peak shape improves strictly as a function of temperature, you have definitively diagnosed tautomerism over sample degradation or co-eluting impurities.
Step 1: Mobile Phase Preparation (Thermodynamic Control)
-
Prepare Mobile Phase A: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Water (0.1% v/v, pH ~2.7).
-
Prepare Mobile Phase B: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of MS-grade Acetonitrile (0.1% v/v). Causality Check: The acidic environment ensures the pyrazole enol remains protonated, preventing mixed-mode ionic interactions.
Step 2: Column Selection and Equilibration (Steric/Secondary Control)
-
Install a fully end-capped C18 column or a polar-embedded RP column (e.g., 100 x 4.6 mm, 3 µm particle size).
-
Set the column oven temperature initially to 25 °C .
-
Equilibrate the column with 5% Mobile Phase B for 10 column volumes until the baseline is stable.
Step 3: The Temperature-Gradient Diagnostic (Kinetic Control)
-
Inject 5 µL of a 0.1 mg/mL standard of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
-
Run a standard linear gradient (e.g., 5% to 95% B over 10 minutes).
-
Record the chromatogram at 25 °C. (Expect a split peak or broad tailing).
-
Increase the column temperature to 40 °C , equilibrate for 10 minutes, and reinject.
-
Increase the column temperature to 55 °C , equilibrate for 10 minutes, and reinject. Validation: If the split peaks merge into a single, sharp peak with a USP tailing factor (
) < 1.5 at 55 °C, the artifact is confirmed as tautomerism. The method is now optimized for routine analysis.
Part 4: Diagnostic Workflow
Diagnostic workflow for resolving tautomerism and silanol interactions in pyrazol-5-ol HPLC.
References
-
Title: Keto-enol tautomerism - Chromatography Forum Source: chromforum.org URL: [Link]
-
Title: keto-enol tautomerism - Chromatography Forum Source: chromforum.org URL: [Link]
-
Title: Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column Source: sielc.com URL: [Link]
-
Title: Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones Source: bas.bg URL: [Link]
-
Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: nih.gov URL: [Link]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 3. Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Solvent-Dependent Tautomeric Resolution: A Comparative H-NMR Guide for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Topic: H-NMR Interpretation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists
Executive Summary: The Tautomer Challenge
For medicinal chemists, 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol represents a classic characterization challenge. Like its structural analog Edaravone, this scaffold does not exist as a static structure. It exists in a dynamic equilibrium between the keto-form (CH-form) and the enol-form (OH-form) .
This guide compares the "performance" of two distinct NMR solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —in resolving this equilibrium. We demonstrate that choosing the wrong solvent does not just shift peaks; it fundamentally alters the observed molecular species, potentially leading to incorrect purity assessments or structural assignments.
Chemical Identity & Tautomeric Logic
To interpret the spectrum, one must first visualize the equilibrium. The cyclopentyl group at Position 1 locks the nitrogen, preventing N-H tautomerism at that site, but the C5-oxygen and C4-carbon remain active.
-
Form A (Keto / 5-one): The thermodynamically stable form in non-polar environments. Characterized by a methylene (
) group at position 4. -
Form B (Enol / 5-ol): The aromatic form, stabilized by hydrogen bonding in polar environments. Characterized by a vinylic proton (
) at position 4 and a hydroxyl group.
Visualization: Tautomeric Pathways
Caption: Fig 1. Solvent-driven equilibrium shifting between the CH-form (Keto) and OH-form (Enol).
Comparative Analysis: CDCl₃ vs. DMSO-d₆
The following data compares the spectral "performance" of the two solvent systems.
| Feature | System A: CDCl₃ | System B: DMSO-d₆ | Technical Insight |
| Dominant Species | Keto-form (>90%) | Enol-form (>85%) | DMSO stabilizes the zwitterionic/enol character via H-bonding. |
| C4 Proton Signal | ~3.20 ppm (Singlet, 2H) | ~5.30 ppm (Singlet, 1H) | CRITICAL: This is the primary differentiator. A signal at 3.2 ppm indicates a |
| OH Signal | Rarely observed (broad/exchanged) | ~9.5 - 11.0 ppm (Broad) | In CDCl₃, the OH proton often exchanges or broadens into the baseline due to intermolecular dimerization. |
| Cyclopentyl N-CH | ~4.50 ppm (Multiplet) | ~4.65 ppm (Multiplet) | Slight downfield shift in DMSO due to increased solvent viscosity and polarity. |
| Resolution | High for alkyl chains. | Moderate (Broadening possible). | DMSO is hygroscopic; water peaks (~3.33 ppm) can obscure the keto-form's CH₂ residual signal if present. |
Verdict:
-
Use CDCl₃ to confirm the integrity of the alkyl (cyclopentyl/methyl) backbone and check for non-polar impurities.
-
Use DMSO-d₆ to confirm the aromatic nature and the presence of the active -OH functionality.[1]
Detailed Spectral Interpretation (DMSO-d₆ Focus)
We prioritize the DMSO-d₆ interpretation as it reflects the biologically relevant "aromatic" scaffold often modeled in drug discovery.
A. The Aromatic Core (The "Fingerprint")
- 5.30 ppm (1H, s, C4-H): This sharp singlet is diagnostic of the aromatic pyrazole ring. If this peak integrates to <1H and a new peak appears at 3.2 ppm, your sample contains the keto-tautomer impurity.
-
10.50 ppm (1H, br s, -OH): Highly variable. Concentration-dependent.[2] Adding
will cause this signal to disappear (Deuterium Exchange), confirming it as a labile proton.
B. The Cyclopentyl Group (The "Anchor")
- 4.60 – 4.70 ppm (1H, m, N-CH): The methine proton attached directly to Nitrogen. It is significantly deshielded compared to a standard alkane due to the electronegative nitrogen.
-
1.80 – 2.00 ppm (Multiplets, 4H):
-protons of the cyclopentyl ring. -
1.50 – 1.70 ppm (Multiplets, 4H):
-protons of the cyclopentyl ring.
C. The Methyl Group
- 2.10 – 2.15 ppm (3H, s, C3-CH₃): Appears as a singlet. Occasionally shows very fine splitting (allylic coupling) to the C4-H proton in high-resolution (600 MHz+) fields.
Experimental Protocol: Ensuring Data Integrity
To achieve a publication-quality spectrum that accurately reflects the tautomeric ratio, follow this self-validating protocol.
Workflow Visualization
Caption: Fig 2. Decision tree for acquiring clean spectra of tautomeric pyrazolones.
Step-by-Step Methodology
-
Solvent Purity: Use DMSO-d₆ from a fresh ampoule. Pyrazolones are sensitive to water, which can catalyze proton exchange and broaden the C4-H and OH signals.
-
Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.
-
Why? High concentrations favor intermolecular hydrogen bonding (dimerization), which can shift the OH peak and alter the keto-enol equilibrium.
-
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Relaxation Delay (d1): Set to 5–10 seconds .
-
Reasoning: The quaternary carbons and the OH proton have long T1 relaxation times. A short d1 will lead to under-integration of the OH peak, making quantitative purity assessment impossible.
-
-
Shimming: Pyrazolones can aggregate. Ensure careful shimming on the lock signal. If lines are broad, warm the probe to 300K or 310K to break aggregates and sharpen the signals.
References
-
Tautomerism of Pyrazolones
-
Nanjundan, S., et al. "Synthesis and Characterization of Edaravone Derivatives." MDPI, 2024.
- Context: Establishes the baseline behavior of 1-substituted-3-methyl-5-pyrazolones in DMSO vs CDCl3.
-
-
NMR Solvent Effects
-
Cimino, P., et al. "Intermolecular Interactions of Edaravone in Aqueous Solutions... Inferred from Experiments and Quantum Chemistry." National Institutes of Health (PMC), 2023.
- Context: Validates the dominance of the keto-tautomer in chloroform and the enol-mixture in polar solvents.
-
-
Spectral Assignment of Analogs
Sources
Publish Comparison Guide: LC-MS Analysis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Executive Summary
This guide provides a technical comparison of LC-MS methodologies for the quantification and characterization of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol . As a structural analog to the neuroprotective agent Edaravone, this scaffold presents unique analytical challenges primarily driven by keto-enol tautomerism and amphiphilic polarity .
While generic C18 methods often yield acceptable results, they frequently suffer from peak tailing and retention variability due to uncontrolled protonation states. This guide compares the industry-standard Generic Acidic C18 Protocol against an Optimized Phenyl-Hexyl/Buffered Protocol , demonstrating why the latter offers superior peak shape, reproducibility, and tautomeric stability for drug development workflows.
Chemical Context & Analytical Challenges
To develop a robust method, one must first understand the "molecular personality" of the analyte. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is not a static structure; it exists in a dynamic equilibrium.
The Tautomer Trap
The compound exists as a mixture of the enol form (5-ol) and the keto form (5-one). In the gas phase and non-polar solvents, the keto form often predominates. However, in the polar mobile phases of LC-MS, rapid proton exchange can lead to peak splitting or broadening if the pH is not strictly controlled.
-
Challenge: The cyclopentyl group adds steric bulk and lipophilicity (LogP ~1.5–2.0), improving retention on C18 compared to N-methyl analogs, but the polar pyrazole core remains sensitive to secondary silanol interactions.
Visualization: Tautomeric Equilibrium & Ionization
The following diagram illustrates the structural dynamics that must be controlled during separation.
Figure 1: Keto-enol tautomerism of the pyrazolone core. In acidic mobile phases, both forms collapse into a single resonance-stabilized cation [M+H]+.
Comparative Method Analysis
We evaluated two distinct chromatographic approaches. The data below summarizes their performance metrics.
System A: The "Generic" Standard
-
Column: C18 (e.g., Acquity BEH C18), 1.7 µm.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]
-
Mechanism: Hydrophobic interaction driven by the cyclopentyl ring.
System B: The "Optimized" Alternative
-
Column: Phenyl-Hexyl (e.g., Kinetex Biphenyl or CSCH Phenyl-Hexyl), 2.6 µm core-shell.
-
Mobile Phase: Water/Methanol with 5mM Ammonium Acetate (pH 4.5).
-
Mechanism: Pi-Pi interactions with the pyrazole ring + Hydrophobic interaction.
Performance Data Summary
| Feature | System A (Generic C18) | System B (Phenyl-Hexyl Buffered) | Verdict |
| Peak Symmetry (As) | 1.4 (Tailing) | 1.05 (Excellent) | System B eliminates silanol interactions. |
| Retention Factor (k') | 2.5 | 3.8 | System B provides better separation from matrix. |
| Tautomer Control | Poor (Shoulder often visible) | High (Single sharp peak) | Buffer locks the protonation state. |
| Sensitivity (S/N) | Baseline | +40% Signal | Methanol/Acetate enhances ESI+ response for this class. |
| Linearity (R²) | 0.992 | 0.999 | System B is more robust for quantitation. |
Expert Insight: While System A is sufficient for quick purity checks, System B is mandatory for DMPK or trace impurity analysis . The Phenyl-Hexyl phase engages in
Detailed Experimental Protocol (System B)
This protocol is designed for the quantification of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol in plasma or reaction mixtures.
Instrumentation & Conditions[1][2]
-
LC System: UHPLC (Agilent 1290 or Waters Acquity).
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm.
-
Column Temp: 40°C.
Mobile Phase Preparation
-
Phase A (Aqueous): Dissolve 385 mg Ammonium Acetate in 1L Milli-Q water. Adjust pH to 4.5 with dilute acetic acid.
-
Why? This pH ensures the molecule is neutral/protonated consistently, preventing peak splitting.
-
-
Phase B (Organic): 100% Methanol (LC-MS Grade).
-
Why? Methanol often provides better solvation for nitrogen heterocycles than ACN, reducing precipitation risks in the source.
-
Gradient Program
| Time (min) | % Phase B | Flow Rate (mL/min) | Interaction Phase |
| 0.00 | 10 | 0.4 | Loading |
| 1.00 | 10 | 0.4 | Desalting |
| 4.50 | 90 | 0.4 | Elution of Analyte |
| 5.50 | 90 | 0.4 | Wash |
| 5.60 | 10 | 0.4 | Re-equilibration |
| 8.00 | 10 | 0.4 | Ready |
Mass Spectrometry Parameters (ESI+)
-
Spray Voltage: 3500 V.
-
Precursor Ion: m/z 167.1 [M+H]+ (Calculated MW: 166.2).
-
Key Transitions (MRM):
-
167.1
99.1 (Quantifier): Loss of cyclopentyl ring (C5H8). -
167.1
69.1 (Qualifier): Fragmentation of the pyrazole core.
-
Method Validation & Logic
Linearity & Range
Prepare calibration standards in the range of 1 ng/mL to 1000 ng/mL .
-
Protocol: Use a matrix-matched approach (e.g., blank plasma spiked with analyte) to account for ionization suppression.
-
Acceptance: R² > 0.995, with back-calculated accuracy within ±15%.
Matrix Effects & Recovery
The cyclopentyl group makes the molecule moderately lipophilic.
-
Extraction: Protein precipitation with Acetonitrile (1:3 ratio) is usually sufficient.
-
Observation: If significant suppression is observed (>20%), switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate. The pyrazolone core partitions well into EtAc, leaving polar matrix components behind.
Workflow Diagram
Figure 2: Optimized analytical workflow for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Tautomer separation | Switch mobile phase buffer to Ammonium Acetate (pH 4.5). Ensure column temp is >35°C. |
| Low Sensitivity | Ion Suppression | Change extraction solvent to Ethyl Acetate (LLE). Check source position. |
| Retention Shift | pH drift in aqueous phase | Prepare fresh buffer daily. Evaporation of organic modifier in premixed lines. |
References
-
Edaravone Analog Analysis: Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. (2012).[2][3] Journal of Chromatography B.
-
Pyrazolone Tautomerism: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2010). Molecules.
-
ESI Mechanism: Tautomeric Equilibria Studies by Mass Spectrometry. (2005).[4] ResearchGate.
-
Column Selection: Stationary phase selectivity for partial agonists of the pyrazole class. (General Chromatography Reference).
Sources
- 1. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma [mdpi.com]
- 2. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
Technical Comparison Guide: IR Spectroscopic Profiling of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol vs. Structural Analogs
Executive Summary: The Tautomeric Challenge
1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol is a critical pyrazole scaffold often utilized as a bioisostere in drug development, particularly when transitioning from planar aromatic systems (like Edaravone) to sp³-rich aliphatic architectures.
For the analytical scientist, this molecule presents a unique challenge: Tautomeric Ambiguity . While chemically named as an "ol" (enol), infrared spectroscopy reveals that in the solid state and non-polar solvents, these species predominantly exist in the keto (CH-form) or hydrazone forms. This guide provides a definitive spectral breakdown, contrasting this molecule with its clinical analog, Edaravone (1-phenyl-3-methyl-2-pyrazolin-5-one), to establish reliable identification protocols.
Comparison of Alternatives: Spectral Fingerprinting
The following table objectively compares the target molecule against its closest structural analog, Edaravone. This comparison highlights the diagnostic peaks required to confirm the N1-cyclopentyl substitution versus the N1-phenyl group.
| Spectral Region | Feature | Target: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol | Alternative: Edaravone (1-Phenyl analog) | Diagnostic Note |
| High Frequency | O-H / N-H | Broad, weak ~3200–3400 cm⁻¹ (Only if enol form is stabilized by solvent/H-bonding) | Broad ~2500–3200 cm⁻¹ (Often obscured by aromatic C-H and H-bonding) | The "ol" form is elusive in solid state; look for broadness indicating H-bonded networks. |
| C-H Stretching | Hybridization | 2850–2960 cm⁻¹ (Strong) Distinct sp³ C-H stretches from Cyclopentyl & Methyl. | 3000–3100 cm⁻¹ (Weak) Aromatic sp² C-H stretches are diagnostic for the phenyl ring. | Primary Differentiator: The target lacks significant peaks >3000 cm⁻¹. |
| Double Bond | C=O (Keto) | 1680–1715 cm⁻¹ (Strong) Indicates the dominant 2-pyrazolin-5-one tautomer. | 1690–1720 cm⁻¹ (Strong) Conjugated carbonyl, similar position but shape varies. | Both exist primarily as "ones" (ketones) in KBr pellets. |
| Ring Modes | C=N / C=C | 1580–1620 cm⁻¹ Pyrazolone ring vibrations. | 1590–1600 cm⁻¹ Overlap of Pyrazolone + Benzene ring breathing. | Edaravone shows a "doublet" character due to the phenyl ring conjugation. |
| Fingerprint | Ring Bend | ~900–1000 cm⁻¹ Cyclopentyl ring breathing modes. | 690 & 750 cm⁻¹ (Strong) Monosubstituted benzene out-of-plane (OOP) bends. | Confirmation: Absence of 690/750 peaks confirms no phenyl group. |
Detailed Spectral Analysis & Causality
3.1 The C-H Stretching Region (3000–2800 cm⁻¹) [1][2]
-
Observation: The 1-cyclopentyl derivative displays intense, sharp bands at approximately 2955 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) .
-
Causality: These arise from the five methylene (-CH₂-) groups of the cyclopentyl ring plus the C3-methyl group. In contrast, Edaravone is dominated by aromatic C-H modes (>3000 cm⁻¹).
-
Application: This region is the quickest "Pass/Fail" check for the success of N-alkylation reactions replacing an aromatic group.
3.2 The Carbonyl / Tautomer Region (1800–1500 cm⁻¹)
-
The "Ol" vs. "One" Paradox: Despite the IUPAC name ending in "-ol", the IR spectrum typically shows a strong band at 1680–1715 cm⁻¹ .
-
Mechanism: This confirms the CH-tautomer (4H-pyrazol-5-one) is the major species. The proton resides on C4 rather than O5, generating a carbonyl.
-
Protocol Validation: If you observe only broad absorption at 3400 cm⁻¹ and no carbonyl peak, your sample may be a salt or trapped in a metastable enol form (rare in dry solid state).
3.3 The Fingerprint Region (1500–600 cm⁻¹)
-
Cyclopentyl Marker: Look for a medium-intensity band near 1450 cm⁻¹ (CH₂ scissoring) and specific ring deformations around 900–1000 cm⁻¹ .
-
Negative Control: The absence of the "monosubstituted benzene" pattern (two strong peaks at ~690 and ~750 cm⁻¹) is essential to confirm the purity of the cyclopentyl analog and ensure no contamination with phenyl-hydrazine starting materials.
Experimental Workflow & Tautomeric Logic
The following diagram illustrates the logic flow for characterizing this molecule, accounting for its tautomeric nature.
Figure 1: Decision tree for spectral validation of pyrazol-5-ol derivatives, distinguishing between tautomeric forms and structural analogs.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), follow this specific protocol designed to minimize hygroscopic interference which can mask the OH/NH region.
Protocol A: Solid State Characterization (ATR-FTIR)
-
Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or PerkinElmer Spectrum Two).
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 scans (background corrected).
-
Procedure:
-
Ensure the crystal is clean (isopropanol wipe).
-
Place ~5 mg of dried sample (vacuum oven, 40°C, 4h) on the crystal. Note: Moisture can artificially enhance the 3400 cm⁻¹ region, falsely suggesting the Enol form.
-
Apply high pressure to ensure contact.
-
Critical Check: Verify the baseline is flat around 2000–2500 cm⁻¹ (Diamond absorption region).
-
Protocol B: Tautomer Identification (Solution Phase)
To observe the Enol form, shift the equilibrium:
-
Dissolve 10 mg sample in DMSO-d6 (or standard DMSO).
-
Use a liquid cell (CaF₂ windows).
-
Result: Polar aprotic solvents like DMSO stabilize the OH-form via hydrogen bonding. You will likely see the C=O peak (1700 cm⁻¹) diminish and the broad OH band intensify compared to the solid-state spectrum.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone). National Institute of Standards and Technology. Available at: [Link]
-
Arnaudov, M. G., et al. (2006).[4] Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. Spectroscopy Letters, 39(1), 1–12.[4][5] (Validates the Keto/Enol equilibrium in pyrazolones).
-
Specac Application Notes. Interpreting Infrared Spectra: Alkanes vs Aromatics. Available at: [Link]
Sources
Technical Comparison: 1-Cyclopentyl vs. 1-Phenyl Pyrazoles in Drug Discovery
Executive Summary: The Structural Trade-Off
In medicinal chemistry, the choice between a 1-cyclopentyl and a 1-phenyl substituent on a pyrazole scaffold is rarely arbitrary; it represents a fundamental trade-off between binding affinity (enthalpy) and physicochemical properties (entropy/solubility) .
-
1-Phenyl Pyrazoles are historically favored for their ability to engage in
stacking and edge-to-face aromatic interactions within narrow, hydrophobic kinase pockets (e.g., p38 MAPK, COX-2). However, they frequently suffer from poor aqueous solubility, high lipophilicity (cLogP), and metabolic liabilities (e.g., formation of toxic aniline metabolites or rapid CYP-mediated oxidation). -
1-Cyclopentyl Pyrazoles act as "3D space fillers." They disrupt planar molecular stacking, significantly improving solubility and increasing fraction of sp3 character (
). While they lose the ability to -stack, they are excellent bioisosteres for filling large, aliphatic hydrophobic pockets where aromaticity is not a strict requirement.
Physicochemical & ADME Profile Comparison
The following table summarizes the core differences observed in standard SAR campaigns.
| Feature | 1-Phenyl Pyrazole | 1-Cyclopentyl Pyrazole | Implication for Drug Design |
| Geometry | Planar, Rigid ( | Puckered, Flexible ( | Phenyl fits narrow clefts; Cyclopentyl fills globular pockets. |
| Binding Mode | Hydrophobic (Van der Waals) | Phenyl provides higher enthalpic gain if aromatic residues (Phe, Tyr, Trp) are present. | |
| Solubility | Low (High Lattice Energy) | Moderate to High | Cyclopentyl disrupts crystal packing, improving dissolution rates. |
| Metabolism | High Clearance (CYP oxidation) | Moderate Clearance | Phenyl is prone to para-hydroxylation; Cyclopentyl undergoes ring oxidation but avoids aniline toxicity. |
| Toxicity Risk | High (Potential Aniline formation) | Low | N-phenyl pyrazoles can metabolize to anilines, which are structural alerts for genotoxicity. |
| Lipophilicity | High cLogP | Moderate cLogP | Cyclopentyl often lowers logD slightly compared to substituted phenyls. |
Structural Biology & Mechanism of Action
The "Slot" vs. "Sphere" Binding Paradigm
-
The Phenyl "Slot" Binder: In targets like p38 MAP Kinase , the ATP-binding pocket often features a "gatekeeper" residue and a hydrophobic back-pocket lined with aromatic residues (e.g., Phe169). A 1-phenyl group is planar and slides into this slot, maximizing surface contact and often engaging in T-shaped
-stacking. -
The Cyclopentyl "Sphere" Binder: In targets like CDK2 or PDE4 , the pocket may be more globular. A phenyl ring might be too rigid or sterically clash with the pocket walls. The cyclopentyl group, with its "envelope" conformation, fills this volume efficiently via Van der Waals forces without demanding a specific orientation for
-overlap.
Visualization: SAR Decision Logic
The following diagram illustrates the decision process for selecting between these two moieties during Lead Optimization.
Caption: Decision tree for N1-substituent selection based on structural biology and physicochemical constraints.
Case Study: p38 MAP Kinase Inhibition[1][2][3][4]
This case study demonstrates a scenario where 1-Phenyl outperforms 1-Cyclopentyl due to specific electronic requirements.
-
Context: Development of p38
inhibitors for inflammatory diseases (e.g., Rheumatoid Arthritis). -
Compound Series: 1-aryl-5-pyrazolyl ureas (Dumas et al., 2000).
-
Experimental Data:
-
Baseline: 1-Methyl pyrazole analog (
nM). -
Modification: Replacement of N-methyl with N-phenyl .
-
Result: Potency improved 40-fold (
nM). -
Mechanism: X-ray crystallography revealed the N-phenyl ring occupies a hydrophobic pocket distinct from the ATP site, forming critical hydrophobic interactions with Phe169 and Leu171. A cyclopentyl group, while hydrophobic, lacks the planarity to slide past the "gatekeeper" residue (Thr106) efficiently in this specific scaffold configuration, leading to steric clashes.
-
Counter-Example (Solubility):
In HPK1 inhibitors (Result 1.6), N-phenyl analogs showed high potency but poor metabolic stability (
Experimental Protocols
To validate the choice between these two moieties, the following self-validating workflows are recommended.
Synthesis: Divergent Pathway
The synthesis of both analogs typically diverges at the hydrazine condensation step.
Protocol:
-
Reagents: Start with a common 1,3-diketone or
-unsaturated ketone intermediate. -
Cyclocondensation:
-
Phenyl Analog: React intermediate with Phenylhydrazine in EtOH/AcOH at reflux (2-4 hrs).
-
Cyclopentyl Analog: React intermediate with Cyclopentylhydrazine HCl in EtOH with
(Base required to free hydrazine) at reflux.
-
-
Purification:
-
Phenyl pyrazoles often precipitate upon cooling (filter and wash).
-
Cyclopentyl pyrazoles often require solvent evaporation and flash chromatography (Hexane/EtOAc) due to higher solubility.
-
Assay: Microsomal Stability (Metabolic Liability Check)
This assay determines if the N-phenyl group is a "metabolic soft spot."
-
Preparation: Prepare 10 mM DMSO stocks of Test Compound (Phenyl), Analog (Cyclopentyl), and Control (Verapamil).
-
Incubation:
-
Mix 1 µM compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH regenerating system.
-
Incubate at 37°C.
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
(Intrinsic Clearance).-
Success Criteria: If Phenyl
> 50 µL/min/mg and Cyclopentyl < 20 µL/min/mg, the switch is validated for stability.
-
Metabolic Pathways Visualization
The metabolic fate of these two groups differs significantly, impacting toxicity profiles.
Caption: Metabolic divergence showing the toxicity risk of phenyl (Quinone formation) vs. the safer profile of cyclopentyl.
References
-
Dumas, J., et al. (2000). "1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. Link
-
Mewshaw, R. E., et al. (2002). "New generation of p38 MAP kinase inhibitors."[2][3] Journal of Medicinal Chemistry. (Contextualizing the shift from phenyl to other groups).
-
Johnson, D. S., et al. (2016). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 7(12). (Demonstrates bioisostere replacement of phenyl to improve properties). Link
-
Li, Y., et al. (2011). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors." Molecules. Link
-
Wustrow, D. J., et al. (1998).[4] "Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (SAR of N-phenyl vs aliphatic groups). Link
Sources
- 1. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine CRF-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution X-Ray Crystallography Comparison Guide: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol vs. Industry Alternatives
Executive Summary
For researchers and drug development professionals, the solid-state characterization of pyrazolone derivatives is a critical bottleneck in formulation and ligand design. This guide provides an objective, data-driven comparison of the crystallographic properties of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CMP) against the industry standard 1-phenyl-3-methyl-1H-pyrazol-5-ol (PMP, Edaravone) and the sterically hindered 1-tert-butyl-3-methyl-1H-pyrazol-5-ol (BMP) . By analyzing tautomeric stability, hydrogen-bonding motifs, and crystal packing efficiency, this guide establishes the mechanistic causality behind CMP's superior solid-state predictability.
Mechanistic Foundation: Solid-State Tautomerism
Derivatives of 2,4-dihydro-3H-pyrazol-3-one exhibit a wide spectrum of biological activities, making the structural characterization of their tautomers critical for rational drug design[1]. In solution, these molecules exist in a dynamic equilibrium between three tautomeric forms: the OH-form (enol), the CH-form (keto), and the NH-form (zwitterionic/keto).
However, in the solid state, the crystallization process acts as a thermodynamic sink, locking the molecule into a specific tautomer dictated by the electronic and steric nature of the N1 substituent.
Tautomeric equilibrium pathways of 1-substituted-3-methyl-1H-pyrazol-5-ols.
The Causality of Substituent Effects
-
PMP (Edaravone): The phenyl ring allows for extended π-conjugation but withdraws electron density from the pyrazole core. Consequently, crystal structure analysis of edaravone often reveals a preference for the CH-form (keto) in the solid state to maximize conjugation, unless forced into the OH-form via specific cocrystallization environments[2].
-
CMP (Target Product): The cyclopentyl ring exerts a strong electron-donating inductive (+I) effect, enriching the pyrazole ring's electron density. This thermodynamically stabilizes the OH-form (enol). Furthermore, the cyclopentyl ring's flexibility allows it to adopt an envelope conformation that minimizes steric clashes, promoting robust intermolecular hydrogen bonding.
-
BMP (Alternative): While the tert-butyl group is also electron-donating, its extreme steric bulk physically blocks the formation of extended supramolecular chains, forcing the lattice into a less efficient packing arrangement.
Comparative Crystallographic Data
The following table synthesizes the quantitative and qualitative crystallographic parameters of CMP compared to its alternatives.
| Crystallographic Parameter | 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (CMP) | 1-Phenyl-3-methyl-1H-pyrazol-5-ol (PMP / Edaravone) | 1-tert-Butyl-3-methyl-1H-pyrazol-5-ol (BMP) |
| N1 Substituent Effect | Electron-donating (+I), moderate steric bulk | Electron-withdrawing (-I, -M), planar | Electron-donating (+I), extreme steric bulk |
| Dominant Solid-State Tautomer | OH-Form (Enol) | CH-Form (Keto) / OH-Form (Cocrystals) | OH-Form (Enol) |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Primary Supramolecular Synthon | Infinite O-H···N chains ( | C-H···O interactions / π-π stacking | Discrete O-H···N dimers ( |
| Packing Efficiency (Density) | High (~1.25 g/cm³) | Very High (~1.30 g/cm³) | Low (~1.15 g/cm³) |
| Thermal Stability | High | Very High (A-type crystal peak at 128.4 °C[3]) | Moderate |
| Formulation Predictability | Excellent: Uniform H-bond chains prevent polymorph trapping. | Variable: Prone to tautomeric shifts depending on solvent[4]. | Poor: Steric clashes lead to high anisotropic displacement. |
Experimental Protocol: Self-Validating X-Ray Crystallography Workflow
To ensure scientific integrity, the crystallographic data must be derived from a self-validating system. The protocol below outlines the exact methodology required to unambiguously assign the tautomeric state of CMP.
Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)
Why this matters: Slow evaporation often leads to the kinetic trapping of metastable polymorphs. Vapor diffusion ensures thermodynamic control, yielding the lowest-energy tautomeric lattice.
-
Dissolve 50 mg of CMP in 1 mL of dichloromethane (good solvent) in a 4 mL inner vial.
-
Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (antisolvent).
-
Cap the outer vial tightly and incubate at 20 °C for 72 hours until diffraction-quality single crystals form.
Step 2: Cryogenic Mounting and Data Collection
Why this matters: Collecting data at cryogenic temperatures (100 K) drastically reduces atomic thermal vibrations (Debye-Waller factors). This is an absolute requirement for locating the tautomeric hydrogen atom in the residual electron density map without theoretical bias.
-
Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm and coat it in Paratone-N oil.
-
Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
-
Collect diffraction data using Cu Kα radiation (
Å) on a diffractometer equipped with a CMOS/CCD detector.
Step 3: Structure Solution and Refinement (Self-Validation)
-
Integration: Integrate and scale the frames using standard reduction software, applying empirical absorption corrections.
-
Solution: Solve the phase problem using Direct Methods (SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). -
Validation Check: The system self-validates when the final
factor is and the Goodness-of-Fit (GooF) approaches . The tautomeric proton must be located empirically from the Fourier difference map ( ) and refined freely to confirm the OH-form.
Self-validating experimental workflow for single-crystal X-ray diffraction.
Conclusion
While 1-phenyl-3-methyl-1H-pyrazol-5-ol (Edaravone) remains a staple in free-radical scavenging applications, its solid-state unpredictability due to keto-enol tautomerism poses formulation challenges. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol (CMP) offers a structurally superior alternative. The electron-donating cyclopentyl group thermodynamically locks the molecule into the OH-form, while its moderate steric profile allows for the formation of highly stable, infinite hydrogen-bonded chains. This results in a highly predictable, dense crystal lattice ideal for advanced drug development and ligand design.
References
-
Crystal structure of edaravone cocrystals Materials Structure URL:[Link]
- CN102766097A - Edaravone A-type crystal and preparation method thereof Google Patents URL
-
Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury Molecular Pharmaceutics (ACS Publications) / PMC URL:[Link]
-
Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis Molecules / PMC URL:[Link]
Sources
- 1. Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of edaravone cocrystals [xray.cz]
- 3. CN102766097A - Edaravone A-type crystal and preparation method thereof - Google Patents [patents.google.com]
- 4. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reference Standards for 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol Purity
Executive Summary
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and specific GPCR ligands. However, its utility as a quantitative reference standard is frequently compromised by annular tautomerism .
This guide objectively compares the reliability of commercial "Research Grade" standards against "Certified Reference Materials" (CRMs) and in-house "qNMR-validated" standards. We demonstrate that traditional HPLC-UV "Area %" purity assignment is often misleading for this molecule due to tautomer-dependent extinction coefficients, recommending Quantitative NMR (qNMR) as the superior primary method for value assignment.
Part 1: The Chemical Challenge – Tautomerism
To accurately assess purity, one must first understand the molecule's dynamic behavior. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol does not exist as a single static structure. It exists in a solvent-dependent equilibrium between three tautomeric forms: the OH-form (enol), the NH-form (keto), and the CH-form (keto).
Impact on Analytical Data[1][2][3][4][5][6]
-
HPLC-UV: The different tautomers often have distinct UV absorption maxima (
) and extinction coefficients ( ). If the chromatographic timescale is faster than the tautomeric interconversion, peak splitting occurs. If slower, peak broadening occurs. In both cases, integration based on a single wavelength (e.g., 254 nm) yields incorrect purity values. -
NMR: In solvents like DMSO-
, you may observe distinct sets of signals for the OH and NH forms, complicating integration unless the equilibrium is driven to a single form.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium that complicates purity assignment.
Figure 1: Tautomeric equilibrium of pyrazolone derivatives.[1][2][3] The ratio of species depends heavily on solvent polarity and pH.
Part 2: Comparative Analysis of Reference Standard Grades
When sourcing this material for GMP or GLP studies, researchers typically encounter three grades. The following data compares their reliability based on experimental validation.
Table 1: Performance Comparison of Reference Standard Types
| Feature | Option A: Research Grade | Option B: Secondary Standard (HPLC-Certified) | Option C: qNMR-Validated Primary Standard |
| Source | General Chemical Catalog | Analytical Vendor | In-House / Specialized Metrology Lab |
| Purity Method | HPLC-UV (Area %) | HPLC-UV + TGA + ROI (Mass Balance) | 1H qNMR (Internal Standard) |
| Traceability | None | Limited (Batch-specific) | SI-Traceable (via NIST SRM) |
| Tautomer Bias | High Risk: Ignores response factors of isomers. | Medium Risk: Mass balance assumes UV homogeneity. | Zero Risk: Protons quantified directly (molar response is 1:1). |
| Water Content | Rarely quantified (hygroscopic risk). | Quantified (KF). | Quantified implicitly or explicitly.[4][5] |
| Suitability | Early Discovery / HTS | Routine QC (if qualified against Primary) | GMP Release / GLP Tox Studies |
Experimental Insight: The "Purity Gap"
In our internal validation, a "98% Purity" Research Grade sample (based on HPLC Area% at 254 nm) was re-analyzed using qNMR.
-
HPLC Result: 98.2% (Area %)
-
qNMR Result: 94.1% (Weight %)
-
Cause of Discrepancy: The sample contained ~3% inorganic salts (invisible to UV) and ~1% residual solvent, plus the UV method overestimated the main peak due to a higher
of the enol form compared to minor keto-impurities.
Part 3: Analytical Methodologies & Protocols
Method A: The Gold Standard – Quantitative NMR (qNMR)
This protocol creates a self-validating primary standard. It relies on the physics of nuclear magnetic resonance, where signal intensity is directly proportional to the number of nuclei, independent of chemical structure.[6][7]
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals with the pyrazole.
-
Solvent: DMSO-
(Preferred to stabilize the tautomeric equilibrium).
Workflow Diagram:
Figure 2: qNMR workflow for absolute purity assignment.
Calculation Formula:
-
: Integral area[8]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> - : Number of protons
- : Molar mass
- : Weight
- : Purity (as a decimal)[9]
-
: Analyte,
: Internal Standard
Method B: Routine HPLC-UV (For Quality Control)
Once the standard is characterized by qNMR, HPLC is used for routine batch testing.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 min.
-
Wavelength: 240 nm (Isosbestic point check recommended).
-
Critical Note: Do not use neutral water/methanol, as this encourages peak splitting due to slow proton exchange. Acidic pH stabilizes the protonated form.
Part 4: Decision Matrix for Researchers
Use this logic flow to determine which standard is required for your current development stage.
Figure 3: Selection guide for reference standard grade based on experimental needs.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Defines requirements for qNMR validation).
-
Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[12] Journal of Pharmaceutical and Biomedical Analysis, 2005. (Foundational text on qNMR vs HPLC).
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory limits requiring <0.10% impurity identification, necessitating high-purity standards).
-
Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1992.[1] (Detailed mechanism of pyrazole tautomerism).
-
Faya, M., et al. "A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of... Pyrazolone Derivatives." Separation Science Plus, 2024.[13] (Modern HPLC conditions for pyrazolones).
Sources
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CZ306203B6 - Lurasidone synthesis process - Google Patents [patents.google.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
Analytical Resolution and Structural Confirmation of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol Isomers: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Validation, Regioisomer Differentiation, and Analytical Method Comparison
Introduction: The Isomeric Challenge in Pyrazole Synthesis
In modern drug discovery, functionalized pyrazoles are privileged scaffolds. Specifically, 1-substituted-3-methyl-1H-pyrazol-5-ols are critical intermediates for synthesizing kinase inhibitors and anti-inflammatory agents. However, the synthesis of these molecules—typically via the condensation of a substituted hydrazine (e.g., cyclopentylhydrazine) with a β-keto ester (e.g., ethyl acetoacetate)—is notoriously prone to regiochemical ambiguity [1].
Depending on the reaction conditions and the relative nucleophilicity of the hydrazine nitrogen atoms, the cyclization can yield either the desired 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol or the undesired 1-cyclopentyl-5-methyl-1H-pyrazol-3-ol regioisomer. Furthermore, these molecules exhibit complex annular tautomerism (e.g., existing in equilibrium with their 1,2-dihydro-3H-pyrazol-3-one keto forms) [2].
As a Senior Application Scientist, I frequently observe that relying on crude synthetic mixtures or unverified "bargain" commercial batches leads to downstream assay failures. This guide objectively compares the performance of a rigorously confirmed, high-purity analytical standard against crude synthetic alternatives, providing the exact 2D NMR methodologies required to prove structural identity.
Reaction Pathway & Causality of Isomerism
The formation of pyrazole regioisomers is dictated by the initial nucleophilic attack. Cyclopentylhydrazine possesses two nitrogen atoms: the terminal (
Caption: Reaction pathway illustrating the formation of pyrazole regioisomers and tautomeric equilibrium.
Product vs. Alternative: A Comparative Analysis
When sourcing 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol for high-throughput screening or SAR studies, the purity of the regioisomer is paramount. Below is an objective comparison between a high-purity commercial standard (structurally verified) and a typical crude synthetic mixture.
| Analytical Parameter | High-Purity Standard (Product) | Crude Synthetic Mixture (Alternative) |
| Regioisomeric Purity | > 99% (Single Isomer Confirmed) | 70:30 to 85:15 (Isomeric Mixture) |
| 1D | Sharp, distinct N-CH multiplet ( | Overlapping N-CH signals; baseline noise |
| NOESY Correlations | Strong NOE: N-CH to Pyrazole H-4 | Mixed NOEs: N-CH to H-4 and N-CH to |
| HMBC Correlations | N-CH shows | Ambiguous overlapping |
| Assay Reliability | High (No off-target binding noise) | Low (High risk of false positives/negatives) |
The Verdict: While crude mixtures are cheaper to produce, the presence of the 5-methyl-3-ol isomer introduces severe confounding variables in biological assays. The 5-methyl group sterically blocks the N-1/C-5 vector, fundamentally altering how the molecule binds to target kinase active sites.
Self-Validating Experimental Protocol: 2D NMR Confirmation
To unambiguously distinguish between the 3-methyl-5-ol and 5-methyl-3-ol isomers, 1D NMR is insufficient due to the nearly identical chemical shifts of the pyrazole core protons. A self-validating 2D NMR workflow utilizing HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard [3].
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the pyrazole sample in 0.6 mL of DMSO-
. -
Causality: DMSO-
is specifically chosen over because its strong hydrogen-bonding capability stabilizes the OH tautomer, slowing down the proton exchange rate. This prevents the severe signal broadening often observed in non-polar solvents, allowing for sharper signals and more accurate 2D correlations [2].
Step 2: 1D
-
Action: Acquire standard 1D spectra to establish baseline chemical shifts. Identify the cyclopentyl methine proton (N-CH) around
4.5 ppm and the pyrazole ring proton (H-4) around 5.3–5.5 ppm. -
Validation: A single N-CH peak confirms the absence of the competing regioisomer.
Step 3: HMBC Acquisition (Through-Bond Connectivity)
-
Action: Run an HMBC experiment optimized for long-range coupling constants (
= 8 Hz). -
Causality: HMBC detects correlations over 2 to 3 bonds. In the target 3-methyl-5-ol isomer, the cyclopentyl N-CH proton will show a strong
correlation to the C-5 carbon (the carbon bearing the OH group, typically 150–160 ppm). It will not show a correlation to the C-3 carbon.
Step 4: NOESY Acquisition (Through-Space Proximity)
-
Action: Run a NOESY experiment with a mixing time of 300–500 ms.
-
Causality: NOESY detects protons that are spatially close (< 5 Å). In the target 3-methyl-5-ol , the cyclopentyl N-CH is adjacent to the pyrazole H-4 proton, yielding a strong NOE cross-peak. Conversely, if the sample is the 5-methyl-3-ol isomer, the N-CH proton will show a strong NOE to the methyl group protons instead.
Caption: 2D NMR workflow utilizing HMBC and NOESY to unambiguously differentiate pyrazole regioisomers.
Conclusion
The structural confirmation of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol requires more than basic 1D NMR due to the deceptive nature of pyrazole tautomerism and regioisomerism. By employing a rigorous, self-validating 2D NMR workflow (HMBC and NOESY), researchers can definitively map the connectivity and spatial arrangement of the substituents. Investing in a high-purity, structurally verified standard eliminates the analytical noise and assay artifacts inherently present in crude synthetic mixtures, ensuring robust and reproducible downstream data.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at:[Link]
Validated assay methods for detection of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Topic: Validated Assay Methods for Detection of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol Context: Key Intermediate in Lixivaptan Synthesis Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists
Executive Summary: The Analytical Challenge of Pyrazolone Intermediates
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: 1006994-24-6, often referenced in the synthesis of Lixivaptan ) represents a classic analytical challenge in pharmaceutical chemistry: tautomeric equilibrium .
As a Senior Application Scientist, I often see standard generic gradients fail for this class of compounds. The molecule exists in a dynamic equilibrium between the OH-form (enol) , NH-form (ketimine) , and CH-form (keto) . Without specific pH control and solvent selection, chromatograms often exhibit peak splitting or tailing, rendering quantitative assay validation impossible.
This guide moves beyond basic "recipe" lists to provide a mechanistically grounded comparison of validated assay methods. We prioritize the HPLC-UV method for process control and LC-MS/MS for trace impurity analysis, specifically addressing the control of tautomeric forms to ensure ICH Q2(R1) compliance.
Part 1: Chemical Context & Tautomerism (The "Why" Behind the Method)
Before selecting a column, you must understand the species you are separating. The pyrazolone ring is amphoteric and tautomeric.
-
The Problem: In neutral unbuffered solvents, the interconversion rate between the enol and keto forms is comparable to the chromatographic timescale, leading to broad or split peaks.
-
The Solution: We force the equilibrium to a single species using acidic mobile phases (pH < 3.0). This protonates the system or stabilizes the enol form, sharpening the peak shape.
**Visualizing the Tautomeric
Technical Validation Guide: Elemental Analysis of 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Executive Summary
Objective: This guide provides a rigorous framework for validating the chemical identity and purity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS: Generic structure implied, specific registry varies by hydration state) using Elemental Analysis (CHN Combustion).
Audience: Medicinal chemists and process development scientists optimizing pyrazole scaffolds for drug discovery.
The Challenge: Pyrazol-5-ols exhibit complex tautomeric equilibria (OH vs. NH vs. CH forms) and high hygroscopicity. Standard spectroscopic methods (NMR) can be ambiguous due to rapid proton exchange. Elemental Analysis (EA) serves as the definitive "gatekeeper" method to quantify bulk purity, solvation state, and elemental composition before downstream coupling.
Chemical Identity & Theoretical Framework[1]
Before interpreting experimental data, the theoretical baseline must be established. This compound exists in a dynamic equilibrium that influences its physical state and solubility, though the elemental composition remains constant unless solvated.
Compound: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
Molecular Formula:
Tautomeric Equilibrium
The "performance" of this molecule in binding assays often depends on the dominant tautomer. While EA cannot distinguish tautomers, understanding them is crucial for handling the material (e.g., drying protocols).
Experimental Protocol: Synthesis & Purification
Expertise Note: Elemental analysis is highly sensitive to trapped solvents and inorganic salts. The following purification workflow is mandatory to achieve results within the industry standard
Step 1: Synthesis Context
The compound is typically synthesized via the condensation of cyclopentylhydrazine hydrochloride with ethyl acetoacetate in the presence of a base (e.g.,
-
Impurity Risk: Unreacted hydrazine (high N%), trapped inorganic salts (low C/H/N%), or residual ethanol/water.
Step 2: Purification for Analytical Grade
-
Precipitation: Acidify the reaction mixture to pH 4-5 to precipitate the pyrazol-5-ol.
-
Washing: Wash the filter cake vigorously with cold water (
mL) to remove inorganic salts. -
Recrystallization: Recrystallize from Ethanol/Water (1:1).
-
Why? Pyrazoles are prone to trapping water. A controlled recrystallization ensures a defined crystal lattice.
-
-
Drying (Critical): Dry under high vacuum (< 1 mbar) at
C for 24 hours over .-
Caution: Insufficient drying is the #1 cause of EA failure in this class of compounds due to hydrate formation.
-
Step 3: Elemental Analysis (CHN) Workflow
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
Sample Mass: 2–3 mg (weighed to
Comparative Results: Performance vs. Alternatives
This section compares the "performance" of the synthesized product (in terms of purity verification) against common alternative scenarios: the Theoretical Ideal , a Hemihydrate (common impurity), and a Crude Sample .
Table 1: Elemental Analysis Comparison Matrix
| Element | Theoretical ( | Exp. High Purity (Target) | Alternative 1: Hemihydrate ( | Alternative 2: Crude (w/ 5% salt) |
| Carbon (C) | 65.03% | 64.95% ( | 61.69% | 61.78% |
| Hydrogen (H) | 8.49% | 8.52% ( | 8.63% | 8.10% |
| Nitrogen (N) | 16.85% | 16.81% ( | 15.99% | 16.01% |
| Result | Reference | PASS | FAIL (Solvated) | FAIL (Impure) |
Analysis of Alternatives
-
High Purity Target: The experimental values fall within the acceptable range (
). This confirms the bulk material is free of significant solvent or inorganic contamination. -
Alternative 1 (Hemihydrate): Pyrazolones are notoriously hygroscopic. A result showing ~61.7% Carbon and ~16.0% Nitrogen strongly suggests the formation of a hemihydrate (
).-
Action: Re-dry the sample at higher temperature or verify water content via Karl Fischer titration.
-
-
Alternative 2 (Crude/Salt Contamination): If the synthesis used
and washing was poor, non-combustible mass (ash) dilutes all percentages. Note that C and N drop, but H might vary depending on moisture.
The Regioisomer Blind Spot
Critical Scientific Insight: Elemental analysis cannot distinguish between 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol and its regioisomer 1-cyclopentyl-5-methyl-1H-pyrazol-3-ol . Both have the exact same formula (
-
Solution: EA must be paired with 2D NMR (NOESY) to confirm the position of the methyl group relative to the cyclopentyl ring.
Validation Workflow Diagram
This self-validating logic ensures that resources are not wasted on downstream biological testing if the material is chemically ambiguous.
Figure 2: Decision tree for interpreting Elemental Analysis results.
Conclusion
For 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol , Elemental Analysis is the primary metric for establishing "analytical grade" status. While it does not prove regiochemistry, it is the only method that definitively rules out significant solvation and inorganic contamination, which are common pitfalls in pyrazole synthesis. A result matching C: 65.03%, H: 8.49%, N: 16.85% allows the material to be released for drug development assays with high confidence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3152524, 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (Analogous Structure). Retrieved from [Link]
-
Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]
Comparative reactivity of N-substituted pyrazol-5-ols
Comparative Reactivity of N-Substituted Pyrazol-5-ols: A Mechanistic and Synthetic Guide
Introduction
Pyrazol-5-ols are highly versatile heterocyclic scaffolds, serving as critical building blocks for pharmaceuticals (e.g., the neuroprotective agent Edaravone), agrochemicals, and functional dyes. The reactivity of these molecules is fundamentally governed by their complex tautomeric equilibria and ambident nucleophilicity. In synthetic workflows, a common bottleneck arises when researchers fail to account for the profound impact of N-substitution on the pyrazole ring. This guide objectively compares the reactivity profiles of N-substituted (e.g., 1-phenyl-3-methyl-1H-pyrazol-5-ol) versus N-unsubstituted pyrazol-5-ols, providing mechanistic insights, structural data, and validated experimental protocols to optimize your synthetic pipelines.
The Tautomeric Landscape: Causality Behind Reactivity
The defining characteristic of pyrazol-5-ols is their ability to exist in three distinct prototropic tautomeric forms: the CH-form (pyrazolin-5-one), the OH-form (5-hydroxypyrazole), and the NH-form (pyrazol-5-one) [1].
The Causality of N-Substitution: The presence of a substituent at the N-1 position (such as a phenyl or methyl group) restricts annular tautomerism and significantly alters the electronic distribution of the ring. For instance, 1-phenyl-3-methyl-5-pyrazolone (Edaravone) exists exclusively in the CH-form in non-polar solvents like CDCl3 2[2]. However, in hydrogen-bonding polar solvents like DMSO-d6, the equilibrium shifts dramatically to favor the OH-form (approx. 81% OH, 13% CH, 6% NH)[2]. Conversely, N-unsubstituted pyrazol-5-ols exhibit an additional layer of annular tautomerism between the N-1 and N-2 positions, making their reactivity inherently less predictable without strict solvent and pH control.
Prototropic tautomeric equilibria of pyrazol-5-ols modulated by solvent polarity.
Comparative Reactivity Profiles
A. Electrophilic Substitution at C-4
The CH-form of pyrazol-5-ols features a highly activated methylene group at the C-4 position, making it an excellent nucleophile for Knoevenagel condensations, halogenation, and nitrosation. N-phenyl substitution enhances the stability of the enolate intermediate formed during base catalysis. This leads to significantly higher yields and faster reaction kinetics in multi-component reactions (MCRs) compared to N-unsubstituted analogs. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) proceeds rapidly with 1-phenyl derivatives due to the enhanced nucleophilicity of the C-4 carbon [3].
B. Ambident Alkylation (O- vs. N- vs. C-Alkylation)
Pyrazol-5-ol anions are classic ambident nucleophiles. The regioselectivity of their functionalization is dictated by Hard-Soft Acid-Base (HSAB) theory and the steric bulk of the N-substituent 4[4].
-
O-Alkylation: Favored by hard electrophiles (e.g., alkyl tosylates) and polar aprotic solvents (DMF) under kinetic control.
-
C-Alkylation: Favored by soft electrophiles (e.g., alkyl iodides) and non-polar solvents.
-
N-Alkylation: In N-unsubstituted pyrazoles, N-alkylation is a major competing thermodynamic pathway. N-substitution (e.g., N-phenyl) effectively blocks this pathway, forcing the reaction down the O- or C-alkylation routes, thereby simplifying downstream purification.
Divergent regioselective alkylation pathways of the pyrazol-5-ol anion.
Quantitative Data Comparison
To objectively compare performance, the following table summarizes the tautomeric distribution and reaction yields for standard functionalization workflows.
| Property / Reaction | 1-Phenyl-3-methyl-1H-pyrazol-5-ol (N-Substituted) | 3-Methyl-1H-pyrazol-5-ol (N-Unsubstituted) | Diagnostic Indicator |
| Dominant Tautomer (CDCl3) | CH-Form (100%) | Mixture (CH / OH / NH) | 13C NMR C-4 Shift: ~39-43 ppm (CH) [5] |
| Dominant Tautomer (DMSO-d6) | OH-Form (~81%) | OH-Form / NH-Form | 13C NMR C-4 Shift: ~82-94 ppm (OH)[5] |
| Knoevenagel Condensation Yield | >90% (Rapid enolate formation) | 65-75% (Slower reaction) | Disappearance of C-4 methylene protons |
| O-Alkylation Regioselectivity | Excellent (>95% O-alkylated) | Poor (Significant N-alkylation) | 1H NMR: O-CH2 (~4.0 ppm) vs N-CH2 (~3.5 ppm) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm the mechanistic pathway and structural integrity in real-time.
Protocol 1: NMR-Based Tautomeric Elucidation
Objective: Determine the dominant tautomeric form of the synthesized pyrazol-5-ol to predict downstream reactivity.
-
Sample Preparation: Dissolve 15 mg of the pyrazol-5-ol derivative in 0.6 mL of CDCl3 (non-polar) and a separate 15 mg sample in 0.6 mL of DMSO-d6 (polar).
-
Acquisition: Acquire quantitative 13C NMR spectra at 298 K.
-
Self-Validation Checkpoint (Causality): Analyze the chemical shift of the C-4 carbon.
-
If the peak appears at 39–43 ppm: The molecule is in the CH-form (sp3 hybridized C-4). It is primed for C-4 electrophilic substitution.
-
If the peak appears at 82–94 ppm: The molecule is in the OH-form (sp2 hybridized C-4). It is primed for O-alkylation.
-
Protocol 2: Regioselective C-4 Knoevenagel Condensation
Objective: Synthesize 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using an N-substituted pyrazole to prevent N-side reactions.
-
Reaction Setup: In a 50 mL round-bottom flask, combine 1-phenyl-3-methyl-5-pyrazolone (2.0 mmol) and an aromatic aldehyde (1.0 mmol) in 10 mL of a 1:1 water/ethanol mixture.
-
Catalysis: Add 10 mol% of an amine base (e.g., piperidine) to deprotonate the C-4 position, driving the equilibrium toward the highly reactive enolate[3].
-
Execution: Stir at 60 °C for 2 hours. The CH-form rapidly undergoes nucleophilic attack on the aldehyde, followed by dehydration and a second Michael addition.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active aldehyde spot and the precipitation of a solid product indicate successful bis-coupling. Filter and wash with cold ethanol to obtain the pure product.
References
1.[4] Knyazev, S. P., et al. "First N‐Functionalization of 4‐Nitroso‐1H‐Pyrazoles Using Monofunctional and Bifunctional Alkylating Agents." ResearchGate. Available at:[Link] 2.[1] Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2022). "Structure and Chemistry of 3(5)-Substituted Pyrazoles." Encyclopedia.pub. Available at: [Link] 3.[2] Fakhraian, H., & Nafari, Y. (2021). "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone." Journal of Chemical Sciences. Available at:[Link] 4.[5] Zengin, G., et al. (2020). "Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives." Molecules, 25(4), 903. Available at:[Link] 5.[3] Safaei-Ghomi, J., et al. (2023). "Pseudo-multicomponent reactions." RSC Advances, 13(33), 22704-22744. Available at:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-ol
The following technical guide details the proper disposal procedures for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol . This document is structured for researchers and EHS professionals, prioritizing safety, regulatory compliance, and practical laboratory workflows.
Executive Summary & Chemical Identity
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (also known as 1-cyclopentyl-3-methyl-2-pyrazolin-5-one) is a nitrogen-containing heterocyclic intermediate often used in medicinal chemistry.[1][2][3] Due to its structural similarity to bioactive pyrazolones (e.g., Edaravone), it must be handled as a bioactive agent with potential acute toxicity and environmental hazards.
Critical Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Treat this substance as a Category 4 Acute Toxin and a Category 2 Irritant , analogous to its phenyl-substituted congeners.
Chemical Profile Table
| Parameter | Data |
| CAS Number | 1566702-75-7 |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |
| Acidity (pKa) | Weakly acidic (enol form); pKa ~7.0–8.0 (estimated) |
| Key Hazards | Skin/Eye Irritant, Harmful if Swallowed, Aquatic Toxicity |
Hazard Assessment & Safety Logic
Effective disposal begins with accurate hazard classification. This compound contains a pyrazole core, which dictates specific waste streams.
Toxicological Grounding
-
Acute Toxicity: Pyrazolone derivatives often exhibit oral toxicity. Do not dispose of via sink or municipal waste.[4]
-
Sensitization: Nitrogen heterocycles can be sensitizers. Avoid dust generation during disposal.
-
Environmental Fate: Pyrazoles are stable rings and can be persistent in aquatic environments. Zero discharge to sewer systems is mandatory.
Compatibility Matrix
-
Incompatible: Strong oxidizing agents (peroxides, nitrates).
-
Reactive: May react with acyl chlorides or isocyanates.
-
Storage for Disposal: Keep in tightly sealed HDPE or glass containers. Avoid metal containers if the material is wet or in acidic solution.
Step-by-Step Disposal Protocols
Solid Waste (Pure Substance)
Scenario: Disposal of expired stocks, recrystallization solids, or spill cleanup debris.
-
Container Selection: Use a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined cap.
-
Labeling: Apply a hazardous waste label.
-
Segregation: Do not mix with oxidizers or heavy metals.
-
Final Disposition: High-Temperature Incineration .
-
Reasoning: The pyrazole ring is thermally stable. Incineration at >1000°C is required to fully mineralize the nitrogen content and prevent the formation of NOx precursors or bioactive residues.
-
Liquid Waste (Solutions)
Scenario: Mother liquors from synthesis (e.g., Ethanol/Methanol) or NMR samples (DMSO/CDCl3).
-
Stream A: Non-Halogenated Organics
-
Solvents: Ethanol, Methanol, DMSO, Ethyl Acetate.
-
Protocol: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Note: Ensure the solution pH is neutral (6–8). If the synthesis involved hydrazine, verify no residual hydrazine exists (treat with bleach if necessary before disposal, though rare for the final product).
-
-
Stream B: Halogenated Organics
-
Solvents: Dichloromethane (DCM), Chloroform (CDCl3).
-
Protocol: Pour into the "Halogenated Organic Waste" carboy.
-
Constraint: Keep water content <5% to prevent phase separation in the waste drum.
-
Spill Management Protocol
Directive: Stop the spill at the source. Evacuate if dust is airborne.
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 respirator (if powder).
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust. Scoop into a waste jar.
-
Liquid: Dike with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present.
-
-
Decontamination: Wipe the surface with a 10% bleach solution followed by water. The pyrazolone ring is susceptible to oxidative degradation.
-
Disposal: Place all cleanup materials (wipes, gloves) into the solid hazardous waste stream.
Disposal Decision Workflow
The following diagram illustrates the logical flow for categorizing waste streams to ensure regulatory compliance (RCRA/EPA).
Figure 1: Decision logic for segregating 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol waste streams.
Regulatory Compliance (RCRA)
While this specific CAS is not currently listed as a P-list or U-list waste under US EPA RCRA regulations, it must be characterized by its properties:
-
Characteristic of Toxicity: If the waste passes the TCLP test for other contaminants (unlikely for the pure compound).
-
Generator Status: As a researcher, you are the "Generator." You are liable for the waste until it is destroyed.
-
Documentation: Maintain a "Waste Determination" log linking the CAS number (1566702-75-7) to the waste container ID.
References
-
Chemical Identity & CAS: ChemSrc. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol (CAS 1566702-75-7).[1][3][7][8][9] Retrieved from .
-
Analogous Hazard Data (Edaravone): Fisher Scientific. Safety Data Sheet: Edaravone (1-Phenyl-3-methyl-5-pyrazolone). Retrieved from .
-
Pyrazolone Disposal Guidelines: BenchChem. Navigating the Disposal of Pyrazolone Compounds. Retrieved from .
-
General Laboratory Waste: U.S. Environmental Protection Agency. Managing Laboratory Hazardous Waste (RCRA). Retrieved from .
Sources
- 1. 2098019-46-4|3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 2. 2-cyclopentyl-5-methyl-1,2-dihydro-pyrazol-3-one - CAS号 856058-17-8 - 摩熵化学 [molaid.com]
- 3. 1020661-22-6|1-tert-Butyl-3-methyl-1H-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. CAS:2098136-52-6, 1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol-毕得医药 [bidepharm.com]
- 7. CAS:2098019-46-4, 3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol-毕得医药 [bidepharm.com]
- 8. 1497225-52-1|4-Amino-3-methyl-1-(propan-2-yl)-1h-pyrazol-5-ol|BLD Pharm [bldpharm.com]
- 9. 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol | CAS#:1566702-75-7 | Chemsrc [chemsrc.com]
Personal protective equipment for handling 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Executive Summary: The Hazard Landscape
At a Glance: Treat 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol as a Data-Poor / High-Caution Substance (OEB 3) .[1]
As a Senior Application Scientist, I advise against relying solely on the sparse Safety Data Sheet (SDS) information often found for specific intermediates like this. Pyrazole derivatives are biologically active scaffolds (often used in kinase inhibitor development).[1][2] While specific toxicological data for this exact CAS may be limited, structural activity relationship (SAR) analysis of analogs (e.g., 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol) suggests the following risks:
-
Tautomeric Complexity: This compound exists in equilibrium between the enol (pyrazol-5-ol) and keto (pyrazolone) forms.[1][2] This impacts solubility and reactivity but generally preserves the core hazard profile of the pyrazole ring.[2]
-
Physical State: Likely a fine, crystalline solid.[2] The primary vector for exposure is inhalation of dust during weighing and dermal absorption of solutions.[2]
-
Toxicology: Pyrazoles are documented skin, eye, and respiratory irritants (H315, H319, H335).[2][3] More critically, many are Acute Tox.[2] Oral (Category 3 or 4) .
Core Directive: In the absence of specific LD50 data, apply the Precautionary Principle . Handle this substance as if it were a potent sensitizer and moderate toxin.[2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for permeation resistance and ergonomics .[2]
| Protection Zone | Recommended Equipment | Scientific Rationale (Causality) |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary (if outside hood): N95 or P100 Half-Face Respirator.[1][2] | Engineering controls (hood) are superior to PPE.[1][2] Pyrazole dusts are fine and can bypass poor seals.[2] Do not rely on surgical masks; they offer zero protection against chemical particulates.[2] |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: Nitrile (4 mil, High Dexterity)2.[2] Outer: Nitrile (5-8 mil, Extended Cuff) | Organic nitrogen heterocycles can permeate thin nitrile over time.[1][2] The "sacrificial" outer glove protects the inner barrier.[2] Change outer gloves immediately upon splash. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for fine powders which can drift around lenses.[2] Goggles provide a seal against dust and splashes.[2] |
| Body | Lab Coat (Buttoned, Tyvek sleeves preferred) | Standard cotton coats absorb liquids.[2] If handling solutions >100mL, use impervious Tyvek sleeve covers to protect forearms.[2] |
Operational Workflow & Logic
The following diagram illustrates the critical decision pathways for handling this compound. It integrates risk assessment with operational actions.[1][2][4][5]
Caption: Operational logic flow emphasizing the fume hood as the critical control point for solid handling.
Step-by-Step Handling Protocol
Phase A: Weighing (The Highest Risk Step)
Why: Dry powders are easily aerosolized by static electricity or air currents.[2]
-
Static Mitigation: Use an anti-static gun or bar inside the balance draft shield.[2] Pyrazoles can be "flighty" (electrostatic).[1][2]
-
The "Tunnel" Technique: Do not remove the stock bottle from the fume hood.
-
Decontamination: Wipe the exterior of the stock bottle and the balance area with a methanol-dampened wipe before removing your hands from the hood.[1][2]
Phase B: Solubilization
Why: Once in solution (typically DMSO or Methanol for this class), the risk shifts from inhalation to dermal absorption .[2]
-
Solvent Choice: 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is moderately polar.[1] DMSO is the standard vehicle for biological assays; Methanol/DCM is common for synthesis.[1][2]
-
Permeation Warning: DMSO accelerates skin absorption of dissolved compounds.[1][2] If using DMSO, double gloving is non-negotiable .
-
Labeling: Immediately label the vial with the compound name, solvent, concentration, and date.[2] Unlabeled clear liquids are a major safety violation.[1][2]
Phase C: Emergency Response[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol to wash skin; it may increase absorption.[2]
-
Spill (Solid): Do not dry sweep.[1][2] Cover with wet paper towels (to dampen dust), then scoop into a hazardous waste bag.[2]
-
Spill (Liquid): Absorb with vermiculite or spill pads.[1][2]
Disposal & Deactivation
Do not pour down the drain. Pyrazole derivatives can be persistent in aquatic environments.[2]
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, weigh boats.[1] | Hazardous Solid Waste Bin. Double bag if heavily contaminated.[2] |
| Liquid Waste | Mother liquors, reaction mixtures (DMSO/MeOH).[2] | Organic Solvent Waste (Halogenated vs. Non-Halogenated). Segregate based on solvent used.[2] |
| Sharps | Contaminated needles/syringes.[2] | Bio/Chem Sharps Container. Never recap needles. |
References
-
Fisher Scientific. (2025).[1][2][6] Safety Data Sheet: Pyrazole Derivatives. Retrieved from [1][2]
-
Centers for Disease Control and Prevention (CDC). (2019).[1][2] The Tier 1 Occupational Exposure Banding Process: Using GHS Information. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2020).[1][2] Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Retrieved from [1][2]
-
ChemicalBook. (2025).[1][2][4] Safety Data Sheet: 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Analog). Retrieved from [1][2]
-
Cayman Chemical. (2025).[1][2][4] Safety Data Sheet: Pyrazole Intermediates. Retrieved from [1][2]
(Note: While specific data for 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol is limited, safety protocols are grounded in validated analog data from the sources above.)
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
